molecular formula C5H12O B1605180 1-Methoxy-2-methylpropane CAS No. 625-44-5

1-Methoxy-2-methylpropane

Cat. No.: B1605180
CAS No.: 625-44-5
M. Wt: 88.15 g/mol
InChI Key: ZYVYEJXMYBUCMN-UHFFFAOYSA-N
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Description

1-Methoxy-2-methylpropane is a natural product found in Glycyrrhiza glabra with data available.

Properties

IUPAC Name

1-methoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-5(2)4-6-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVYEJXMYBUCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211540
Record name Ether, isobutyl methyl
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Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

211.0 [mmHg]
Record name Methyl isobutyl ether
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CAS No.

625-44-5
Record name Methyl isobutyl ether
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Record name Ether, isobutyl methyl
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Record name Ether, isobutyl methyl
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of 1-Methoxy-2-methylpropane (also known as isobutyl methyl ether), a compound of significant interest in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the characterization and handling of this ether.

Introduction and Molecular Characteristics

This compound is a branched-chain ether with the chemical formula C5H12O.[1] Its structure, consisting of a methoxy group attached to an isobutyl group, imparts specific properties that make it a versatile solvent and chemical intermediate.[2] Understanding these fundamental characteristics is crucial for its effective application in research and development.

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its safe handling, application, and for predicting its behavior in various chemical systems. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C5H12O[1][3]
Molecular Weight 88.15 g/mol [4][5]
Appearance Colorless liquid[6]
Odor Characteristic, ethereal odor[6]
Boiling Point 56.5 °C at 760 mmHg[1][3]
Melting Point -117.26 °C (estimate)[1]
Density 0.748 g/cm³[1][3]
Vapor Pressure 239 mmHg at 25°C[1]
Water Solubility 1.11E+04 mg/L[7]
LogP (Octanol-Water Partition Coefficient) 1.28880[1]
Refractive Index 1.3852[1]
Flash Point -28 °C[6]
Auto-ignition Temperature 224 °C[6]
Explosive Limits in Air 1.6 - 15.1 vol%[6]

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is essential for quality control and regulatory compliance. The following section outlines standard experimental protocols for key parameters.

Determination of Boiling Point

The boiling point is a critical parameter for distillation and for defining the conditions of use. A standard method for its determination is ASTM D1078.

Experimental Workflow: Boiling Point Determination

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure cluster_data Data Analysis A Distillation Flask with Sample P1 Place sample in flask with boiling chips B Heating Mantle C Condenser with Water Flow P2 Assemble apparatus D Calibrated Thermometer E Receiving Flask P1->P2 P3 Apply heat gradually P2->P3 P4 Record temperature at first drop P3->P4 P5 Record temperature at steady state (boiling point) P4->P5 D1 Correct for atmospheric pressure P5->D1 D2 Report corrected boiling point D1->D2

Caption: Workflow for determining the boiling point of a liquid.

Density Measurement

Density is a fundamental property used for mass-to-volume conversions and for assessing purity. A common method for its determination is using a pycnometer.

Protocol: Density Determination using a Pycnometer

  • Calibration:

    • Clean and dry a pycnometer of known volume.

    • Weigh the empty, dry pycnometer (m1).

    • Fill the pycnometer with deionized water of a known temperature.

    • Weigh the water-filled pycnometer (m2).

    • Calculate the exact volume of the pycnometer using the density of water at that temperature.

  • Sample Measurement:

    • Empty, clean, and dry the pycnometer.

    • Fill the pycnometer with this compound at the same temperature as the water.

    • Weigh the sample-filled pycnometer (m3).

  • Calculation:

    • Calculate the mass of the sample (m_sample = m3 - m1).

    • Calculate the density of the sample (ρ = m_sample / V_pycnometer).

Spectroscopic Analysis

Spectroscopic data is invaluable for structural elucidation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.[8]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, aiding in identification.[9][10] The exact mass of this compound is 88.088815002.[1]

Applications and Chemical Reactivity

This compound's properties make it suitable for several industrial applications.

  • Solvent: It is used as a solvent in the formulation of paints and coatings due to its ability to dissolve various resins and polymers.[2]

  • Fuel Additive: It can be employed as an additive in gasoline to enhance octane ratings and improve fuel efficiency.[2]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds.[2]

The ether linkage in this compound is relatively stable but can be cleaved under certain conditions. For instance, reaction with strong acids like hydrogen iodide (HI) will yield methyl iodide and 2-methyl-1-propanol.[11] This reaction typically proceeds via an SN2 mechanism.[11]

Logical Workflow: Role as a Chemical Intermediate

Chemical_Intermediate_Workflow Start This compound Reaction Reaction with HI (Ether Cleavage) Start->Reaction Product1 Methyl Iodide Reaction->Product1 Product2 2-Methyl-1-propanol Reaction->Product2 FurtherSynthesis Further Synthetic Transformations Product1->FurtherSynthesis Product2->FurtherSynthesis FinalProduct Target Molecules FurtherSynthesis->FinalProduct

Caption: Synthesis pathway involving this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[12]

  • Flammability: It has a low flash point and its vapors can form explosive mixtures with air.[6] Keep away from heat, sparks, open flames, and other ignition sources.[13] Use explosion-proof electrical equipment.[14]

  • Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation and could lead to a lowering of consciousness.[6] Work in a well-ventilated area or under a chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[6][14]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. The data and protocols presented herein are intended to support researchers and professionals in the safe and effective use of this compound. A thorough understanding of its properties is the foundation for innovation and successful application in both academic and industrial settings.

References

An In-Depth Technical Guide to 1-Methoxy-2-methylpropane and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1-methoxy-2-methylpropane, including its structural formula, physicochemical properties, and spectroscopic signature. It further delves into the isomeric landscape of its molecular formula, C5H12O, offering a comparative look at the various alcohol and ether isomers. Finally, it presents detailed, field-proven protocols for the synthesis of this compound and the analytical differentiation of its isomers, grounded in authoritative scientific principles.

Section 1: Core Analysis of this compound

This compound, also known by its common synonym Isobutyl Methyl Ether, is an aliphatic ether. Its structure consists of a methoxy group attached to an isobutyl group.[1][2] This compound serves as a representative example for exploring the structural and functional isomerism inherent to the molecular formula C5H12O.

1.1 Structural Formula and Identification

  • IUPAC Name: this compound[2]

  • Common Names: Isobutyl Methyl Ether, Methyl Isobutyl Ether[1][2]

  • Molecular Formula: C5H12O[1][3]

  • CAS Number: 625-44-5[1][2][3][4]

  • Canonical SMILES: CC(C)COC[1]

  • InChIKey: ZYVYEJXMYBUCMN-UHFFFAOYSA-N[2]

The structural formula is characterized by a central oxygen atom linking a methyl group (-CH3) and an isobutyl group (-CH2CH(CH3)2).

1.2 Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application, and differentiation from its isomers. The ether linkage in this compound precludes hydrogen bonding between its own molecules, resulting in a lower boiling point compared to its alcohol isomers.

PropertyValueSource(s)
Molecular Weight88.15 g/mol [3][5]
Boiling Point56.5 - 59 °C[1][4][6]
Density0.748 g/cm³[1][4]
Vapor Pressure239 mmHg at 25°C[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count1[1]

1.3 Spectroscopic Signature

Spectroscopy is the cornerstone of structural elucidation in organic chemistry. The ¹H NMR, ¹³C NMR, and IR spectra of this compound provide a unique fingerprint for its identification.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments:

    • A singlet for the methoxy group protons (-OCH3), typically appearing in the 3.2-3.4 ppm range.[7]

    • A doublet for the two methylene protons (-CH2-), split by the adjacent methine proton.

    • A multiplet (septet or nonet) for the single methine proton (-CH-).

    • A doublet for the six equivalent methyl protons of the isobutyl group (-(CH3)2), split by the methine proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display four distinct signals, one for each non-equivalent carbon atom in the molecule. The carbon of the methoxy group typically appears in the 50-60 ppm range.[8]

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is a strong C-O stretching band in the region of 1070-1150 cm⁻¹. Crucially, the spectrum will lack the broad O-H stretching band (around 3200-3600 cm⁻¹) that is characteristic of its alcohol isomers.

Section 2: The Isomeric Landscape of C5H12O

The molecular formula C5H12O gives rise to 14 constitutional isomers, which can be broadly classified into two functional groups: alcohols and ethers.[9][10] This diversity stems from the different possible arrangements of the five carbon atoms and the single oxygen atom.

2.1 Functional Group Isomerism: Alcohols vs. Ethers

Isomers with the formula C5H12O are divided into eight alcohols and six ethers.[9] The primary distinguishing feature is the functional group: a hydroxyl (-OH) group for alcohols and an ether linkage (C-O-C) for ethers. This fundamental difference leads to significant variations in their chemical and physical properties, most notably boiling points, due to the ability of alcohols to engage in intermolecular hydrogen bonding.

2.2 Comparative Analysis of C5H12O Isomers

The table below summarizes the constitutional isomers of C5H12O, highlighting the structural differences and their impact on boiling points.

Isomer NameClassStructureBoiling Point (°C)
Pentan-1-olAlcoholCH3(CH2)4OH138
Pentan-2-olAlcoholCH3CH(OH)(CH2)2CH3119
Pentan-3-olAlcohol(CH3CH2)2CHOH116
2-Methylbutan-1-olAlcoholCH3CH2CH(CH3)CH2OH128
3-Methylbutan-1-olAlcohol(CH3)2CHCH2CH2OH131
2-Methylbutan-2-olAlcoholCH3CH2C(OH)(CH3)2102
3-Methylbutan-2-olAlcohol(CH3)2CHCH(OH)CH3112
2,2-Dimethylpropan-1-olAlcohol(CH3)3CCH2OH113
1-MethoxybutaneEtherCH3O(CH2)3CH370
2-MethoxybutaneEtherCH3OCH(CH3)CH2CH360
1-EthoxypropaneEtherCH3CH2OCH2CH2CH364
2-EthoxypropaneEtherCH3CH2OCH(CH3)254
This compound Ether CH3OCH2CH(CH3)2 57-59
2-Methoxy-2-methylpropane (MTBE)Ether(CH3)3COCH355

Note: Boiling points are approximate and can vary slightly with atmospheric pressure.

Section 3: Synthesis and Differentiation Protocols

3.1 Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[11] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[11][12] To synthesize this compound, the preferred route involves the reaction of sodium methoxide with 1-chloro-2-methylpropane (isobutyl chloride). The alternative, reacting sodium isobutoxide with a methyl halide, is also viable.

Principle: The nucleophilic methoxide ion (CH3O⁻) attacks the electrophilic primary carbon of the isobutyl halide, displacing the halide leaving group in a concerted mechanism.[11] Using a primary halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction, which would become significant with secondary or tertiary halides.[11]

Step-by-Step Methodology:

  • Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in an excess of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, which must be safely vented.

  • Reaction: Once all the sodium has reacted to form sodium methoxide, cool the solution in an ice bath. Slowly add 1-chloro-2-methylpropane to the stirred solution via the dropping funnel.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction time can range from 1 to 8 hours, depending on the scale and desired yield.[11]

  • Work-up: After reflux, cool the mixture to room temperature. Carefully add water to quench any unreacted sodium and to dissolve the sodium chloride byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. The ether product is less dense than the aqueous layer and will form the upper layer. Extract the aqueous layer with a small portion of a low-boiling organic solvent (e.g., diethyl ether) to recover any dissolved product. Combine the organic layers.

  • Purification: Wash the combined organic layers with a saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Isolation: Remove the low-boiling solvent and any unreacted methanol using a rotary evaporator. The final product can be purified by fractional distillation, collecting the fraction boiling at approximately 57-59°C.

Workflow for Williamson Ether Synthesis

Williamson_Synthesis cluster_prep Alkoxide Preparation cluster_reaction SN2 Reaction cluster_purification Work-up & Purification Na Sodium Metal (Na) Alkoxide Sodium Methoxide (CH3ONa) in Methanol Na->Alkoxide + MeOH Anhydrous Methanol (CH3OH) MeOH->Alkoxide solvent ReactionFlask Reaction & Reflux Alkoxide->ReactionFlask Nucleophile Halide 1-Chloro-2-methylpropane Halide->ReactionFlask Electrophile Workup Quench (H2O) & Extract ReactionFlask->Workup Crude Product Purify Dry & Filter Workup->Purify Distill Fractional Distillation Purify->Distill Product Pure this compound Distill->Product

Caption: Workflow diagram of Williamson ether synthesis.

3.2 Protocol 2: Isomer Differentiation Using Spectroscopic Techniques

Distinguishing this compound from its 13 other constitutional isomers is a classic analytical challenge that relies on the combined interpretation of IR and NMR spectroscopy.

Principle: Each isomer possesses a unique molecular structure, leading to a distinct set of spectroscopic data. IR spectroscopy rapidly differentiates functional groups (alcohols vs. ethers), while ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework, allowing for unambiguous identification.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the unknown isomer in a suitable deuterated solvent (e.g., CDCl3) for NMR analysis. For IR analysis, a neat liquid sample can be used between salt plates (NaCl or KBr).

  • IR Spectroscopy:

    • Acquire the IR spectrum.

    • Decision Point 1: Check for a strong, broad absorption band in the 3200-3600 cm⁻¹ region.

      • If PRESENT: The compound is an alcohol. Proceed to NMR analysis for specific alcohol structure determination.

      • If ABSENT: The compound is an ether. Proceed to the next step.

    • Confirm the presence of a strong C-O stretch between 1070-1150 cm⁻¹, characteristic of an ether.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum.

    • Analysis: Examine the number of signals, their chemical shifts (δ), their integration (proton count), and their splitting patterns (multiplicity).

    • Decision Point 2 (for Ethers):

      • Look for a sharp singlet integrating to 3H in the ~3.3 ppm region. This is highly characteristic of a methoxy group (-OCH3). If present, the isomer is a methoxy-alkane. The isomers to consider are 1-methoxybutane, 2-methoxybutane, this compound, and 2-methoxy-2-methylpropane.

      • If the signals are more complex (e.g., triplets and quartets in the 3.4-3.6 ppm region), consider the ethoxypropane isomers.

    • For this compound: The spectrum should uniquely match the pattern described in Section 1.3: a 3H singlet, a 2H doublet, a 1H multiplet, and a 6H doublet. This specific combination of signals and multiplicities is unique among the C5H12O ether isomers. For instance, 2-methoxy-2-methylpropane (MTBE) would show two singlets (one 3H and one 9H).

Logic Diagram for Isomer Differentiationdot

Isomer_Differentiation start Unknown Isomer (C5H12O) ir_spec Acquire IR Spectrum start->ir_spec oh_check Broad O-H Peak (~3400 cm⁻¹)? ir_spec->oh_check is_alcohol Compound is an ALCOHOL oh_check->is_alcohol  Yes is_ether Compound is an ETHER oh_check->is_ether  No nmr_spec Acquire ¹H NMR Spectrum is_alcohol->nmr_spec is_ether->nmr_spec analyze_nmr Analyze Signals: - Chemical Shift - Integration - Multiplicity nmr_spec->analyze_nmr final_id Compare to Known Spectra & Unambiguously Identify Isomer analyze_nmr->final_id

References

A Spectroscopic Guide to Isobutyl Methyl Ether: Unveiling Molecular Structure through IR, NMR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isobutyl methyl ether (IBME), systematically known as 1-methoxy-2-methylpropane, is a colorless, flammable liquid with the chemical formula C5H12O.[1] As an ether, it finds application as a solvent and has been investigated as a potential fuel additive. For researchers, scientists, and professionals in drug development, a thorough understanding of its structural characteristics is paramount for its synthesis, reaction monitoring, and quality control. This technical guide provides an in-depth analysis of the spectroscopic data of isobutyl methyl ether, offering insights into its molecular structure through the complementary techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting spectra are discussed to provide a practical and authoritative resource.

Molecular Structure of Isobutyl Methyl Ether

Caption: Molecular Structure of Isobutyl Methyl Ether.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For isobutyl methyl ether, the key functional group is the ether linkage (C-O-C).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common and convenient method for obtaining the IR spectrum of a liquid sample like isobutyl methyl ether is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory, typically equipped with a zinc selenide (ZnSe) or diamond crystal, should be clean.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO2, water vapor) from the sample spectrum.

  • Sample Application: A few drops of isobutyl methyl ether are placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Interpretation of the Isobutyl Methyl Ether IR Spectrum

The IR spectrum of isobutyl methyl ether is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2960-2850C-H stretchingAlkyl (isobutyl and methyl)Strong
1470-1450C-H bending (scissoring)AlkylMedium
1385-1365C-H bending (rocking)AlkylMedium
1120-1085 C-O-C asymmetric stretching Ether Strong

The most diagnostic peak for an ether is the strong C-O-C asymmetric stretching vibration, which for isobutyl methyl ether appears in the 1120-1085 cm⁻¹ region. The presence of strong C-H stretching bands below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. The absence of a broad absorption around 3300 cm⁻¹ indicates the absence of an O-H group, and the absence of a strong absorption around 1700 cm⁻¹ rules out the presence of a carbonyl group.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

Proton NMR gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: A solution of isobutyl methyl ether (typically 1-5 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.5-0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming."

  • Data Acquisition: A standard ¹H NMR pulse sequence is used to acquire the free induction decay (FID). The FID is then Fourier transformed to produce the NMR spectrum.

Interpretation of the ¹H NMR Spectrum of Isobutyl Methyl Ether

The ¹H NMR spectrum of isobutyl methyl ether shows three distinct signals corresponding to the three unique proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.3Singlet3HMethyl protons (-OCH₃)
~3.1Doublet2HMethylene protons (-OCH₂-)
~1.9Nonet1HMethine proton (-CH(CH₃)₂)
~0.9Doublet6HMethyl protons (-CH(CH₃)₂)
  • The singlet at ~3.3 ppm is assigned to the three protons of the methyl group attached to the oxygen. It is a singlet because there are no adjacent protons to cause splitting.

  • The doublet at ~3.1 ppm corresponds to the two protons of the methylene group (-OCH₂-). It is split into a doublet by the adjacent methine proton.

  • The nonet at ~1.9 ppm is due to the single methine proton. It is split by the two adjacent methylene protons and the six protons of the two methyl groups.

  • The doublet at ~0.9 ppm represents the six equivalent protons of the two methyl groups of the isobutyl group. They are split into a doublet by the adjacent methine proton.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

Experimental Protocol: ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, using the same sample. However, due to the low natural abundance of the ¹³C isotope, a larger number of scans are typically required to obtain a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

Interpretation of the ¹³C NMR Spectrum of Isobutyl Methyl Ether

The proton-decoupled ¹³C NMR spectrum of isobutyl methyl ether displays four distinct signals, corresponding to the four unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~78Methylene carbon (-OCH₂-)
~58Methyl carbon (-OCH₃)
~28Methine carbon (-CH(CH₃)₂)
~19Methyl carbons (-CH(CH₃)₂)
  • The signal at ~78 ppm is assigned to the methylene carbon directly attached to the electronegative oxygen atom, causing it to be the most downfield shifted among the aliphatic carbons.

  • The peak at ~58 ppm corresponds to the methyl carbon of the methoxy group, also deshielded by the oxygen atom.

  • The signal at ~28 ppm is attributed to the methine carbon of the isobutyl group.

  • The upfield peak at ~19 ppm represents the two equivalent methyl carbons of the isobutyl group.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: A small amount of isobutyl methyl ether is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), knocks an electron off the molecule to form a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Interpretation of the Mass Spectrum of Isobutyl Methyl Ether

The mass spectrum of isobutyl methyl ether will show a molecular ion peak and several fragment ion peaks.

m/zIon FragmentInterpretation
88[C₅H₁₂O]⁺•Molecular ion (M⁺•)
73[M - CH₃]⁺Loss of a methyl radical from the isobutyl group.
57[C₄H₉]⁺Loss of a methoxy radical (•OCH₃). This is often a prominent peak.
45[CH₃OCH₂]⁺α-cleavage, resulting in the resonance-stabilized oxonium ion. This is a very common and often the base peak for ethers.
43[C₃H₇]⁺Isopropyl cation, resulting from cleavage of the C-O bond.
29[C₂H₅]⁺Ethyl cation, further fragmentation.

The molecular ion peak at m/z 88 confirms the molecular weight of isobutyl methyl ether. The base peak is often observed at m/z 45 , corresponding to the stable oxonium ion formed through α-cleavage. The peak at m/z 57 due to the loss of the methoxy group is also significant. The fragmentation pattern is a characteristic fingerprint of the molecule.

Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Sample Isobutyl Methyl Ether IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group ID (C-O-C stretch) IR->IR_Data NMR_Data Structural Elucidation (C-H Framework) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation (m/z values) MS->MS_Data Structure Confirmed Structure of Isobutyl Methyl Ether IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Analysis of Isobutyl Methyl Ether.

Conclusion

The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of isobutyl methyl ether. Each technique offers a unique piece of the structural puzzle: IR identifies the key ether functional group, NMR maps out the precise carbon-hydrogen framework and connectivity, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. For researchers and scientists, a proficient understanding and application of these spectroscopic methods are indispensable for the confident identification, characterization, and quality assessment of chemical entities in various stages of research and development.

References

The Solubility of 1-Methoxy-2-methylpropane in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed the critical role solvent selection plays in the success of research, development, and manufacturing processes. 1-Methoxy-2-methylpropane, commonly known as methyl tert-butyl ether (MTBE), is a solvent with a unique profile of properties that has seen its application landscape evolve significantly. Once a ubiquitous gasoline additive, its use has shifted towards more specialized roles in laboratory and industrial settings, largely due to its favorable solvent characteristics.[1][2] This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a blend of theoretical principles, practical data, and robust experimental methodologies to empower researchers and professionals in making informed decisions.

Understanding this compound: A Molecular Perspective

This compound ((CH₃)₃COCH₃) is an ether characterized by a tertiary butyl group and a methyl group linked by an oxygen atom.[2] This structure is fundamental to its physical and chemical properties, including its solubility.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₅H₁₂O
Molar Mass 88.15 g/mol
Boiling Point 55.2 °C
Density 0.7404 g/cm³ at 20 °C
Appearance Colorless liquid
Odor Characteristic, terpene-like

Sources:[2][3][4][5]

The molecule's ether linkage introduces a degree of polarity due to the electronegativity of the oxygen atom, creating a dipole moment. However, the bulky, nonpolar tertiary butyl group sterically hinders the oxygen's lone pairs, making it a poor Lewis base.[2] This combination of a polar functional group and a significant nonpolar hydrocarbon component dictates its interaction with other solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for understanding the solubility of this compound.[6] This principle is governed by the nature and magnitude of intermolecular forces between the solute (MTBE) and the solvent molecules.

Intermolecular Forces at Play:

  • Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar alkyl groups of MTBE and nonpolar solvents like alkanes and aromatic hydrocarbons.

  • Dipole-Dipole Interactions: The polar ether group in MTBE can engage in dipole-dipole interactions with other polar molecules.

  • Hydrogen Bonding: MTBE can act as a hydrogen bond acceptor (via its oxygen atom) with protic solvents like alcohols, though it cannot donate hydrogen bonds.

The overall solubility is a result of the balance of these forces. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Advanced Predictive Models:

For more quantitative predictions of solubility, thermodynamic models such as the Universal Functional Activity Coefficient (UNIFAC) group contribution model and the Hansen Solubility Parameters (HSP) can be employed.[1][7][8][9][10][11][12][13] These models provide a more nuanced understanding of miscibility by considering the contributions of different functional groups to the overall intermolecular interactions.

Solubility Profile of this compound in Common Organic Solvents

This compound exhibits broad miscibility with a wide array of organic solvents. The term "miscible" implies that the two liquids can be mixed in all proportions to form a single, homogeneous phase.

Qualitative Solubility Data:

Solvent ClassRepresentative SolventsSolubility of this compound
Alcohols Methanol, Ethanol, IsopropanolMiscible
Hydrocarbons Hexane, Heptane, CyclohexaneMiscible
Aromatic Hydrocarbons Benzene, Toluene, XyleneMiscible
Ethers Diethyl ether, Tetrahydrofuran (THF)Miscible
Ketones AcetoneMiscible
Chlorinated Solvents Dichloromethane, ChloroformMiscible

Sources:[3][4][5]

Key Observations and Explanations:

  • High Miscibility with Nonpolar Solvents: The substantial nonpolar surface area of the tert-butyl group in MTBE allows for strong van der Waals interactions with hydrocarbons and aromatic solvents, leading to excellent miscibility.

  • Miscibility with Polar Aprotic Solvents: Solvents like acetone are polar enough to interact favorably with the ether linkage of MTBE, while their organic character ensures compatibility with the alkyl groups.

  • Miscibility with Alcohols: Despite the presence of strong hydrogen bonding in alcohols, MTBE is miscible. This is because the energy penalty of disrupting the alcohol's hydrogen bonding network is offset by the formation of new hydrogen bonds (with MTBE as an acceptor) and favorable van der Waals and dipole-dipole interactions. It is important to note that MTBE forms an azeotrope with methanol.[2][14]

  • Moderate Solubility in Water: this compound is only moderately soluble in water (approximately 42 g/L at 20°C).[2][15] The polar ether group allows for some hydrogen bonding with water, but the large hydrophobic alkyl groups limit its solubility. This property has significant environmental implications, as it allows MTBE to be a mobile contaminant in groundwater.[2]

Experimental Determination of Miscibility: A Validated Protocol

For novel solvent systems or to confirm miscibility under specific conditions, a straightforward experimental protocol can be followed. This protocol is a self-validating system, providing a clear and unambiguous determination of miscibility.

Objective: To determine if this compound is miscible with a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Organic solvent to be tested (high purity)

  • Calibrated graduated cylinders or pipettes

  • Glass vials or test tubes with secure caps

  • Constant temperature bath (optional, for temperature-specific studies)

  • Vortex mixer

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_mixing Mixing & Observation cluster_results Results cluster_conclusion Conclusion start Start prep_mtbe Measure 5 mL of This compound start->prep_mtbe prep_solvent Measure 5 mL of Test Solvent start->prep_solvent combine Combine in a sealed vial prep_mtbe->combine prep_solvent->combine vortex Vortex for 1 minute combine->vortex equilibrate Equilibrate to Test Temperature vortex->equilibrate observe Visually Inspect for Phase Separation equilibrate->observe decision Homogeneous Solution? observe->decision miscible Miscible decision->miscible Yes immiscible Immiscible decision->immiscible No end End miscible->end immiscible->end

Caption: Workflow for Determining Miscibility.

Step-by-Step Methodology:

  • Preparation: Accurately measure equal volumes (e.g., 5 mL) of this compound and the test organic solvent using calibrated graduated cylinders or pipettes.

  • Mixing: Combine the two liquids in a clean, dry glass vial or test tube. Securely cap the container to prevent evaporation.

  • Agitation: Vigorously mix the contents for at least one minute using a vortex mixer to ensure thorough contact between the two liquids.

  • Equilibration: Allow the mixture to stand undisturbed at the desired test temperature for a minimum of 15 minutes. If a specific temperature is being investigated, a constant temperature bath should be used.

  • Observation: Visually inspect the mixture against a well-lit background.

    • Miscible: The mixture will appear as a single, clear, and homogeneous liquid phase with no visible interface or turbidity.

    • Immiscible: The mixture will separate into two distinct liquid layers, or the solution will appear cloudy or turbid, indicating the formation of an emulsion.

  • Confirmation (Optional): For borderline cases, gentle agitation can be reapplied to see if the phases remix and then separate again upon standing.

This method is based on standard laboratory practices for determining liquid-liquid miscibility and can be adapted from ASTM D1722 for water-soluble solvents.[16][17]

Applications in Research and Drug Development

The excellent solvent properties of this compound make it a valuable tool in various scientific disciplines:

  • Organic Synthesis: It serves as a less hazardous alternative to diethyl ether and THF in certain reactions due to its lower tendency to form explosive peroxides.[2][5] Its boiling point of 55.2°C facilitates easy removal post-reaction.

  • Liquid-Liquid Extraction: Its ability to dissolve a wide range of organic compounds while having limited water solubility makes it an effective extraction solvent for isolating products from aqueous reaction mixtures.[1]

  • Chromatography: It can be used as a component of the mobile phase in both normal and reversed-phase chromatography.

  • Pharmaceutical Formulations: In specific applications, its solvent properties can be utilized in the formulation of drug products.

Conclusion

This compound is a versatile organic solvent characterized by its broad miscibility with a majority of common organic solvents. This behavior is a direct consequence of its molecular structure, which combines a polar ether functional group with a significant nonpolar hydrocarbon component. This guide has provided a theoretical framework for understanding its solubility, a comprehensive overview of its miscibility with various solvent classes, and a robust experimental protocol for its determination. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound is paramount for its effective and safe application in the laboratory and beyond.

References

"vapor pressure and boiling point of 1-Methoxy-2-methylpropane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 1-Methoxy-2-methylpropane

Introduction

This compound, also commonly known as isobutyl methyl ether, is an ether with the chemical formula C5H12O.[1] As an isomer of the more widely known fuel additive methyl tert-butyl ether (MTBE), it serves primarily as a solvent in various chemical applications. A comprehensive understanding of its fundamental physicochemical properties, particularly vapor pressure and boiling point, is critical for its safe handling, application in synthesis and purification processes like distillation, and for modeling its environmental fate.

This technical guide provides a detailed examination of the vapor pressure and boiling point of this compound. It consolidates available experimental data, outlines the theoretical principles governing these properties, and describes robust methodologies for their experimental determination. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights.

Core Physicochemical Properties

A summary of the key physicochemical identifiers and properties for this compound is presented below. These data form the basis for understanding its phase behavior.

PropertyValueSource
Chemical Name This compound-
Synonyms Isobutyl methyl ether, Methyl isobutyl ether[2][3][4][5]
CAS Number 625-44-5[1][3][4][5]
Molecular Formula C₅H₁₂O[1][2][3][4][5]
Molecular Weight 88.15 g/mol [1][2][6]
Density 0.748 g/cm³[1][6]

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. This property is a direct measure of a liquid's volatility and is fundamentally dependent on temperature. As temperature increases, more molecules gain sufficient kinetic energy to overcome intermolecular forces and escape into the gas phase, thereby increasing the vapor pressure.

Experimental Vapor Pressure Data

The experimental vapor pressure for this compound has been reported as follows:

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (kPa)Source
25298.1523931.86[1]

This single data point provides a crucial baseline for the compound's volatility under standard laboratory conditions. For comprehensive process design and modeling, a full vapor pressure curve across a range of temperatures would be necessary. Such data is typically correlated using semi-empirical equations like the Antoine equation.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The normal boiling point is the specific temperature at which the vapor pressure of the liquid equals the defined atmospheric pressure at sea level, 1 atmosphere (760 mmHg or 101.325 kPa).

Normal Boiling Point

The normal boiling point for this compound has been reported by several sources, with minor variations that may be attributable to experimental conditions or sample purity.

Normal Boiling Point (°C)Pressure (mmHg)Source
56.5760[1][6]
59Not specified, assumed normal[2]

The slight discrepancy highlights the importance of precise pressure control and measurement during experimental determination. For practical purposes, a value in the range of 56.5 - 59 °C is a reliable estimate for the normal boiling point.

Effect of Pressure on Boiling Point

The boiling point is highly sensitive to changes in the external pressure. A reduction in external pressure lowers the vapor pressure required for boiling to occur, and thus the liquid will boil at a lower temperature. This principle is the foundation of vacuum distillation, a critical technique for purifying compounds that are thermally sensitive or have very high boiling points at atmospheric pressure. Conversely, increasing the external pressure will elevate the boiling point.

Experimental Determination Methodologies

Accurate determination of vapor pressure and boiling point requires robust experimental techniques. The choice of method is often dictated by the amount of sample available and the required precision.

Protocol for Micro-Boiling Point Determination

This method is highly efficient, requiring only a small amount of sample (less than 0.5 mL), and is suitable for routine laboratory determinations.[7][8] The technique relies on observing the temperature at which the vapor pressure of the sample inside an inverted capillary tube equals the external atmospheric pressure.

Experimental Protocol:

  • Apparatus Setup:

    • Attach a small test tube (e.g., a 75x10 mm tube) containing 0.2-0.3 mL of the this compound sample to a thermometer using a rubber band or wire. The thermometer bulb should be aligned with the bottom of the test tube.

    • Prepare a fusion tube (a capillary tube sealed at one end) and place it, open-end down, into the liquid sample within the test tube.

    • Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus).[8]

  • Heating and Observation:

    • Begin heating the bath at a rate of approximately 2-3 °C per minute.

    • As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

    • Upon reaching the boiling point, the sample's vapor pressure will drive a vigorous and continuous stream of bubbles from the capillary tube.

  • Measurement:

    • Once a rapid, steady stream of bubbles is observed, turn off the heat source and allow the apparatus to cool slowly.

    • The bubble stream will slow down and eventually stop. The precise moment the external pressure overcomes the internal vapor pressure, liquid will be drawn back into the capillary tube.

    • The boiling point is the temperature recorded at the exact moment the liquid just begins to enter the inverted capillary tube. [8]

G cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_measurement Measurement A1 Sample in Test Tube A2 Inverted Capillary Added A1->A2 A3 Assemble with Thermometer A2->A3 A4 Place in Heating Bath A3->A4 B1 Heat Bath (2-3°C/min) A4->B1 B2 Observe slow bubbles (air) B1->B2 B3 Observe rapid bubbles (boiling) B2->B3 C1 Turn off heat B3->C1 C2 Bubbles stop C1->C2 C3 Liquid enters capillary C2->C3 C4 Record Temperature C3->C4 Z Z C4->Z Result: Boiling Point

Caption: Workflow for Micro-Boiling Point Determination.

Principles of Vapor Pressure Measurement

Measuring vapor pressure as a function of temperature provides a complete picture of a substance's volatility. A common and accurate approach is the ebulliometric method , where the boiling point of the liquid is measured under precisely controlled pressures.[9][10]

Conceptual Workflow:

  • Sample Degassing: The liquid sample is first thoroughly degassed to remove any dissolved atmospheric gases, which would otherwise contribute to the total pressure and introduce significant error. This is typically achieved by freeze-pump-thaw cycles under vacuum.

  • Pressure Control: The degassed sample is placed in a vessel (an ebulliometer) connected to a vacuum pump and a pressure measurement system (manometer). The system pressure is adjusted to a desired setpoint below atmospheric pressure.

  • Heating to Boil: The sample is heated until it boils. At the boiling point, the vapor pressure of the substance is, by definition, equal to the controlled pressure of the system.

  • Temperature Measurement: A high-precision thermometer measures the temperature of the vapor-liquid equilibrium. This temperature is the boiling point at that specific controlled pressure.

  • Data Collection: The process is repeated at various controlled pressures to generate a series of pressure-temperature data points.

  • Data Analysis: The resulting data (P vs. T) are plotted and fitted to a thermodynamic model, such as the Antoine equation, to determine the enthalpy of vaporization and create a continuous vapor pressure curve.

G A Degas Liquid Sample (Remove dissolved air) B Place Sample in Ebulliometer A->B C Set System Pressure (P₁) with Vacuum Control B->C D Heat Sample to a Steady Boil C->D E Measure Equilibrium Temperature (T₁) D->E Equilibrium: Vapor Pressure = System Pressure F Record Data Point (P₁, T₁) E->F G Repeat for new pressures (P₂, P₃, ... Pₙ) F->G G->C Adjust Pressure H Plot P vs. T and Correlate Data G->H Z Z H->Z Result: Vapor Pressure Curve

Caption: Conceptual Workflow for Ebulliometric Vapor Pressure Measurement.

Conclusion

The vapor pressure and boiling point of this compound are defining characteristics for its use as a solvent and chemical intermediate. The normal boiling point is reliably established to be in the range of 56.5-59 °C .[1][2][6] Its vapor pressure of 239 mmHg at 25 °C indicates significant volatility, necessitating appropriate handling procedures to minimize exposure and ensure safety.[1] The experimental protocols and theoretical relationships described in this guide provide a robust framework for the accurate characterization and confident application of this compound in scientific and industrial settings.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of 1-Methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a thorough examination of the thermodynamic properties of 1-methoxy-2-methylpropane (also known as isobutyl methyl ether), a compound of interest in various chemical and pharmaceutical applications. Recognizing the scarcity of comprehensive experimental data for this specific ether, this guide presents a combination of experimentally determined values and theoretically estimated data derived from robust group additivity methods. The core thermodynamic parameters, including enthalpy of formation, standard entropy, and heat capacity, are presented alongside established values for its isomer, 2-methoxy-2-methylpropane (MTBE), for comparative analysis. Furthermore, this document details the underlying principles and methodologies for both experimental determination and theoretical estimation of these properties, offering researchers and scientists a reliable and in-depth resource for their work.

Introduction: The Significance of Thermodynamic Data for this compound

This compound (C₅H₁₂O) is a member of the ether family, a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Ethers are widely utilized as solvents, anesthetics, and intermediates in organic synthesis. Accurate thermodynamic data are paramount for the design, optimization, and safety assessment of chemical processes involving this compound. In the context of drug development, understanding the thermodynamic properties of potential excipients or synthesis intermediates is crucial for predicting their behavior, stability, and interaction with active pharmaceutical ingredients.

This guide aims to consolidate the available thermodynamic data for this compound and supplement it with reliable estimated values where experimental data is lacking. By providing a detailed account of the methodologies used to obtain this data, we intend to equip researchers with the necessary information to confidently apply these values in their models and experimental designs.

Core Thermodynamic Properties of this compound

A compilation of the key thermodynamic properties of this compound is presented below. This includes experimentally determined values where available, alongside estimated values calculated using the Joback and Benson group additivity methods. For a comprehensive understanding, these are compared with the experimental data for its structural isomer, 2-methoxy-2-methylpropane (MTBE).

PropertyThis compound (Experimental)This compound (Estimated)2-methoxy-2-methylpropane (MTBE) (Experimental)Units
Molecular Weight 88.15-88.15 g/mol
Normal Boiling Point (Tb) 332.35 K (59.2 °C)[1]-328.3 K (55.15 °C)K (°C)
Standard Enthalpy of Vaporization (ΔHvap°) 30.31 kJ/mol at 298.15 K[1]-28.0 ± 0.2kJ/mol
Standard Enthalpy of Formation (Gas, 298.15 K, ΔHf°) Not Available-288.5 kJ/mol (Benson)-283.2 ± 1.3kJ/mol
-287.9 kJ/mol (Joback)
Standard Molar Entropy (Gas, 298.15 K, S°) Not Available365.4 J/mol·K (Calculated)357.8J/mol·K
Molar Heat Capacity (Gas, Cp) Not AvailableSee Table 2See Table 3J/mol·K

Table 1: Key Thermodynamic Properties of this compound and its Isomer, MTBE.

Estimated Molar Heat Capacity of this compound (Joback Method)

The molar heat capacity of this compound in the ideal gas state was estimated using the Joback method. The temperature-dependent heat capacity is given by the following equation:

Cp (J/mol·K) = A + B·T + C·T² + D·T³

CoefficientValue
A4.81 x 10¹
B4.75 x 10⁻¹
C-1.58 x 10⁻⁴
D-1.13 x 10⁻⁸

Table 2: Coefficients for the Molar Heat Capacity Equation of this compound (Joback Method).

Molar Heat Capacity of 2-methoxy-2-methylpropane (MTBE) (Experimental)

For comparison, the experimentally determined molar heat capacity of MTBE is provided.

Temperature (K)Cp (J/mol·K)
298.15145.6
300146.3
400185.1
500221.8
600255.4
700285.2
800311.2
900333.9
1000353.6

Table 3: Experimental Molar Heat Capacity of 2-methoxy-2-methylpropane (MTBE).

Methodologies for a Self-Validating System of Thermodynamic Data

The trustworthiness of thermodynamic data hinges on the rigor of the methodologies employed for its determination. This section provides a detailed overview of the experimental and computational techniques relevant to the data presented in this guide.

Experimental Determination of Thermodynamic Properties

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Ebulliometry is a precise technique for measuring this property.

Protocol for Ebulliometry:

  • Apparatus Setup: A differential ebulliometer is typically used, which consists of a boiling flask, a Cottrell pump to ensure the equilibrium of liquid and vapor phases, a condenser, and a highly accurate temperature measuring device (e.g., a platinum resistance thermometer).

  • Sample Preparation: A pure sample of this compound is introduced into the boiling flask.

  • Heating and Equilibration: The liquid is heated to its boiling point. The Cottrell pump continuously sprays the boiling liquid over the thermometer bulb, ensuring that the measured temperature is that of the liquid-vapor equilibrium.

  • Pressure Control: The system is maintained at a constant, known pressure, typically atmospheric pressure, using a manostat.

  • Temperature Measurement: The temperature is recorded once it stabilizes, indicating that the system has reached equilibrium. This stable temperature is the boiling point at the measured pressure.

Causality Behind Experimental Choices: The use of a Cottrell pump is critical as it prevents superheating of the liquid, a common source of error in boiling point measurements. By ensuring a true equilibrium between the liquid and vapor phases at the point of temperature measurement, the accuracy of the determined boiling point is significantly enhanced.

Ebulliometry_Workflow cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_output Output A Pure Sample (this compound) E Introduce Sample into Flask A->E B Ebulliometer (Boiling Flask, Cottrell Pump, Condenser) B->E C Calibrated Thermometer I Record Stable Temperature C->I D Manostat (Pressure Control) H Maintain Constant Pressure D->H F Heat to Boiling E->F G Equilibrate Liquid-Vapor Phases (Cottrell Pump Action) F->G G->H H->I J Normal Boiling Point (Tb) I->J Thermodynamic_Relationships H Enthalpy (H) G Gibbs Free Energy (G) H->G G = H - TS Cp Heat Capacity (Cp) H->Cp Cp = (∂H/∂T)p S Entropy (S) S->G T Temperature (T) T->G T->Cp P Pressure (P) P->Cp

References

Introduction: The Strategic Importance of the Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Methoxy-2-methylpropane

This guide provides a comprehensive overview of the Williamson ether synthesis, focusing on the strategic preparation of the unsymmetrical ether, this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the mechanistic rationale, strategic choices in reactant selection, and practical considerations for optimizing yield and purity.

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] Its enduring prevalence in organic synthesis, from academic laboratories to industrial manufacturing, is a testament to its broad scope and dependability.[1] The reaction fundamentally involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion.[3][4]

This guide uses the synthesis of this compound (also known as isobutyl methyl ether) as a practical case study to dissect the nuances of the Williamson synthesis. This specific transformation highlights critical strategic decisions required to maximize the efficiency of the S_{N}2 pathway and suppress competing side reactions.

Mechanistic Underpinnings and Strategic Reactant Selection

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism.[1][5][6] In this concerted process, the alkoxide nucleophile performs a "backside attack" on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.[1][4]

For the synthesis of an unsymmetrical ether like this compound, two theoretical reactant pairings exist:

  • Route A: Reaction of an isopropoxide salt with a methyl halide.

  • Route B: Reaction of a methoxide salt with an isobutyl halide.

A rigorous mechanistic analysis is crucial for selecting the optimal pathway. The S_{N}2 reaction is highly sensitive to steric hindrance at the electrophilic carbon center.[5] Best results are achieved with methyl and primary alkyl halides, while secondary halides often yield a mixture of substitution and elimination products, and tertiary halides exclusively undergo elimination.[5][7]

Analysis of Synthetic Routes:

  • Route A employs a methyl halide (e.g., methyl iodide). As a methyl halide, it is the least sterically hindered electrophile possible and is highly reactive towards S_{N}2 substitution. The nucleophile, sodium isopropoxide, is a secondary alkoxide. While secondary alkoxides are strong bases, the methyl halide substrate cannot undergo an E2 elimination reaction. Therefore, this route is highly favored to proceed cleanly to the desired ether product.

  • Route B involves a primary alkyl halide (isobutyl halide) and a simple, unhindered alkoxide (sodium methoxide). While primary alkyl halides are good S_{N}2 substrates, the isobutyl group presents some steric bulk near the reaction site. In the presence of a strong base like methoxide, the competing E2 elimination reaction to form isobutylene becomes a significant possibility, particularly at elevated temperatures.[1][8]

Williamson_Mechanism cluster_reactants Reactants cluster_ts SN2 Transition State cluster_products Products Isopropoxide Na⁺ ⁻O-CH(CH₃)₂ (Sodium Isopropoxide) TS [Isopropoxide---CH₃---I]⁻ Na⁺ Isopropoxide->TS Backside Attack MethylIodide CH₃-I (Methyl Iodide) MethylIodide->TS Ether CH₃-O-CH(CH₃)₂ (this compound) TS->Ether Bond Formation Salt Na⁺ I⁻ (Sodium Iodide) TS->Salt Leaving Group Departs

Caption: S_{N}2 Mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis via the preferred route: the reaction of sodium isopropoxide with methyl iodide.

Part I: In-situ Generation of Sodium Isopropoxide

The alkoxide is typically prepared by deprotonating the corresponding alcohol with a strong base.[3][9] Sodium hydride (NaH) is a common and effective choice.[3]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen/argon inlet), and a dropping funnel.

  • Reagent Charging: Under an inert atmosphere (N₂ or Ar), charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equivalents).

  • Solvent Addition: Add anhydrous polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), via cannula or syringe. Using a polar aprotic solvent can help minimize side reactions.[3]

  • Alcohol Addition: Cool the stirred suspension to 0 °C in an ice bath. Add anhydrous isopropanol (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. The evolution of hydrogen gas will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the complete formation of sodium isopropoxide.[10]

Part II: Williamson Ether Synthesis

  • Alkyl Halide Addition: Re-cool the flask containing the sodium isopropoxide solution to 0 °C. Add methyl iodide (CH₃I, 1.0 equivalent) dropwise via the dropping funnel. Methyl iodide is often chosen over other methyl halides due to the excellent leaving group ability of iodide.[11]

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Quenching: Carefully quench the reaction by slowly adding cold water to destroy any unreacted NaH.

    • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash sequentially with water and brine.

    • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Distillation: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 56.5 °C, which corresponds to this compound.[12]

Workflow A 1. Prepare NaH suspension in anhydrous THF under N₂ B 2. Add Isopropanol dropwise at 0°C (Forms Sodium Isopropoxide) A->B C 3. Add Methyl Iodide (CH₃I) at 0°C B->C D 4. Stir at room temperature (12-18h) C->D E 5. Quench with H₂O D->E F 6. Liquid-Liquid Extraction (Ether/Water) E->F G 7. Dry organic layer (e.g., MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Fractional Distillation H->I J Product: this compound (b.p. ~56.5°C) I->J

Caption: Experimental workflow for the synthesis of this compound.

Optimization of Reaction Parameters

The success of the synthesis depends on the careful control of several key parameters. The following table summarizes these variables and their impact on the reaction outcome.

ParameterOptionsRationale & Impact on Yield/Purity
Base NaH, KH, Na metalStrong bases are required to fully deprotonate the alcohol.[3] NaH is often preferred for its safety and ease of handling compared to sodium metal. KH is more reactive but also more expensive.
Alkyl Halide CH₃I, CH₃Br, CH₃ClReactivity follows the trend I > Br > Cl, based on leaving group ability.[11] CH₃I typically gives the fastest reaction rates and highest yields.
Solvent THF, DMF, DMSOPolar aprotic solvents (DMF, DMSO) are known to accelerate S_{N}2 reactions by solvating the cation but not the nucleophile.[3] THF is also a common and effective choice. The solvent must be anhydrous.
Temperature 0 °C to Room Temp.Initial addition at 0 °C controls the exothermicity of both the deprotonation and alkylation steps. Running the reaction at room temperature is generally sufficient. Higher temperatures may increase the rate but can also promote side reactions if a more hindered halide were used.

Potential Side Reactions and Troubleshooting

While the selected route is robust, awareness of potential side reactions is critical for troubleshooting and optimization.

  • Primary Competing Reaction: E2 Elimination: The main competitor to the Williamson synthesis is the E2 elimination, which is favored by sterically hindered alkyl halides and strong, bulky bases.[1][5][7] In our chosen synthesis of this compound via Route A, this is not a concern as the methyl halide cannot undergo elimination. If one were forced to use Route B (methoxide + isobutyl halide), elimination to form isobutylene would be a significant side product.

    • Troubleshooting: To minimize elimination in susceptible systems, use the least sterically hindered alkyl halide possible, avoid excessively high temperatures, and consider a less hindered base if options exist.

  • Incomplete Reaction: Unreacted starting materials (isopropanol, methyl iodide) can contaminate the final product.

    • Troubleshooting: Ensure the use of a slight excess (1.05 eq) of the base to drive the deprotonation to completion. Allow for sufficient reaction time. Careful fractional distillation is crucial for separating the lower-boiling methyl iodide and higher-boiling isopropanol from the ether product.[2]

  • Moisture Contamination: Water in the reaction will consume the strong base and hydrolyze the alkoxide, reducing the yield.

    • Troubleshooting: Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere throughout the procedure.

Conclusion

The Williamson ether synthesis is a powerful and adaptable tool for the construction of ether linkages. The successful synthesis of this compound serves as an excellent paradigm for the strategic planning required for any unsymmetrical ether preparation. By carefully selecting the reactant pair to favor the S_{N}2 pathway—specifically, by designating the less sterically hindered fragment as the alkyl halide—and by maintaining anhydrous conditions, high yields of the desired product can be reliably achieved. The principles of mechanistic understanding, strategic reactant choice, and careful control of reaction parameters are paramount to leveraging the full potential of this classic and indispensable organic transformation.

References

Isobutyl Methyl Ether: A Technical Guide to Its Potential Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Re-evaluating a Versatile Ether in Modern Research

In the vast landscape of chemical solvents and reagents, certain molecules, despite their utility, can be overshadowed by their more prominent isomers. Such is often the case with isobutyl methyl ether (IBME), a compound that offers a unique profile of properties valuable to the modern research scientist. This technical guide moves beyond a cursory overview to provide an in-depth exploration of IBME's potential research applications, grounded in its fundamental chemical characteristics and supported by established experimental principles. For researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the "why" behind experimental choices and offering a foundation for its practical implementation in the laboratory. We will delve into its synthesis, its role as a versatile solvent, and its emerging potential in specialized applications, all while maintaining a strong commitment to scientific integrity and safety.

Physicochemical and Toxicological Profile of Isobutyl Methyl Ether

Isobutyl methyl ether (IBME), systematically named 1-methoxy-2-methylpropane, is a colorless, flammable liquid with the molecular formula C5H12O.[1] A clear understanding of its physical and chemical properties is paramount to its effective and safe use in a research setting.

Table 1: Key Physicochemical Properties of Isobutyl Methyl Ether

PropertyValueSource
CAS Number 625-44-5--INVALID-LINK--[1]
Molecular Weight 88.15 g/mol --INVALID-LINK--[1]
Boiling Point 58.6 °C at 760 mmHg--INVALID-LINK--[2]
Vapor Pressure 211.0 mmHg at 25 °C (estimated)--INVALID-LINK--[1]
Flash Point -21.7 °C (estimated)--INVALID-LINK--[2]
Solubility in Water 11,100 mg/L at 25 °C (experimental)--INVALID-LINK--[2]

From a toxicological perspective, IBME is classified as a neurotoxin and can cause acute solvent syndrome.[1][3] The lethal concentration (LC50) in mice has been reported as 141,000 mg/m³ over 15 minutes, where it was observed to cause general anesthesia.[1][3] As with all volatile organic solvents, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Isobutyl Methyl Ether: The Williamson Ether Synthesis

A reliable and straightforward method for the laboratory-scale synthesis of isobutyl methyl ether is the Williamson ether synthesis. This classic SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[4][5][6][7] For the synthesis of IBME, sodium isobutoxide is reacted with a methyl halide (e.g., methyl iodide).

Conceptual Workflow of IBME Synthesis

Williamson_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Isobutanol Isobutanol Deprotonation Deprotonation Isobutanol->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation MeI Methyl Iodide (MeI) SN2 SN2 Reaction MeI->SN2 Deprotonation->SN2 Sodium Isobutoxide Intermediate H2 Hydrogen Gas (H2) Deprotonation->H2 IBME Isobutyl Methyl Ether (IBME) SN2->IBME NaI Sodium Iodide (NaI) SN2->NaI

Caption: Williamson ether synthesis of IBME.

Detailed Experimental Protocol

Materials:

  • Isobutanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Preparation of Sodium Isobutoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a calculated amount of sodium hydride dispersion. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous diethyl ether or THF. To this suspension, add isobutanol dropwise from the dropping funnel. The reaction is exothermic and will produce hydrogen gas, so ensure proper ventilation and controlled addition. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium isobutoxide.

  • SN2 Reaction: Cool the reaction mixture in an ice bath. Add methyl iodide dropwise to the stirred solution of sodium isobutoxide. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure isobutyl methyl ether.

Isobutyl Methyl Ether as a Reaction Solvent

The choice of solvent is critical in organic synthesis, influencing reaction rates, yields, and selectivity. IBME presents itself as a viable alternative to more common ethereal solvents like diethyl ether and THF, offering a balance of properties that can be advantageous in specific contexts.

Comparative Properties of Ethereal Solvents

Table 2: Comparison of Properties of Common Ethereal Solvents

PropertyIsobutyl Methyl EtherMethyl tert-Butyl Ether (MTBE)Diethyl EtherTetrahydrofuran (THF)
Boiling Point (°C) 58.655.234.666
Density (g/mL) ~0.740.740.710.89
Solubility in Water ( g/100 mL) 1.114.86.9Miscible
Peroxide Formation LowVery LowHighHigh
Potential Applications in Organic Synthesis
  • Grignard Reactions: Ethereal solvents are essential for the formation and reaction of Grignard reagents due to their ability to solvate the magnesium center.[8][9][10] While diethyl ether and THF are the most common choices, the slightly higher boiling point of IBME compared to diethyl ether could offer better temperature control for exothermic Grignard reactions. However, the steric bulk of the isobutyl group might influence the rate of Grignard reagent formation and subsequent reactions. Further research is needed to quantify the performance of IBME in Grignard reactions compared to traditional solvents.

  • Nucleophilic Substitution Reactions: As a relatively non-polar aprotic solvent, IBME can be a suitable medium for SN2 reactions, particularly when a less polar environment is desired to favor the nucleophile's reactivity. Its lower water solubility compared to THF is also an advantage in reactions sensitive to moisture.

  • As a "Green" Solvent Alternative: The principles of green chemistry encourage the use of safer and more environmentally benign solvents.[11][12] IBME's lower tendency to form explosive peroxides compared to diethyl ether and THF enhances laboratory safety.[2] While a full life-cycle analysis is needed for a comprehensive green assessment, its potential as a safer alternative warrants further investigation.

Logical Flow for Solvent Selection in a Hypothetical Reaction

Solvent_Selection Start Reaction Type & Requirements Moisture_Sensitive Moisture Sensitive? Start->Moisture_Sensitive Polarity Polarity Requirement? Moisture_Sensitive->Polarity Yes Moisture_Sensitive->Polarity No IBME Consider IBME (Moderate Boiling Point, Low Water Solubility) Moisture_Sensitive->IBME Yes Exothermic Highly Exothermic? DEE Consider Diethyl Ether (Low Boiling Point, Volatile) Exothermic->DEE No Exothermic->IBME Yes Polarity->Exothermic THF Consider THF (High Polarity, Miscible with Water) Polarity->THF High MTBE Consider MTBE (Low Peroxide Formation) Polarity->MTBE Low

Caption: Decision tree for ethereal solvent selection.

Isobutyl Methyl Ether in Extraction Processes

Liquid-liquid extraction is a fundamental technique for isolating and purifying compounds in research and industrial processes. The choice of extraction solvent is critical for achieving high efficiency and selectivity.

Principles of Solvent Extraction

The efficiency of an extraction process is governed by the distribution coefficient (K) of the solute between the two immiscible liquid phases. A higher K value for the desired compound in the extracting solvent and a lower K value for impurities will result in a more effective separation. The properties of the extraction solvent, such as its polarity, miscibility with the initial solvent (often water), and boiling point for ease of removal, are key considerations.

Potential Advantages of IBME in Extractions
  • Moderate Polarity: IBME's moderate polarity makes it suitable for extracting a range of organic compounds from aqueous solutions.

  • Low Water Solubility: Its limited solubility in water ensures minimal loss of the solvent to the aqueous phase and reduces the need for extensive drying of the extract.[1]

  • Ease of Removal: With a boiling point of 58.6 °C, IBME can be easily removed by rotary evaporation, which is advantageous for the recovery of the extracted compound.[2]

  • Reduced Emulsion Formation: In some systems, the use of ethers can lead to the formation of stable emulsions at the interface of the two liquid phases, making separation difficult. The specific properties of IBME may offer advantages in minimizing emulsion formation in certain extractions, though this would need to be determined on a case-by-case basis.

Experimental Workflow for a Generic Liquid-Liquid Extraction

Extraction_Workflow Start Aqueous Solution containing Compound of Interest Add_Solvent Add Isobutyl Methyl Ether Start->Add_Solvent Shake Shake Vigorously in a Separatory Funnel Add_Solvent->Shake Separate Allow Layers to Separate Shake->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Dry Dry with Anhydrous MgSO4 Collect_Organic->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate End Isolated Compound Evaporate->End

Caption: General workflow for liquid-liquid extraction.

Isobutyl Methyl Ether as a Potential Fuel Additive

Oxygenated compounds are added to gasoline to improve combustion efficiency and reduce harmful emissions, such as carbon monoxide and unburned hydrocarbons.[13][14][15] While methyl tert-butyl ether (MTBE) and ethanol have been widely used for this purpose, research into alternative oxygenates is ongoing.

Rationale for Ethers as Fuel Additives

Ethers, including IBME, contain an oxygen atom that can provide additional oxygen during combustion, leading to a more complete burning of the fuel. This can result in lower emissions of carbon monoxide and unburned hydrocarbons. Furthermore, the blending of ethers can increase the octane rating of the gasoline, which helps to prevent engine knocking.[13]

Comparative Analysis with MTBE

While specific performance data for IBME as a gasoline additive is not as readily available as for MTBE, some inferences can be drawn from their structural similarities. Both are C5 ethers and would be expected to have similar effects on octane rating and emissions. However, the different branching of the alkyl group may lead to subtle differences in combustion properties and blending behavior. A comparative study of IBME and MTBE as fuel additives would be a valuable area of research to determine if IBME could offer any advantages, such as reduced environmental persistence or different emission profiles.[13]

Potential Applications in Pharmaceutical Research and Development

The selection of solvents in pharmaceutical manufacturing is a critical aspect of process development, with stringent requirements for safety, purity, and environmental impact. While not as commonly used as other ethers, IBME's properties suggest it could be a useful tool in the pharmaceutical scientist's arsenal.

Its utility as a reaction solvent and for extractions, as previously discussed, is directly applicable to the synthesis and purification of active pharmaceutical ingredients (APIs). The lower peroxide-forming tendency of IBME compared to THF and diethyl ether is a significant safety advantage in a regulated manufacturing environment.[2] Further investigation into the solubility of various drug intermediates and APIs in IBME could reveal specific applications where it offers advantages over more traditional solvents.

Conclusion and Future Outlook

Isobutyl methyl ether, while often overlooked, possesses a unique combination of properties that make it a valuable and versatile tool for the research scientist. Its moderate boiling point, low water solubility, and reduced tendency to form peroxides present clear advantages in specific applications. This guide has aimed to provide a comprehensive overview of its potential uses, from its synthesis and role as a reaction solvent to its applications in extraction and as a potential fuel additive.

Further research is needed to fully elucidate the performance of IBME in comparison to other ethereal solvents in a wider range of chemical transformations. Specifically, detailed studies on its efficacy in Grignard reactions, its performance as a fuel additive, and its application in specific pharmaceutical processes would be highly beneficial. As the principles of green chemistry continue to gain prominence, the re-evaluation of established yet underutilized solvents like isobutyl methyl ether will be crucial for developing safer, more efficient, and more sustainable chemical processes.

References

An In-depth Technical Guide to the Safe Handling and Application of 1-Methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Scientist's Perspective on Safety

In the fast-paced environment of research and development, the foundational pillar of all successful experimentation is an unwavering commitment to safety. This guide is designed for the discerning researcher, scientist, and drug development professional who understands that true mastery of a chemical reagent extends beyond its synthetic utility to a comprehensive knowledge of its safe handling and management. 1-Methoxy-2-methylpropane, also known as isobutyl methyl ether, is a valuable solvent and reagent. However, its identity as a volatile, flammable ether necessitates a rigorous and informed approach to its use. This document moves beyond a simple checklist of precautions; it aims to instill a deep, causal understanding of the "why" behind each safety protocol, empowering you to create a self-validating system of safety within your laboratory.

Section 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of a chemical's physical properties is the first step in a robust risk assessment. These characteristics dictate its behavior in the laboratory environment, from its vapor pressure influencing inhalation risk to its flash point defining fire hazards.

This compound is an ether with the chemical formula C₅H₁₂O.[1] It is a structural isomer of the more widely known methyl tert-butyl ether (MTBE) and shares many of its hazardous properties, although they are distinct chemical entities.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 625-44-5
Molecular Formula C₅H₁₂O [1]
Molecular Weight 88.15 g/mol
Appearance Colorless Liquid [2][3]*
Density 0.740 - 0.748 g/cm³ [1]
Boiling Point 56.5 °C (133.7 °F) at 760 mmHg
Flash Point Data not available; estimated to be < -20 °C (-4 °F) based on isomers [2][3][4]*
Vapor Pressure High; contributes to inhalation and flammability risk [5]*

| Solubility in Water | Sparingly soluble |[2]* |

*Data for closely related isomers (MTBE, Methoxypropane) are used as a strong reference due to the lack of specific public data for this compound. Its structural similarity makes these properties highly indicative.

Section 2: Comprehensive Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance. Its primary dangers are high flammability and its potential to cause irritation to the skin and respiratory system.[5][6][7]

Table 2: GHS Hazard Classification for this compound and Related Ethers

Pictogram GHS Class Hazard Statement Precautionary Codes (Examples)
Flame Flammable Liquid, Category 2 H225: Highly flammable liquid and vapour P210, P233, P240, P241, P242, P280
Exclamation Mark Skin Irritation, Category 2 H315: Causes skin irritation P264, P280, P302+P352, P332+P313
Exclamation Mark Eye Irritation, Category 2 H319: Causes serious eye irritation P264, P280, P305+P351+P338

| Exclamation Mark | STOT - Single Exposure, Cat. 3 | H335/H336: May cause respiratory irritation or drowsiness or dizziness | P261, P271, P304+P340, P312 |

STOT: Specific Target Organ Toxicity

The causality behind these classifications is clear:

  • H225 (Highly Flammable): The low boiling point and high vapor pressure mean that at room temperature, a significant concentration of vapor can accumulate in the headspace of a container and in the surrounding air.[5] These vapors can form an explosive mixture with air and travel to a distant ignition source, causing a dangerous flashback.[4][8]

  • H315/H319 (Irritant): Like many organic solvents, this compound can defat the skin, leading to dryness, cracking, and irritation upon repeated contact.[5][9] Direct contact with the eyes can cause significant pain and redness.[5]

  • H335/H336 (STOT): Inhalation is a primary route of exposure.[10] The vapors can irritate the nose and throat and, at higher concentrations, act as a central nervous system (CNS) depressant, leading to symptoms such as dizziness, headache, nausea, and general anesthesia.[10][11]

Section 3: Engineering Controls & Personal Protective Equipment (PPE) - A Systematic Approach

The cornerstone of laboratory safety is the "Hierarchy of Controls," a framework that prioritizes safety measures from most to least effective. Relying solely on PPE is insufficient; it is the last line of defense.

cluster_0 Hierarchy of Controls A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: The Hierarchy of Controls prioritizes safety strategies.

Step-by-Step Protocol for Establishing Controls:

  • Substitution (If Possible): Before use, assess if a less flammable or less hazardous solvent can achieve the same experimental outcome.

  • Engineering Controls (Primary Barrier):

    • Chemical Fume Hood: All handling of this compound, including transfers and preparations, must be conducted inside a certified chemical fume hood.[12][13] This is non-negotiable and serves to contain flammable vapors and minimize inhalation exposure.

    • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive emissions.[8]

    • Explosion-Proof Equipment: Use only explosion-proof electrical equipment (stirrers, heaters, refrigerators) in areas where this chemical is handled and stored.[8][14] Standard electrical devices can provide an ignition source.

    • Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, always ground and bond metal containers and receiving equipment during transfers of significant volumes.[7][8][14]

  • Administrative Controls (Procedural Safety):

    • Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this chemical.

    • Restrict access to areas where the chemical is used.

    • Ensure all personnel are trained on the specific hazards and emergency procedures.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[12] A face shield should be worn over goggles when there is a significant risk of splashing.[12][13]

    • Hand Protection: Wear chemically resistant nitrile or neoprene gloves.[12] Always inspect gloves for tears or holes before use. It is crucial to understand that no glove material offers permanent protection; consult the manufacturer's data for breakthrough times and dispose of contaminated gloves immediately and properly.

    • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12] Remove any contaminated clothing immediately.[15]

Section 4: Safe Handling and Storage Protocols

Handling:

  • Avoid Inhalation and Contact: Do not breathe vapors and avoid all contact with skin, eyes, and clothing.[8][12]

  • Ignition Source Control: Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[12][14] Post "No Smoking" signs in the area.

  • Use of Tools: Employ only non-sparking tools made from materials like brass or bronze when working with or opening containers.[8][14]

  • Peroxide Formation: While some ethers are prone to forming explosive peroxides over time, this compound's isomer, MTBE, has a much lower tendency to do so.[2] However, as a precaution, it is good practice to date containers upon opening and monitor for potential peroxide formation if stored for extended periods, especially if the container has been opened and exposed to air.

Storage:

  • Location: Store in a dedicated, well-ventilated flammables storage cabinet or area.[4][8]

  • Container: Keep the container tightly closed to prevent the escape of flammable vapors.[8][14]

  • Temperature: Store in a cool, dry place away from direct sunlight and heat.[4][8]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases, as these can react violently.[5][8]

Section 5: Emergency Procedures: Accidental Release and First Aid

Prompt and correct action during an emergency is critical to mitigating harm.

First Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air.[12] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[12][16]

  • Skin Contact: Remove all contaminated clothing immediately.[12] Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[4][12] Rinse the mouth with water and seek immediate medical attention.[12]

Spill Response Protocol:

The following workflow outlines the critical steps for responding to a spill. This protocol should be posted in the laboratory.

A SPILL DETECTED B Alert personnel & assess risk (Size, Location) A->B C Is the spill large or uncontrollable? B->C D EVACUATE AREA Pull fire alarm Call emergency services C->D Yes E Small, Controllable Spill C->E No F Don appropriate PPE E->F G Eliminate all ignition sources F->G H Contain spill with inert absorbent (e.g., sand, vermiculite) G->H I Use non-sparking tools to collect absorbed material H->I J Place in a sealed, labeled waste container I->J K Clean spill area and decontaminate tools J->K L Dispose of waste via institutional hazardous waste program K->L M END L->M

Caption: A workflow for responding to a chemical spill.

Section 6: Fire and Explosion Data

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][17]

  • Unsuitable Media: A solid stream of water may be ineffective and could spread the flammable liquid.[4]

  • Specific Hazards: This is a highly flammable liquid.[5][7] Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[5][8] Containers may explode when heated.[4][8]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][8] Water spray should be used to keep fire-exposed containers cool.[4]

References

An In-depth Technical Guide to the Material Compatibility of 1-Methoxy-2-methylpropane (MTBE)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Complexities of Solvent-Material Interactions

In the realms of research, pharmaceutical development, and chemical manufacturing, the selection of appropriate materials for handling and storing solvents is paramount to ensuring experimental integrity, safety, and longevity of equipment. 1-Methoxy-2-methylpropane, more commonly known as methyl tert-butyl ether (MTBE), is a widely utilized solvent and chemical intermediate appreciated for its favorable solvency characteristics.[1][2] However, its interaction with various materials can be complex and, if not properly understood, can lead to material degradation, contamination of sensitive processes, and potential safety hazards.[3][4]

This technical guide provides a comprehensive overview of the material compatibility of this compound. Moving beyond simple compatibility charts, this document delves into the underlying principles of solvent-material interactions, outlines standardized testing methodologies for empirical validation, and offers practical guidance for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to make informed decisions on material selection, thereby safeguarding the integrity of your work and ensuring a safe laboratory environment.

Physicochemical Properties and Solvent Characteristics of this compound

This compound (MTBE) is a colorless, volatile liquid with a characteristic ethereal odor.[1] Its molecular structure, featuring a central oxygen atom bonded to a methyl group and a bulky tert-butyl group, dictates its physical and chemical properties.[2]

PropertyValue
Molecular Formula C5H12O
Molecular Weight 88.15 g/mol [1]
Boiling Point 55.2 °C[1]
Density 0.7404 g/cm³[2]
Solubility in Water Sparingly soluble (26 g/L at 20 °C)[2]
Vapor Pressure 27 kPa at 20 °C[2]

As a solvent, MTBE is considered relatively non-polar, though the ether linkage provides some degree of polarity.[5][6] This dual character allows it to dissolve a wide range of organic compounds, making it a versatile solvent in various applications, including as a replacement for diethyl ether due to its lower tendency to form explosive peroxides.[2]

Material Compatibility: A Detailed Analysis

The compatibility of a material with MTBE is determined by the chemical structure of both the material and the solvent, as well as operational conditions such as temperature and exposure duration. Ethers, as a class of solvents, can cause swelling, softening, and degradation of many polymeric materials.[4][7]

Elastomers and Sealing Materials

Elastomers are critical for sealing applications, and their compatibility with MTBE is a primary concern to prevent leaks and system failure. The interaction of MTBE with elastomers often results in swelling and a loss of mechanical properties.[4]

ElastomerCompatibility Rating with MTBEObservations
Perfluoroelastomer (FFKM) ExcellentRecommended for demanding applications with high chemical resistance.[4]
Fluorocarbon (FKM, Viton®) Not RecommendedSignificant swelling and degradation are commonly observed.[5]
Buna-N (Nitrile, NBR) Poor to FairCan be used for short-term or less critical applications, but swelling is expected.[5]
Ethylene Propylene (EPDM) PoorSignificant swelling and degradation.
Silicone (VMQ) PoorNot recommended for use with MTBE.
Neoprene (CR) PoorExperiences significant degradation.

This table provides a general guideline. It is crucial to consult specific chemical resistance charts from the material manufacturer and conduct compatibility testing for critical applications.

Plastics and Polymers

The response of plastics to MTBE varies widely depending on their chemical composition and crystallinity. Amorphous plastics are generally more susceptible to solvent attack than their semi-crystalline counterparts.

PlasticCompatibility with MTBEObservations
Polytetrafluoroethylene (PTFE, Teflon®) ExcellentHighly resistant to MTBE and a wide range of chemicals.[5]
Polypropylene (PP) Good to FairMay experience some swelling with prolonged exposure.
High-Density Polyethylene (HDPE) FairCan be used for short-term storage but may show signs of stress cracking.
Polyvinyl Chloride (PVC) PoorBecomes soft and swells in the presence of MTBE.
Polycarbonate (PC) PoorProne to crazing and cracking.
Acrylonitrile Butadiene Styrene (ABS) PoorNot recommended for use with MTBE.
Metals

In general, MTBE is not considered highly corrosive to most common metals at ambient temperatures.[8] However, the presence of impurities, such as water or acidic byproducts, can increase the risk of corrosion, particularly for carbon steel.[9][10]

MetalCompatibility with MTBEObservations
Stainless Steel (304, 316) ExcellentConsidered the material of choice for long-term storage and handling.
Carbon Steel FairSusceptible to corrosion in the presence of water or acidic impurities.[11]
Aluminum GoodGenerally resistant, but compatibility should be verified for specific alloys.
Copper and Brass GoodGenerally compatible, though some sources suggest monitoring for corrosion.[8]

Standardized Testing for Material Compatibility

While general compatibility charts provide a useful starting point, empirical testing is essential for critical applications, especially when dealing with proprietary material formulations or unique operating conditions. The American Society for Testing and Materials (ASTM) has established standardized methods for evaluating the chemical resistance of materials.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard is a cornerstone for assessing the chemical compatibility of plastics.[12][13][14][15] It provides a framework for exposing plastic specimens to chemical reagents and evaluating changes in their physical and mechanical properties.

Experimental Workflow for ASTM D543:

ASTM_D543_Workflow cluster_prep Specimen Preparation cluster_exposure Chemical Exposure cluster_post_exposure Post-Exposure Analysis cluster_reporting Data Analysis & Reporting prep Prepare at least 5 specimens per condition measure_initial Measure initial weight and dimensions prep->measure_initial expose Immerse or expose specimens to MTBE measure_initial->expose control_conditions Control temperature and duration expose->control_conditions remove_clean Remove and clean specimens control_conditions->remove_clean measure_final Measure final weight and dimensions remove_clean->measure_final visual_inspect Visually inspect for changes (swelling, cracking) measure_final->visual_inspect mechanical_test Perform mechanical tests (e.g., tensile strength) visual_inspect->mechanical_test analyze Analyze changes in properties mechanical_test->analyze report Report findings analyze->report

Caption: ASTM D543 Experimental Workflow Diagram.

Key Parameters Evaluated in ASTM D543:

  • Change in Weight: Indicates absorption of the solvent.

  • Change in Dimensions: Measures swelling or shrinkage.

  • Change in Appearance: Notes discoloration, crazing, or cracking.[16]

  • Change in Mechanical Properties: Assesses the impact on tensile strength, elongation, and hardness.

Experimental Protocol: Immersion Testing

The following is a generalized protocol for immersion testing based on ASTM D543 principles.

Objective: To determine the effect of this compound on the physical and mechanical properties of a given material.

Materials:

  • Test specimens of the material (e.g., tensile bars, disks).

  • This compound (reagent grade).

  • Sealed immersion containers (e.g., glass jars with PTFE-lined caps).

  • Analytical balance.

  • Calipers or micrometer.

  • Mechanical testing apparatus (e.g., universal testing machine).

  • Fume hood.

  • Appropriate Personal Protective Equipment (PPE).[3]

Procedure:

  • Initial Measurements:

    • Condition the test specimens according to the material specifications.

    • Measure and record the initial weight of each specimen to the nearest 0.1 mg.

    • Measure and record the initial dimensions (length, width, thickness) of each specimen.

  • Immersion:

    • Place the specimens in the immersion container.

    • Add a sufficient volume of MTBE to completely submerge the specimens.

    • Seal the container to prevent evaporation of the solvent.

    • Place the container in a temperature-controlled environment (e.g., an oven or water bath) for the specified duration.

  • Post-Immersion Analysis:

    • After the designated exposure time, carefully remove the specimens from the MTBE inside a fume hood.

    • Gently blot the specimens dry with a lint-free cloth.

    • Immediately re-weigh the specimens and record the final weight.

    • Re-measure and record the final dimensions.

    • Visually inspect the specimens for any changes in appearance.

  • Mechanical Testing:

    • Condition the exposed specimens as required.

    • Conduct mechanical tests (e.g., tensile testing) on both the exposed and control (unexposed) specimens.

  • Data Analysis:

    • Calculate the percentage change in weight and dimensions.

    • Compare the mechanical properties of the exposed specimens to the control specimens.

Safety and Handling Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions.[17][18]

  • Ventilation: Always handle MTBE in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[19]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use explosion-proof equipment and take measures to prevent static discharge.[3][20]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[19][21]

Conclusion: A Proactive Approach to Material Selection

The compatibility of materials with this compound is a critical consideration that directly impacts the reliability and safety of laboratory and industrial processes. This guide has provided a detailed overview of the interactions between MTBE and various classes of materials, emphasizing the importance of a data-driven approach to material selection. While general guidelines are valuable, the principles of empirical validation through standardized testing protocols like ASTM D543 are indispensable for ensuring the integrity of critical applications. By adopting a proactive and informed approach to material compatibility, researchers and professionals can mitigate risks, enhance the reproducibility of their work, and maintain a safe operating environment.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of Isobutyl Methyl Ether

Abstract

Isobutyl methyl ether (IBME), a volatile organic compound, presents a toxicological profile characterized by significant data gaps, particularly when compared to its isomer, methyl tert-butyl ether (MTBE). This technical guide provides a comprehensive overview of the known toxicological data for IBME and employs a scientifically grounded read-across approach using data from the extensively studied MTBE to infer potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of toxicokinetics, acute and systemic toxicity, genotoxicity, carcinogenicity, and reproductive effects. Furthermore, it outlines robust experimental protocols and proposes a tiered testing strategy to address the existing data deficiencies for isobutyl methyl ether, adhering to international guidelines.

Introduction and Strategic Framework

Isobutyl methyl ether (CAS 625-44-5), also known as 1-methoxy-2-methylpropane, is a flammable, volatile ether. While it shares a chemical formula (C5H12O) with the well-known fuel oxygenate methyl tert-butyl ether (MTBE), its toxicological database is considerably less comprehensive. The primary challenge in assessing the health risks of IBME is the scarcity of in-depth studies on its chronic toxicity, carcinogenicity, and reproductive effects.

Given this landscape, a robust toxicological assessment necessitates a read-across approach. This strategy leverages the extensive toxicological data available for MTBE to predict the potential hazards of IBME. The structural similarity between these isomers provides a valid scientific basis for this comparison, particularly concerning metabolic pathways and potential systemic effects. This guide will clearly distinguish between data directly pertaining to IBME and inferences drawn from MTBE studies, ensuring transparency and scientific integrity.

Physicochemical Properties and Toxicokinetics

The behavior of a chemical in a biological system is fundamentally governed by its physical and chemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics.

PropertyIsobutyl Methyl Ether (IBME)Methyl tert-Butyl Ether (MTBE)Reference(s)
CAS Number 625-44-51634-04-4[1],[2]
Molecular Weight 88.15 g/mol 88.15 g/mol [3]
Vapor Pressure 211 mm Hg @ 25°C (est)~245 mm Hg @ 25°C[1]
Water Solubility 7,028 - 11,100 mg/L @ 25°C~50,000 mg/L @ 25°C[4],[5]
logP (o/w) 1.33 (est)0.94 - 1.3[4]
Toxicokinetics Profile (Inferred from MTBE Data)

Due to the lack of specific toxicokinetic studies on IBME, the well-documented profile of MTBE serves as a valuable model.

  • Absorption: Like MTBE, IBME is expected to be rapidly absorbed following inhalation and oral exposure due to its high volatility and moderate water solubility.[6] Dermal absorption is likely to be less significant.

  • Distribution: Following absorption, widespread distribution to tissues is anticipated. Studies on MTBE show initial distribution to the liver, with smaller amounts in the lungs, kidneys, and testes.[6] A slight affinity for fatty tissues has also been noted for MTBE.[7]

  • Metabolism: This is a critical area of potential difference. The metabolism of MTBE is initiated by cytochrome P450 enzymes, leading to the formation of tert-butyl alcohol (TBA) and formaldehyde.[2] IBME, lacking a tertiary carbon, would undergo different oxidative metabolism, likely yielding isobutyraldehyde and methanol, or 2-methyl-1-propanol. The differing metabolites could lead to distinct toxicity profiles.

  • Excretion: MTBE and its metabolites are rapidly excreted, primarily in the urine.[6][8] A significant portion of absorbed MTBE is also cleared through exhalation.[8] A similar rapid clearance would be expected for IBME.

G cluster_absorption Absorption cluster_system Systemic Circulation cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Inhalation Inhalation Blood IBME in Blood Inhalation->Blood Oral Oral Oral->Blood Dermal Dermal Dermal->Blood Liver Liver Blood->Liver Kidney Kidney Blood->Kidney Fat Adipose Tissue Blood->Fat CNS CNS Blood->CNS IBME_Met Isobutyl Methyl Ether Blood->IBME_Met Exhaled Exhaled Air Blood->Exhaled Unchanged IBME Metabolites Metabolites (e.g., Isobutyraldehyde, 2-Methyl-1-propanol) IBME_Met->Metabolites CYP450 Oxidation Urine Urine Metabolites->Urine

Caption: Predicted Toxicokinetic Pathway for Isobutyl Methyl Ether.

Acute Toxicity

Direct data on the acute toxicity of IBME is limited but points towards effects on the central nervous system (CNS).

  • Inhalation: The primary route of concern for occupational exposure is inhalation. An acute inhalation study in mice established a lethal concentration (LC50) of 141,000 mg/m³ over a 15-minute exposure.[1][3]

  • Effects: The primary acute effects noted are general anesthesia and neurotoxicity, manifesting as "acute solvent syndrome".[1][3] This is consistent with the effects of many volatile organic solvents. Occupational diseases associated with IBME exposure are categorized under "Solvents, acute toxic effect".[1]

For comparison, the inhalation LC50 for MTBE in rats is 85 mg/L (85,000 mg/m³) over 4 hours. While exposure durations differ, both compounds exhibit significant acute toxicity at high concentrations.

Systemic and Organ-Specific Toxicity (Read-Across from MTBE)

  • Central Nervous System (CNS): Chronic inhalation of MTBE in animals has resulted in CNS effects.[9] Given that IBME is also classified as a neurotoxin, similar chronic effects could be anticipated.[3]

  • Liver and Kidney: In long-term animal studies, MTBE exposure has been associated with increased liver and kidney weights and other effects on these organs.[9]

  • Respiratory System: Respiratory irritation has been reported in animals following chronic MTBE inhalation.[9]

Genotoxicity

Genotoxicity assays are crucial for determining a chemical's potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects. No specific genotoxicity studies for IBME were identified. However, MTBE has been evaluated in a range of assays.

  • Ames Test: MTBE was negative for mutagenicity in the Salmonella typhimurium (Ames) test, with and without metabolic activation.[10]

  • In Vitro Mammalian Assays: MTBE tested negative in an in vitro mammalian cell gene mutation test using Chinese hamster lung cells and a micronucleus test in mouse lymphoma cells. However, some studies using the comet assay on human lymphocytes suggested that MTBE can induce DNA strand breaks.[11] Another study indicated that MTBE could cause DNA damage in human leukemia cells.[12]

  • In Vivo Assays: MTBE was negative in an in vivo mouse bone marrow micronucleus test.[13] It also tested negative in an unscheduled DNA synthesis (UDS) assay in mice.

Carcinogenicity (Read-Across from MTBE)

No carcinogenicity bioassays for IBME are available. The evidence for MTBE is derived from animal studies.

  • Rat Studies: Inhalation and oral gavage studies in rats have shown statistically significant increases in Leydig interstitial cell tumors of the testes and renal tubular tumors in males.[2][14]

  • Mouse Studies: Inhalation studies in mice resulted in a statistically significant increase in hepatocellular carcinomas in males and adenomas in females.[2][14]

Mechanistic Insights: The mechanism by which MTBE induces these tumors is not fully understood, and it has shown little evidence of genotoxicity.[2] The relevance of these animal tumors to humans is a subject of debate. For instance, the male rat-specific renal tumors may be linked to an accumulation of alpha-2u-globulin, a protein not present in humans.[9] Nevertheless, based on these animal findings, regulatory bodies have considered MTBE a potential human carcinogen.[15]

Reproductive and Developmental Toxicity (Read-Across from MTBE)

The potential for a chemical to interfere with reproduction or development is a critical toxicological endpoint.

  • Developmental Toxicity: Inhalation studies with MTBE in mice showed developmental effects, including reduced fetal body weights at 4000 and 8000 ppm and an increased incidence of cleft palate at 8000 ppm.[16][17] These effects occurred at exposure levels that also produced maternal toxicity (e.g., reduced body weight gain, hypoactivity).[17] In rabbits, no developmental toxicity was observed.[16][17]

  • Reproductive Toxicity: A two-generation reproductive toxicity study in rats reported effects on the growth and survival of offspring at high exposure concentrations (3000 and 8000 ppm), but no effects on fertility were noted.[16][18]

Proposed Toxicological Testing Strategy

To address the data gaps for isobutyl methyl ether, a tiered, systematic approach compliant with OECD Guidelines for the Testing of Chemicals is recommended.[20][21]

G cluster_1 cluster_2 cluster_3 cluster_4 Tier1 Tier 1: Foundational Data Tier2 Tier 2: In Vitro & Acute Toxicity Tier1->Tier2 T1_1 Physicochemical Properties T1_2 In Silico / QSAR Analysis Tier3 Tier 3: Repeated Dose & Genetic Toxicity Tier2->Tier3 T2_1 Acute Oral/Dermal Toxicity (OECD 402, 425) T2_2 Acute Inhalation Toxicity (OECD 403) T2_3 In Vitro Cytotoxicity (e.g., Neutral Red Uptake) Tier4 Tier 4: Chronic & Reproductive Toxicity Tier3->Tier4 If warranted by Tier 3 results or exposure scenario T3_1 Bacterial Reverse Mutation Test (Ames Test, OECD 471) T3_2 In Vitro Micronucleus Test (OECD 487) T3_3 28-Day Repeated Dose Study (Oral/Inhalation, OECD 407/412) T4_1 Reproductive/Developmental Screen (OECD 421/422) T4_2 Chronic Toxicity/Carcinogenicity Study (OECD 452/453)

Caption: Proposed Tiered Testing Strategy for Isobutyl Methyl Ether.

Experimental Protocols

Protocol: In Vitro Cytotoxicity of a Volatile Organic Compound (VOC)

This protocol is adapted from methods developed for testing VOCs on cultured human cells, providing a more relevant exposure scenario than standard submerged culture techniques.[22][23]

Objective: To determine the 50% inhibitory concentration (IC50) of isobutyl methyl ether in human lung epithelial cells (e.g., A549) and liver cells (e.g., HepG2).

Methodology: Static Direct Exposure at the Air-Liquid Interface (ALI)

  • Cell Culture:

    • Culture A549 or HepG2 cells on microporous membrane inserts (e.g., Snapwell™) until a confluent monolayer is formed.

    • Prior to exposure, remove the apical medium to create an air-liquid interface, where cells are nourished from the basolateral side.

  • Exposure Chamber Preparation:

    • Use sealed glass chambers of a known volume.

    • Calculate the volume of liquid IBME required to achieve a target range of gas-phase concentrations (ppm). The calculation is based on the ideal gas law and the molecular weight of IBME.

    • Inject the calculated volume of liquid IBME onto a filter paper inside the chamber, allowing it to volatilize completely and equilibrate.

  • Exposure:

    • Place the cell culture inserts into the sealed chambers.

    • Expose the cells directly to the IBME vapor for a defined period (e.g., 1-4 hours) at 37°C.

    • Include a control group exposed to clean air under identical conditions.

  • Cytotoxicity Assessment (MTS Assay):

    • Following exposure, remove the inserts from the chambers.

    • Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each insert.

    • Incubate for 1-3 hours. Viable cells will convert the soluble MTS into a colored formazan product.

    • Measure the absorbance of the formazan product using a spectrophotometer (e.g., at 490 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group.

    • Plot cell viability against the IBME concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate statistical software.

Rationale for Method: Direct exposure at the ALI closely mimics the in vivo inhalation exposure route, providing more physiologically relevant data for volatile compounds compared to traditional submerged culture methods where the compound must first dissolve in the medium.[22][24]

Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

Objective: To determine if isobutyl methyl ether induces chromosomal damage or damage to the mitotic apparatus in rodent bone marrow cells.

Methodology:

  • Animal Selection and Dosing:

    • Use a suitable rodent species (e.g., Swiss-Webster mice).

    • Administer IBME via a relevant route (e.g., inhalation or intraperitoneal injection). At least three dose levels should be used, spaced to produce a range of toxicity. The highest dose should be the maximum tolerated dose (MTD) or a limit dose.

    • Include a vehicle control and a positive control group (e.g., cyclophosphamide).

  • Sample Collection:

    • Collect bone marrow from the femur at appropriate time points after the final exposure (typically 24 and 48 hours).

  • Slide Preparation:

    • Flush the bone marrow from the femurs using fetal bovine serum.

    • Centrifuge the cell suspension to pellet the cells.

    • Prepare smears of the bone marrow cells on glass slides.

    • Air-dry and fix the slides (e.g., in methanol).

    • Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs - immature) and normochromatic erythrocytes (NCEs - mature) and visualization of micronuclei (e.g., Giemsa).

  • Scoring and Analysis:

    • Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei.

    • Determine the ratio of PCEs to NCEs to assess bone marrow toxicity (myelosuppression).

    • Statistically compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.

Self-Validating System: The inclusion of a positive control group validates the sensitivity of the experimental system to detect a clastogenic agent. The PCE/NCE ratio serves as an internal check for cytotoxicity, ensuring that the tested doses reached the target tissue.

Conclusion

The toxicological profile of isobutyl methyl ether is currently incomplete. Available data indicate it is a neurotoxin capable of causing general anesthesia at high acute exposures.[1][3] A comprehensive assessment of its potential for chronic, genotoxic, carcinogenic, and reproductive effects is hampered by a lack of specific studies.

By employing a read-across approach with its extensively studied isomer, MTBE, we can infer potential areas of concern that require further investigation. These include potential effects on the liver, kidneys, and CNS, as well as a low but non-zero carcinogenic potential in rodents.[2][9] The metabolic pathways of IBME and MTBE are likely to differ, which could result in distinct toxicological profiles, underscoring the necessity of specific testing for IBME. The proposed tiered testing strategy provides a clear and efficient path forward for robustly characterizing the toxicological profile of isobutyl methyl ether and enabling a comprehensive risk assessment.

References

Methodological & Application

Application Notes & Protocols: 1-Methoxy-2-methylpropane as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of 1-methoxy-2-methylpropane, more commonly known as methyl tert-butyl ether (MTBE), as a versatile and advantageous solvent in modern organic synthesis. Moving beyond its historical use as a fuel additive, this document delves into its physicochemical properties, key applications, and practical protocols. We will explore its role in liquid-liquid extractions, chromatography, and as a reaction medium, with a strong emphasis on safety, performance, and its standing as a preferable alternative to traditional ether solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) in specific contexts.

Introduction: Re-evaluating this compound (MTBE)

This compound (MTBE) is an asymmetrical ether featuring a methyl group and a bulky tert-butyl group flanking the central oxygen atom.[1] While its large-scale industrial use was historically dominated by its role as a gasoline oxygenate and anti-knock agent, its reputation was marred by environmental issues related to groundwater contamination from leaking storage tanks.[1] However, within the controlled environment of a research or industrial laboratory, MTBE's unique properties make it a highly valuable and often superior solvent choice for a range of applications.[1][2]

Its primary advantage over other common ethers like diethyl ether and THF lies in its significantly reduced tendency to form explosive peroxides, enhancing laboratory safety.[1][3] Combined with a favorable boiling point, moderate polarity, and low water solubility, MTBE presents a compelling case for its use in extractions, chromatography, and select organic reactions.

Physicochemical Properties: A Comparative Overview

The utility of a solvent is dictated by its physical and chemical characteristics. The properties of MTBE are compared with other common ether solvents in the table below.

PropertyThis compound (MTBE) Diethyl Ether (Et₂O)Tetrahydrofuran (THF)
Molecular Formula C₅H₁₂O[1]C₄H₁₀OC₄H₈O
Molar Mass (g·mol⁻¹) 88.15[3]74.1272.11
Boiling Point (°C) 55.2 - 55.5[1][3]34.666
Density (g/cm³ at 20°C) 0.740[1][3]0.7130.889
Solubility in Water Sparingly soluble (~48 g/L)[1]Slightly soluble (6.9 g/100 mL)Miscible
Dielectric Constant 4.5[1]4.37.5
Flash Point (°C) -10 to -32.78[1][3]-45-14
Peroxide Formation Very low tendency[1][3]High tendencyHigh tendency

Key Insights from Properties:

  • Boiling Point: MTBE's boiling point of ~55 °C is high enough to reduce losses from evaporation compared to diethyl ether, yet low enough for easy removal under reduced pressure.[1]

  • Density: Being significantly less dense than water, MTBE forms the upper organic layer in aqueous extractions, which simplifies the separation process and minimizes losses.[4]

  • Water Solubility: Its low solubility in water makes it an excellent choice for extracting organic compounds from aqueous solutions, ensuring minimal product loss and cleaner phase separation.[3]

  • Peroxide Formation: This is MTBE's most significant safety advantage. The presence of the tert-butyl group sterically hinders the abstraction of a proton at the α-carbon, drastically slowing the rate of autoxidation to form dangerous peroxides.[3][5]

Core Applications in Organic Synthesis

Liquid-Liquid Extraction

MTBE is an exceptional solvent for liquid-liquid extractions, often replacing diethyl ether, dichloromethane, and chloroform.[1][6]

Rationale for Use:

  • Selective Solubility: It effectively dissolves a wide array of non-polar and moderately polar organic compounds while leaving inorganic salts and highly polar byproducts in the aqueous phase.[1]

  • Clean Phase Separation: Its low water miscibility results in sharp, clear phase boundaries, making separation straightforward.

  • Safety: The low risk of peroxide formation and its lower toxicity compared to chlorinated solvents like chloroform make it a safer choice.[6]

Protocol 1: General Procedure for Aqueous Work-up and Extraction

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add water or a suitable aqueous quenching solution (e.g., saturated NH₄Cl) to neutralize reactive species.

  • Transfer: Transfer the quenched mixture to a separatory funnel of appropriate size.

  • Extraction: Add a volume of MTBE approximately equal to the aqueous volume. Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release pressure. Shake gently at first, then more vigorously for 1-2 minutes with periodic venting.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense MTBE layer will be on top.[4]

  • Collection: Drain the lower aqueous layer. Pour the upper organic (MTBE) layer out through the top of the funnel to avoid re-contamination with any residual aqueous phase near the stopcock.

  • Repeat: Perform a second and third extraction on the aqueous layer with fresh portions of MTBE to ensure complete recovery of the product.

  • Combine & Dry: Combine the organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent via rotary evaporation.

G cluster_workflow Extraction Workflow Using MTBE reaction 1. Quenched Reaction Mixture sep_funnel 2. Transfer to Separatory Funnel + Add MTBE reaction->sep_funnel shake 3. Shake & Vent sep_funnel->shake separate 4. Allow Layers to Separate shake->separate drain_aq 5. Drain Lower Aqueous Layer separate->drain_aq collect_org 6. Collect Upper MTBE Layer drain_aq->collect_org Repeat Extraction on Aqueous Layer combine 7. Combine & Dry Organic Layers collect_org->combine evap 8. Rotary Evaporation combine->evap

Caption: Workflow for a standard liquid-liquid extraction using MTBE.

Chromatography

MTBE serves as a valuable component of the mobile phase in both flash column chromatography and HPLC, particularly for non-polar analytes.[1] It can be used as a more polar alternative to hexanes or as a less polar alternative to ethyl acetate, bridging the polarity gap between these common solvents.[1]

Reaction Medium: A Nuanced Role

While MTBE is an excellent solvent for extractions, its use as a primary reaction medium requires careful consideration of the reaction mechanism.

Suitable Reactions:

  • Organolithium Reactions: MTBE can be a suitable solvent for reactions involving organolithium reagents where a non-coordinating ether is desired.

  • Palladium-Catalyzed Couplings: In certain coupling reactions, MTBE can be used, offering stability and ease of work-up.

Unsuitable Reactions: The Case of Grignard Reagents A common misconception is that all ethers are suitable for Grignard reactions. MTBE is a notable exception.

  • Poor Lewis Base: The steric bulk of the tert-butyl group prevents the oxygen's lone pairs from effectively coordinating to and stabilizing the magnesium center of a Grignard reagent.[3] This coordination is critical for the formation and reactivity of the organometallic species.

  • Consequence: Attempting to form a Grignard reagent in MTBE will typically fail or proceed with extremely low efficiency. Diethyl ether or THF remain the solvents of choice for this critical transformation.

G start Choose an Ether Solvent q1 Is the reaction a Grignard Reagent Formation? start->q1 use_thf_et2o Use THF or Diethyl Ether (Strong Lewis Bases) q1->use_thf_et2o YES q2 Is peroxide formation a major safety concern? q1->q2 NO ans_yes YES ans_no NO use_mtbe Use MTBE (Low Peroxide Risk, Easy Work-up) q2->use_mtbe YES consider_others THF, Et₂O, or other solvents may be suitable q2->consider_others NO ans2_yes YES ans2_no NO

Caption: Decision tree for selecting MTBE versus other ether solvents.

Limitations and Safety Protocols

Chemical Incompatibility

MTBE is unstable in the presence of strong acids, with which it can react dangerously.[3][7] Under strongly acidic aqueous conditions, it can undergo hydrolysis to form tert-butanol and methanol, which could potentially react with other components in the reaction mixture.[7]

Environmental and Health Considerations
  • Environmental Persistence: Due to its high water solubility (relative to other gasoline components) and resistance to biodegradation, MTBE is a persistent groundwater pollutant.[3] All laboratory waste containing MTBE must be collected and disposed of as hazardous chemical waste according to institutional guidelines. Do not empty into drains.[8]

  • Inhalation and Exposure: MTBE is a volatile and flammable liquid.[3] Handle only in a well-ventilated chemical fume hood.[8] It can cause skin and eye irritation.[9]

Safety and Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves.[8]

  • Ventilation: Use MTBE exclusively within a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Ignition Sources: MTBE is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment when handling large quantities.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers when transferring the solvent.[9]

  • Disposal: Dispose of all MTBE-containing waste in properly labeled hazardous waste containers.

Conclusion

This compound (MTBE) is a valuable solvent for the modern organic chemist, offering a safer and often more efficient alternative to traditional ethers for applications like liquid-liquid extraction and chromatography. Its key advantages—low peroxide formation, clean phase separation, and ease of removal—make it ideal for reaction work-ups. However, researchers must remain cognizant of its limitations, particularly its unsuitability for Grignard reagent formation and its environmental persistence, ensuring that it is handled and disposed of with appropriate care. By understanding both its strengths and weaknesses, MTBE can be a powerful tool in the synthetic chemist's arsenal.

References

Application Notes & Protocols for the Use of 1-Methoxy-2-methylpropane (MTBE) in Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of an appropriate solvent is paramount to the success of the Grignard reaction, one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. While diethyl ether and tetrahydrofuran (THF) have been the conventional solvents of choice, their propensity for peroxide formation and low boiling points present significant safety and scalability challenges. This guide provides a detailed technical overview of 1-Methoxy-2-methylpropane, commonly known as methyl tert-butyl ether (MTBE), as a viable alternative solvent. We will explore the unique physicochemical properties of MTBE, delineate its advantages and limitations in the context of Grignard chemistry, and provide field-proven protocols for its effective application.

Introduction: The Critical Role of the Solvent in Grignard Chemistry

The Grignard reaction, discovered by Victor Grignard in 1900, involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, typically a carbonyl compound, to form a new carbon-carbon bond.[1] The formation and stability of the Grignard reagent (R-Mg-X) are critically dependent on the solvent. Ethereal solvents are required for two primary reasons:

  • Solubilization: They dissolve the organomagnesium halide.

  • Stabilization: The lone pair of electrons on the ether's oxygen atom coordinates to the electron-deficient magnesium center, forming a stable complex (the Schlenk equilibrium).[2] This solvation is crucial for both the formation and reactivity of the reagent.[2][3]

The ideal solvent should be aprotic, as protic solvents will protonate and destroy the highly basic Grignard reagent.[3][4] It must also possess the right balance of Lewis basicity to stabilize the reagent without inhibiting its reactivity.

This compound (MTBE): A Profile

This compound (MTBE) is an aliphatic ether with distinct properties that set it apart from traditional Grignard solvents.[5] Its most notable feature is the sterically bulky tert-butyl group adjacent to the ether oxygen.

Key Advantages of MTBE
  • Reduced Peroxide Hazard: MTBE has a significantly lower tendency to form explosive organic peroxides upon storage and exposure to air compared to diethyl ether and THF.[6][7][8] This inherent stability enhances laboratory safety, particularly for large-scale operations and less frequently used solvent stocks.[6][9][10]

  • Higher Boiling Point: With a boiling point of 55.2 °C, MTBE allows for a wider and more easily controlled reaction temperature range than diethyl ether (34.6 °C), which can be beneficial for reactions that require gentle heating or for managing exotherms.[6][8][11]

  • Favorable Reaction Medium: In certain applications, particularly in catalytic enantioselective additions, MTBE has been shown to be a superior solvent, leading to higher yields and enantioselectivity compared to other ethers.[12]

Critical Limitations of MTBE

The primary drawback of MTBE in Grignard chemistry stems from its structure. The steric hindrance from the tert-butyl group makes MTBE a poor Lewis base.[6] This has a profound consequence:

  • Ineffective for Grignard Reagent Formation : MTBE does not effectively coordinate with and stabilize the magnesium center during the reaction between magnesium metal and an organic halide.[13] Consequently, it is generally considered an unsuitable solvent for the de novo synthesis of Grignard reagents.[8][14] Attempts to form the reagent in pure MTBE often fail or result in very low yields.

This limitation dictates the primary application of MTBE in this field: it is best used as a reaction solvent for Grignard reagents that have been pre-formed in a more suitable ether (like THF or Et₂O) or for reactions using commercially prepared Grignard solutions.[14]

Comparative Analysis of Ethereal Solvents

The choice of solvent can dramatically impact reaction efficiency, safety, and workup procedures. The following table provides a comparative summary of key properties for MTBE and its traditional counterparts.

PropertyThis compound (MTBE)Diethyl Ether (Et₂O)Tetrahydrofuran (THF)
Boiling Point 55.2 °C[8]34.6 °C[11]66 °C[11]
Peroxide Formation Very Low[6][8]High[9][10]High[9][10]
Suitability for Reagent Formation Poor (due to steric hindrance)[8][13]ExcellentExcellent (especially for aryl/vinyl halides)[11]
Water Solubility 5.1 g/100 mL (25 °C)[8]6.9 g/100 mL (20 °C)Miscible
Key Advantage Enhanced safety (low peroxide risk)High volatility (easy removal)Stronger coordinating ability
Key Disadvantage Poor for reagent formationHigh flammability, high peroxide riskHigh peroxide risk, difficult to dry

Application Notes & Best Practices

  • Bypassing the Formation Step: The most effective way to utilize MTBE is to add an electrophile dissolved in MTBE to a commercially available Grignard solution (often supplied in THF). Alternatively, the Grignard reagent can be prepared in a minimal amount of THF or diethyl ether, and then diluted with MTBE for the subsequent reaction.

  • Solvent for Addition, Not Formation: MTBE can be an excellent solvent for the addition step of the Grignard reaction itself. Its higher boiling point can aid in driving sluggish reactions to completion.[14]

  • Improved Workups: The lower water solubility of MTBE compared to THF can facilitate easier phase separation during aqueous workup.

  • Acid Sensitivity: Be aware that MTBE is readily cleaved under strongly acidic conditions to form methanol and isobutene.[13] This should be considered during the reaction workup; quenching is typically performed with a milder acid source like saturated aqueous ammonium chloride.

Visualization of Mechanism and Workflow

General Grignard Reaction Mechanism

The following diagram illustrates the two key stages of a Grignard reaction: the formation of the organomagnesium halide and its subsequent nucleophilic attack on a ketone, followed by acidic workup to yield a tertiary alcohol.[15][16]

Grignard_Mechanism cluster_formation Step 1: Reagent Formation cluster_reaction Step 2: Nucleophilic Addition & Workup RX R-X (Organic Halide) RMgX R-Mg-X (Grignard Reagent) RX->RMgX + Mg⁰ Mg Mg⁰ (Magnesium Metal) Solvent1 Ether Solvent (e.g., THF, Et₂O) Solvent1->RMgX Stabilization Ketone R'₂C=O (Ketone) Intermediate R-C(OMgX)R'₂ (Alkoxide Intermediate) Ketone->Intermediate + R-Mg-X Solvent2 MTBE (Reaction Solvent) Solvent2->Intermediate Solvation Alcohol R-C(OH)R'₂ (Tertiary Alcohol) Intermediate->Alcohol + H₃O⁺ Workup H₃O⁺ (Aqueous Workup)

Caption: Generalized mechanism of Grignard reagent formation and reaction.

Experimental Workflow Using MTBE

This workflow outlines the key experimental stages for performing a Grignard reaction where MTBE is used as the primary reaction solvent.

Grignard_Workflow start Start setup Apparatus Setup All glassware oven-dried Assembled under inert gas (N₂/Ar) start->setup reagents Reagent Preparation 1. Dissolve electrophile (e.g., ketone) in anhydrous MTBE 2. Obtain commercial Grignard solution (in THF) setup->reagents reaction Grignard Reaction Cool Grignard solution to 0 °C Slow, dropwise addition of electrophile/MTBE solution Monitor temperature and reaction progress reagents->reaction quench Quenching Cool reaction to 0 °C Slowly add saturated aq. NH₄Cl solution reaction->quench workup Workup & Extraction Transfer to separatory funnel Separate organic (MTBE) layer Extract aqueous layer with fresh MTBE quench->workup purify Purification & Analysis Dry combined organic layers (e.g., Na₂SO₄) Filter and evaporate solvent Purify product (e.g., chromatography, recrystallization) workup->purify end End purify->end

Caption: Experimental workflow for a Grignard reaction using MTBE solvent.

Detailed Experimental Protocol

Reaction: Synthesis of Triphenylmethanol from Phenylmagnesium Bromide and Benzophenone using MTBE.

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Adhere to all institutional safety guidelines.

Materials and Equipment
  • Reagents:

    • Phenylmagnesium bromide (3.0 M solution in Diethyl Ether)

    • Benzophenone (99%)

    • This compound (MTBE), anhydrous (≤50 ppm H₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Hexanes and Ethyl Acetate for chromatography

  • Equipment:

    • Three-neck round-bottom flask (oven-dried)

    • Dropping funnel (oven-dried)

    • Reflux condenser (oven-dried)

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon) with bubbler

    • Syringes and needles

    • Ice bath

    • Separatory funnel

Step-by-Step Procedure
  • Apparatus Setup:

    • Assemble the three-neck flask with a magnetic stir bar, dropping funnel, condenser, and an inlet for inert gas. Ensure all glassware is scrupulously dry to prevent quenching the Grignard reagent.[15]

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation:

    • In a separate dry flask, dissolve benzophenone (e.g., 10 mmol) in 20 mL of anhydrous MTBE.

    • Load this solution into the dropping funnel.

  • Grignard Reagent Addition:

    • Using a dry syringe, transfer the Phenylmagnesium bromide solution (e.g., 21 mmol, 2.1 equivalents) to the three-neck flask.

    • Add an additional 20 mL of anhydrous MTBE to the flask to dilute the reagent.

    • Cool the flask containing the Grignard reagent to 0 °C using an ice bath.

  • Reaction Execution:

    • Begin vigorous stirring of the Grignard solution.

    • Add the benzophenone/MTBE solution from the dropping funnel dropwise over 20-30 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C.[17]

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure the reaction goes to completion.

  • Quenching:

    • Cool the reaction flask back down to 0 °C in an ice bath.

    • Slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution dropwise through the addition funnel to quench the reaction and the excess Grignard reagent. A white precipitate (magnesium salts) will form.

  • Workup and Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Add an additional 30 mL of MTBE and 20 mL of water. Shake the funnel, venting frequently.

    • Separate the layers. Collect the upper organic (MTBE) layer.

    • Extract the aqueous layer twice more with 20 mL portions of MTBE.

    • Combine all organic extracts.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Decant or filter the dried solution to remove the drying agent.

    • Remove the MTBE solvent using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure triphenylmethanol.

Safety and Handling

  • Flammability: MTBE is a flammable liquid and its vapors can form explosive mixtures with air.[18] All operations should be conducted in a well-ventilated fume hood, away from sources of ignition.[19][20]

  • Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture.[1] The use of air-free techniques is mandatory for the success of the reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

This compound (MTBE) represents a valuable addition to the synthetic chemist's toolkit of ethereal solvents. While its steric bulk renders it unsuitable for the initial formation of Grignard reagents, its exceptional stability against peroxide formation and favorable boiling point make it an excellent and safer alternative to diethyl ether and THF for the reaction (addition) step. By understanding its unique properties and employing the protocols outlined in this guide, researchers can leverage the benefits of MTBE to perform Grignard reactions with enhanced safety, control, and, in some cases, improved outcomes.

References

Application Note: High-Sensitivity GC-MS Protocol for the Analysis of 1-Methoxy-2-methylpropane (MTBE)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the analysis of 1-Methoxy-2-methylpropane, a volatile organic compound commonly known as methyl tert-butyl ether (MTBE), using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and environmental analysis, ensuring high sensitivity and accuracy. This document elucidates the causal reasoning behind experimental choices, from sample preparation to data analysis, to provide a self-validating and reliable analytical system.

Introduction

This compound, or methyl tert-butyl ether (MTBE), is a volatile ether that has been extensively used as a gasoline additive to increase octane levels and reduce carbon monoxide emissions.[1] However, due to its high water solubility and resistance to biodegradation, it has become a significant environmental contaminant, particularly in groundwater. Accurate and sensitive detection of MTBE is therefore crucial for environmental monitoring and remediation efforts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds.[2][3] It combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry, making it the "gold standard" for forensic substance identification and environmental analysis.[3] This protocol details an optimized method for the analysis of this compound in various matrices.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing an effective analytical method.

PropertyValueSource
Synonyms Methyl tert-butyl ether (MTBE), Isobutyl methyl ether[4]
CAS Number 625-44-5[4]
Molecular Formula C5H12O[4][5]
Molecular Weight 88.15 g/mol [4][5]
Boiling Point 56.5 °C to 59 °C[5][6]
Density 0.748 g/cm³[5]

The high volatility and relatively low boiling point of this compound make it an ideal candidate for GC-MS analysis.[2][7]

Experimental Workflow

The overall analytical process is outlined in the diagram below, illustrating the critical stages from sample collection to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Aqueous/Solid) Spike Internal Standard Spiking Sample->Spike Extraction Extraction (e.g., Headspace, SPME) Spike->Extraction Injection GC Injection Extraction->Injection Inject Sample Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Acquisition->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Materials and Reagents

  • Solvents: HPLC-grade or equivalent purity Methanol, Dichloromethane, Hexane.

  • Standards: this compound (analytical standard, >99.5% purity), MTBE-d12 (internal standard).

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for solvent evaporation, if needed).[8]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Glassware: Volumetric flasks, pipettes, and syringes.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix and the required sensitivity.[2][9]

Direct Aqueous Injection

For water samples with expected high concentrations of MTBE, direct aqueous injection can be a straightforward approach.[10][11]

Protocol:

  • Allow the water sample to reach room temperature.

  • If necessary, filter the sample using a 0.45 µm PTFE syringe filter to remove particulates.

  • Transfer 1 mL of the sample into a 2 mL autosampler vial.

  • Spike with an internal standard (e.g., MTBE-d12) to the desired concentration.

  • Cap the vial and vortex for 30 seconds.

  • The sample is now ready for injection into the GC-MS.

Causality: This method is simple and minimizes sample handling, but can introduce non-volatile components into the GC inlet, requiring more frequent maintenance. The use of a silanized-glass reverse-cup liner can mitigate this.[10]

Headspace Sampling

Headspace analysis is ideal for volatile organic compounds (VOCs) in solid or liquid matrices, as it isolates volatile analytes from non-volatile matrix components.[2][7]

Protocol:

  • Place a known amount of the sample (e.g., 5 mL of water or 1 g of soil) into a headspace vial.

  • Add any necessary matrix modifiers (e.g., salts to increase partitioning).

  • Spike with the internal standard.

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Place the vial in the headspace autosampler.

  • Incubate the vial at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.

  • A heated syringe then automatically injects a specific volume of the headspace gas into the GC inlet.

Causality: Heating the sample increases the vapor pressure of the volatile analytes, driving them into the headspace for more sensitive detection. This technique protects the GC system from complex, non-volatile matrices.

Solid Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate analytes from a sample.[7][12]

Protocol:

  • Place the sample into a vial.

  • Expose a SPME fiber to the sample's headspace or directly immerse it in a liquid sample for a defined period.

  • Analytes adsorb onto the fiber coating.

  • Retract the fiber and insert it into the heated GC injection port, where the analytes are thermally desorbed onto the column.[7]

Causality: The choice of fiber coating is crucial and should be based on the polarity of the analyte. For MTBE, a non-polar coating like polydimethylsiloxane (PDMS) is effective. SPME offers excellent pre-concentration, leading to lower detection limits.

GC-MS Instrumental Parameters

The following parameters are a validated starting point and may require optimization based on the specific instrument and application.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Port Temp. 200 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode transfers the entire sample to the column, maximizing sensitivity.
Carrier Gas HeliumProvides good separation efficiency and is inert.
Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for balancing separation speed and efficiency.[10]
Column FFAP (nitroterephthalic acid-modified polyethylene glycol) or equivalent polar column (30 m x 0.25 mm, 0.25 µm film thickness)A polar column is effective for separating ethers and their degradation products.[10][11]
Oven Program Initial temp: 35°C, hold for 5.5 min; Ramp 1: 25°C/min to 90°C; Ramp 2: 40°C/min to 200°C, hold for 8 min.This program provides good separation of MTBE from other volatile gasoline components.[10]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp. 150 °CMaintains ion trajectory and prevents contamination.
Acquisition Mode Full Scan (m/z 40-150) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan provides a complete mass spectrum for identification. SIM mode increases sensitivity by monitoring only specific ions of interest.[10]

Data Analysis and Quantification

Identification

This compound is identified based on its retention time from the chromatographic separation and its unique mass spectrum. The mass spectrum should be compared to a reference library, such as the NIST Mass Spectral Library, for confirmation.[4]

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by specific fragment ions.

m/zIonRelative Intensity
73 [C4H9O]+High (Base Peak)
57 [C4H9]+High
43 [C3H7]+Moderate

Note: Relative intensities can vary slightly between instruments.

The presence of these characteristic ions, particularly the base peak at m/z 73, provides a high degree of confidence in the identification of MTBE.[13]

Quantification

For accurate quantification, an internal standard method is recommended. A calibration curve is generated by analyzing a series of standards of known concentrations containing a constant amount of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.

Conclusion

This application note presents a detailed and validated GC-MS protocol for the analysis of this compound. By understanding the physicochemical properties of the analyte and the rationale behind the chosen methodologies, researchers can achieve reliable and accurate results. The flexibility in sample preparation techniques allows for the adaptation of this protocol to a wide range of sample matrices, making it a valuable tool for environmental monitoring and other scientific applications.

References

Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a detailed protocol and in-depth spectral analysis for 1-methoxy-2-methylpropane (also known as isobutyl methyl ether), a common ether. By integrating foundational NMR principles with practical, field-proven methodologies, this document serves as an authoritative resource for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, from sample preparation to data acquisition, and culminate in a thorough interpretation of the ¹H, ¹³C, and DEPT-135 NMR spectra, ensuring a self-validating approach to structural confirmation.

Introduction and Theoretical Framework

This compound is an asymmetric ether with the chemical formula C₅H₁₂O. Its structural characterization via NMR spectroscopy is straightforward yet serves as an excellent model for understanding key spectral features inherent to ethers. The electronegative oxygen atom significantly influences the electronic environment of adjacent protons and carbons, inducing predictable downfield shifts in their resonance frequencies.[1][2][3][4]

  • ¹H NMR Spectroscopy: In proton NMR, three key pieces of information are used for structure determination:

    • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Protons near electronegative atoms like oxygen are "deshielded" and appear at higher chemical shifts (downfield).[1][4]

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Spin-Spin Coupling (Splitting): The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of non-equivalent protons on adjacent carbons, following the n+1 rule.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon framework of the molecule. In standard broadband-decoupled spectra, each unique carbon atom appears as a single line. The chemical shift is again influenced by the electronic environment, with carbons bonded to oxygen appearing significantly downfield.[3][4] Further structural detail is obtained using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). A DEPT-135 experiment, for instance, differentiates carbon types: CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks, and quaternary carbons are absent.[5]

Before analysis, a simple inspection of the molecule's structure allows us to predict the number of unique signals.

Molecular Structure and Symmetry

Caption: Structure of this compound with unique nuclei labeled.

Due to molecular asymmetry, we predict:

  • Four unique proton environments: Labeled Ha, Hb, Hc, and Hd.

  • Four unique carbon environments: Labeled C1, C2, C3, and C4 (note C4 and C4' are equivalent).

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small organic molecule for solution-state NMR analysis.

A. Materials and Reagents

  • This compound (sample)

  • High-quality 5 mm NMR tubes, clean and unscratched[6][7]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% TMS as an internal standard[6][8]

  • Glass Pasteur pipette

  • Small quantity of cotton or glass wool

  • Small vial for dissolution

B. Procedure

  • Weighing the Sample: For ¹H NMR, weigh approximately 5-25 mg of this compound into a clean, dry vial. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[8][9]

  • Solvent Addition: Add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[6] The use of a deuterated solvent is essential for the instrument's deuterium lock system and to avoid overwhelming the spectrum with solvent protons.[8]

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. Complete dissolution is crucial for obtaining sharp, symmetrical NMR signals.

  • Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. This will serve as a filter to remove any particulate matter, which can degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[10]

  • Transfer to NMR Tube: Carefully transfer the solution from the vial through the filtered pipette into the NMR tube. The final sample height should be at least 4 cm to ensure it is correctly positioned within the NMR probe's detection coils.[11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean to remove any chemical residues.[7]

Protocol 2: NMR Data Acquisition

The following parameters are provided as a general guideline for a modern NMR spectrometer (e.g., 400 MHz). Instrument-specific optimization may be required.[12][13]

A. ¹H NMR Acquisition Parameters

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[11]

  • Spectral Width: 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds. This ensures adequate resolution.

  • Relaxation Delay (d1): 2-5 seconds. A sufficient delay is critical to allow all protons to fully relax between pulses, ensuring accurate signal integration.[11][14]

  • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

B. ¹³C {¹H} NMR Acquisition Parameters

  • Pulse Program: Standard proton-decoupled, single-pulse experiment (e.g., 'zgpg30' on Bruker systems).[11] Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. Quaternary carbons can have long relaxation times, so an adequate delay is important.[14]

  • Number of Scans (NS): 128 to several thousand scans, highly dependent on sample concentration due to the low natural abundance of the ¹³C isotope.

C. DEPT-135 Acquisition

  • Run a standard DEPT-135 pulse program available in the spectrometer's software library. This experiment is crucial for differentiating between CH, CH₂, and CH₃ signals.[5]

Data Analysis and Spectral Interpretation

The combination of ¹H, ¹³C, and DEPT-135 spectra provides a self-validating system for the complete structural assignment of this compound.

Workflow for Spectral Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter and Transfer to NMR Tube prep2->prep3 acq1 Acquire 1D ¹H Spectrum prep3->acq1 acq2 Acquire 1D ¹³C Spectrum prep3->acq2 acq3 Acquire DEPT-135 Spectrum prep3->acq3 an1 Process Spectra (FT, Phase, Baseline) acq1->an1 acq2->an1 acq3->an1 an2 Assign ¹H Signals (Shift, Integration, Multiplicity) an1->an2 an3 Assign ¹³C & DEPT Signals an1->an3 an4 Correlate Data for Structure Confirmation an2->an4 an3->an4

Caption: A streamlined workflow for NMR spectral analysis.

¹H NMR Spectrum: Detailed Interpretation

The ¹H NMR spectrum of this compound is expected to show four distinct signals, consistent with its structure.

Signal LabelProtonsIntegrationPredicted δ (ppm)MultiplicityCoupling (J)Rationale
Hd -OCH₃ (C1)3H~3.3SingletN/AProtons on a carbon adjacent to an ether oxygen are deshielded. No adjacent protons to couple with.[1][15]
Hc -OCH₂ - (C2)2H~3.1Doublet (d)~6.7 HzAlso adjacent to the ether oxygen. Coupled to the single Hb proton (n+1 = 2).
Hb -CH -(CH₃)₂ (C3)1H~1.8Multiplet (m)MultipleCoupled to the two Hc protons and the six Ha protons. Theoretically a nonet, but often appears as a complex multiplet.
Ha -CH(CH₃ )₂ (C4)6H~0.9Doublet (d)~6.7 HzTypical alkyl region. The two methyl groups are equivalent and are coupled to the single Hb proton (n+1 = 2).
¹³C NMR and DEPT-135 Spectra: Detailed Interpretation

The proton-decoupled ¹³C spectrum will display four singlets. The DEPT-135 spectrum provides definitive assignment for the protonated carbons.

Carbon LabelPredicted δ (ppm)DEPT-135 SignalRationale
C2 (-OC H₂-)~76NegativeThe carbon atom directly bonded to the highly electronegative oxygen is the most deshielded (furthest downfield).[1][4] As a CH₂ group, it appears as a negative signal.
C1 (-OC H₃)~58PositiveThe methoxy carbon is also bonded to oxygen and is significantly downfield.[15] As a CH₃ group, it appears as a positive signal.[5]
C3 (-C H(CH₃)₂)~28PositiveThis is a standard alkyl CH carbon. As a CH group, it gives a positive signal.[5]
C4 (-CH(C H₃)₂)~19PositiveThese equivalent methyl carbons are in a typical upfield alkyl region. As CH₃ groups, they yield a positive signal.[5]

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application of ¹H and ¹³C NMR spectroscopy, including DEPT experiments. The observed chemical shifts are governed by the inductive effects of the ether oxygen, while the coupling patterns in the ¹H spectrum provide clear evidence of the connectivity between proton environments. The data from each experiment are mutually reinforcing: the number of signals corresponds to the molecular symmetry, the ¹H integration values match the proton count for each group, and the ¹³C DEPT-135 results confirm the identity of CH, CH₂, and CH₃ groups. This self-validating workflow demonstrates the power and reliability of multi-dimensional NMR analysis in modern chemical research.

References

Application Notes and Protocols: Reaction Kinetics of 1-Methoxy-2-methylpropane in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Role of 1-Methoxy-2-methylpropane in Chemical Synthesis

This compound, more commonly known as Methyl tert-Butyl Ether (MTBE), is a valuable organic compound with a significant history in both industrial and laboratory settings.[1] Primarily recognized for its role as a fuel additive to increase octane ratings and reduce knocking in internal combustion engines, MTBE also possesses properties that make it an excellent solvent and a versatile reactant in organic synthesis.[1][2][3][4] Its stability, moderate boiling point (55.2 °C), and reduced tendency to form explosive peroxides compared to other ethers like diethyl ether, have made it a safer and more manageable choice for various applications.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction kinetics of this compound. We will delve into the fundamental principles governing its synthesis, explore detailed protocols for kinetic analysis, and discuss the mechanistic pathways that dictate its reactivity. Our focus will be on providing not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a deeper understanding of the kinetic principles at play.

Section 1: Fundamentals of this compound Synthesis and Kinetics

The industrial synthesis of MTBE is a classic example of an acid-catalyzed etherification reaction.[5] The most common route involves the reaction of isobutylene with methanol.[6] This reaction is reversible and exothermic, meaning that lower temperatures favor the formation of the product.[6][7]

Reaction Mechanism and Catalysis

The synthesis is typically carried out in the liquid phase using a solid acid catalyst, such as a sulfonated polystyrene-divinylbenzene ion-exchange resin (e.g., Amberlyst 15).[7] The use of a heterogeneous catalyst simplifies product purification as the catalyst can be easily separated from the reaction mixture.

Several kinetic models have been proposed to describe the synthesis of MTBE over solid acid catalysts, with the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal models being the most prominent.[7]

  • Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model: This model assumes that both reactants (isobutylene and methanol) adsorb onto the catalyst surface, where the surface reaction is the rate-determining step.[8][9][10]

  • Eley-Rideal Model: In this mechanism, only one of the reactants (typically the more strongly adsorbing species, methanol) adsorbs onto the catalyst surface. The other reactant (isobutylene) then reacts directly from the bulk liquid or gas phase with the adsorbed species.[7][11][12][13]

The choice of the most appropriate kinetic model depends on the specific reaction conditions and the nature of the catalyst.

LHHW_vs_EleyRideal cluster_lhhw Langmuir-Hinshelwood-Hougen-Watson (LHHW) cluster_er Eley-Rideal (E-R) l_react1 Isobutylene (g/l) l_adsorbed1 Adsorbed Isobutylene l_react1->l_adsorbed1 Adsorption l_react2 Methanol (g/l) l_adsorbed2 Adsorbed Methanol l_react2->l_adsorbed2 Adsorption l_surface_rxn Surface Reaction l_adsorbed1->l_surface_rxn l_adsorbed2->l_surface_rxn l_adsorbed_prod Adsorbed MTBE l_surface_rxn->l_adsorbed_prod l_product MTBE (g/l) l_adsorbed_prod->l_product Desorption catalyst_surface_l Catalyst Surface er_react1 Isobutylene (g/l) er_surface_rxn Surface Reaction er_react1->er_surface_rxn er_react2 Methanol (g/l) er_adsorbed2 Adsorbed Methanol er_react2->er_adsorbed2 Adsorption er_adsorbed2->er_surface_rxn er_adsorbed_prod Adsorbed MTBE er_surface_rxn->er_adsorbed_prod er_product MTBE (g/l) er_adsorbed_prod->er_product Desorption catalyst_surface_er Catalyst Surface

Figure 1: Comparison of LHHW and Eley-Rideal mechanisms for MTBE synthesis.

Section 2: Experimental Protocols for Kinetic Studies

A thorough understanding of the reaction kinetics of this compound synthesis requires carefully designed experiments and precise analytical techniques. The following protocols provide a framework for laboratory-scale investigation.

Safety Precautions
  • This compound (MTBE): Highly flammable liquid and vapor. Causes skin irritation.[14][15] Keep away from heat, sparks, open flames, and hot surfaces.[14] Ground/bond container and receiving equipment.[14] Wear protective gloves, clothing, eye, and face protection.[14]

  • Methanol: Toxic and flammable. Handle in a well-ventilated fume hood.

  • Isobutylene: Extremely flammable gas. Handle with appropriate safety measures to prevent ignition.

  • Acid Catalyst (e.g., Amberlyst 15): Can cause skin and eye irritation. Handle with gloves and safety glasses.

Protocol for the Synthesis of this compound

This protocol describes the synthesis of MTBE in a batch reactor, a common setup for kinetic studies.

Materials and Equipment:

  • Jacketed glass batch reactor with magnetic stirring and temperature control

  • Condenser

  • Methanol (anhydrous)

  • Isobutylene source (lecture bottle or generated in situ)

  • Amberlyst 15 ion-exchange resin (dried)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Syringes for sampling

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: Dry the Amberlyst 15 resin in a vacuum oven at 80-100°C for at least 4 hours to remove any adsorbed water, which can inhibit the reaction.

  • Reactor Setup: Assemble the batch reactor system, ensuring all connections are secure. Purge the reactor with an inert gas to remove air and moisture.

  • Charging Reactants: Add a known mass of dried Amberlyst 15 to the reactor. Charge the reactor with a measured volume of anhydrous methanol.

  • Initiating the Reaction: Heat the reactor to the desired temperature (e.g., 60°C) while stirring. Once the temperature is stable, introduce a known amount of isobutylene into the reactor. This is considered time zero (t=0) for the kinetic run.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (approximately 0.1-0.2 mL) of the reaction mixture using a syringe. Immediately quench the reaction in the sample by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a basic solution to neutralize the acid catalyst) or by cooling it rapidly.

  • Analysis: Analyze the samples by Gas Chromatography (GC) to determine the concentrations of reactants (methanol, isobutylene) and the product (MTBE).

Protocol for Kinetic Analysis using Gas Chromatography

Gas chromatography is a powerful technique for separating and quantifying the components of a mixture, making it ideal for monitoring the progress of a reaction.[16]

GC-FID Conditions (Typical):

ParameterValue
Column Methyl silicone bonded phase fused silica open tubular column
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial temperature 50°C, hold for 1 min; ramp at 12°C/min to 250°C, hold for 10 min
Detector Flame Ionization Detector (FID)

Procedure:

  • Calibration: Prepare standard solutions of known concentrations of methanol, isobutylene, and MTBE in a suitable solvent. Inject these standards into the GC to determine their retention times and to generate a calibration curve for each component.

  • Sample Analysis: Inject the quenched samples from the synthesis reaction into the GC.

  • Data Acquisition: Record the chromatograms and integrate the peak areas for each component.

  • Concentration Calculation: Use the calibration curves to convert the peak areas of the reactants and product in each sample to their respective concentrations.

Section 3: Data Analysis and Interpretation

The data obtained from the GC analysis can be used to determine the reaction order, rate constant, and activation energy.

Determining the Reaction Order

The reaction order with respect to each reactant can be determined using the method of initial rates or by graphical methods.[17][18][19][20][21] For a simplified analysis where the concentration of one reactant is in large excess, the reaction can be treated as a pseudo-order reaction.

To determine the order with respect to a reactant, plot the following graphs:

  • Zeroth-order: [Concentration] vs. time (should be a straight line)

  • First-order: ln[Concentration] vs. time (should be a straight line)

  • Second-order: 1/[Concentration] vs. time (should be a straight line)

The plot that yields the most linear relationship indicates the order of the reaction with respect to that reactant.[20]

Calculating the Rate Constant

The rate constant (k) can be determined from the slope of the linear plot obtained in the determination of the reaction order.[22]

Determining the Activation Energy (Ea)

The activation energy is the minimum energy required for a reaction to occur. It can be determined by conducting the reaction at different temperatures and using the Arrhenius equation:

k = A e-Ea/RT

where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

By taking the natural logarithm of the Arrhenius equation, it can be rearranged into a linear form:

ln(k) = -(Ea/R)(1/T) + ln(A)

A plot of ln(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Ea/R.[1][2] From the slope, the activation energy can be calculated.[1][2][22]

Kinetic_Analysis_Workflow start Start: Synthesize MTBE at Different Temperatures sampling Collect Samples at Regular Time Intervals start->sampling gc_analysis Analyze Samples by GC-FID sampling->gc_analysis concentration_data Obtain Concentration vs. Time Data for Each Temperature gc_analysis->concentration_data determine_order Determine Reaction Order (Graphical Method) concentration_data->determine_order calculate_k Calculate Rate Constant (k) from the Slope for Each Temperature determine_order->calculate_k arrhenius_plot Create Arrhenius Plot (ln(k) vs. 1/T) calculate_k->arrhenius_plot calculate_ea Calculate Activation Energy (Ea) from the Slope of the Arrhenius Plot arrhenius_plot->calculate_ea end End: Kinetic Parameters Determined calculate_ea->end

Figure 2: Workflow for the kinetic analysis of MTBE synthesis.

Section 4: Applications in Drug Development and Organic Synthesis

While its large-scale use is dominated by the fuel industry, the principles of ether synthesis and the kinetic understanding of reactions involving this compound are highly relevant in drug development and broader organic synthesis. MTBE can be used as a solvent in various reactions due to its favorable properties.[1][2] Furthermore, understanding the kinetics of ether formation is crucial for the synthesis of more complex molecules that may contain ether functional groups, which are common in pharmaceuticals. A thorough kinetic analysis allows for the optimization of reaction conditions to maximize yield, minimize by-products, and ensure process safety and efficiency.

References

"1-Methoxy-2-methylpropane as a reaction medium for polymer synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 1-Methoxy-2-methylpropane as a Reaction Medium for Advanced Polymer Synthesis

Abstract: This guide provides a comprehensive technical overview of this compound, also known as isobutyl methyl ether (IBME), as a versatile and advantageous reaction medium for various polymer synthesis methodologies. We delve into its key physicochemical properties, contrasting them with traditional ethereal solvents like tetrahydrofuran (THF) and its structural isomer, methyl tert-butyl ether (MTBE). The primary focus is on its application in ionic polymerizations, where its moderate polarity, aprotic nature, and significantly reduced tendency to form explosive peroxides present a compelling case for its adoption. Detailed protocols, mechanistic diagrams, and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful implementation in the laboratory.

Introduction to this compound in Polymer Chemistry

The choice of solvent is a critical parameter in polymer synthesis, profoundly influencing reaction kinetics, polymer microstructure, molecular weight distribution, and overall process safety. While ethers like THF are staples in many polymerization labs, their propensity to form hazardous peroxides and their high solvating power can sometimes be disadvantageous. This compound (IBME) emerges as a promising alternative, offering a unique balance of properties.

IBME (CAS No: 625-44-5) is a structural isomer of the well-known solvent and former fuel additive, methyl tert-butyl ether (MTBE).[1] Its chemical structure, featuring a methyl ether linked to an isobutyl group, imparts moderate polarity and Lewis basicity due to the oxygen lone pairs, while the branched alkyl group influences its steric profile and physical characteristics. This application note serves as an in-depth guide to leveraging the unique attributes of IBME as a reaction medium, with a particular focus on controlled polymerization techniques where solvent-reagent interactions are paramount.

Physicochemical Properties and Strategic Advantages

The utility of this compound in synthesis is grounded in its distinct physical and chemical properties. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 625-44-5[2][3][4]
Molecular Formula C₅H₁₂O[2][3]
Molecular Weight 88.15 g/mol [2][4][5]
Boiling Point 56.5–59 °C[2][3][6]
Density ~0.748 g/cm³[2][3]
Refractive Index ~1.385[2]
Structure CH₃OCH₂CH(CH₃)₂
Key Advantages in a Synthesis Context:
  • Reduced Peroxide Hazard: Unlike THF and diethyl ether, which can readily form explosive peroxides upon exposure to air and light, IBME shares a characteristic with its isomer MTBE of having a much lower tendency for peroxide formation.[7] This inherent stability significantly enhances laboratory safety, reducing the need for rigorous peroxide testing and the risk associated with long-term storage.

  • Moderate Polarity and Solvating Power: As an ether, IBME is a moderately polar, aprotic solvent. This allows it to dissolve a wide range of monomers and initiators. In ionic polymerizations, its polarity is sufficient to separate ion pairs, thereby accelerating propagation, but it is less aggressive than THF. This can provide a more controlled reaction environment, sitting between the kinetics observed in non-polar hydrocarbons and highly polar ethers.[8]

  • Favorable Volatility: With a boiling point around 57-59°C, IBME is volatile enough to be easily removed from the final polymer product under reduced pressure at mild temperatures.[2][3][6] This simplifies polymer purification and minimizes the risk of thermal degradation of the product. However, this also necessitates the use of a sealed system or a condenser to prevent solvent loss during reflux or prolonged reactions.

  • Chemical Inertness: IBME is generally inert under neutral, basic, and mildly acidic conditions, making it compatible with a broad spectrum of polymerization mechanisms, including anionic, cationic, radical, and coordination polymerizations.

Applications in Polymerization Methodologies

Anionic Polymerization

Causality and Rationale: Anionic polymerization, particularly when initiated by organolithium compounds, is highly sensitive to the reaction medium. The solvent's role is to solvate the metal counter-ion (e.g., Li⁺), which influences the state of the propagating chain end.

  • In non-polar solvents like cyclohexane, the active centers exist as tightly bound ion pairs or large aggregates, leading to slow propagation rates.

  • In a moderately polar ether like IBME, the oxygen lone pairs coordinate to the Li⁺ cation. This solvation helps to separate the ion pairs ("contact ion pairs" to "solvent-separated ion pairs") and break up aggregates. This leads to a more reactive, "freer" carbanionic propagating species and thus a significant increase in the polymerization rate compared to hydrocarbon solvents.[8]

Based on extensive studies with its isomer MTBE, it is expected that living polymer chains in IBME will exist predominantly as non-aggregated unimers, which simplifies kinetic models and can lead to better control over polymer microstructure.[8]

cluster_initiation Initiation & Solvation cluster_propagation Propagation initiator (RLi)n Aggregated Initiator solvated_initiator R⁻ Li⁺---(IBME)x Solvated Ion Pair initiator->solvated_initiator + IBME solvent1 This compound (IBME) monomer Monomer (M) growing_chain R-M(n)⁻ Li⁺---(IBME)x Growing Chain solvated_initiator->growing_chain + n(Monomer) cluster_propagation Propagation Equilibrium cluster_solvation Solvent Interaction propagating_cation ~~~P⁺ Propagating Cation next_chain ~~~P-M⁺ Lengthened Chain propagating_cation->next_chain + Monomer solvated_cation ~~~P⁺---O(IBME) Solvated Cation (Temporarily Inactive) propagating_cation->solvated_cation Equilibrium monomer Monomer solvent IBME

References

Introduction: Re-evaluating the Extraction Solvent Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Methoxy-2-methylpropane (MTBE) for High-Efficiency Extraction

In the realms of pharmaceutical development, metabolomics, and lipidomics, the quantitative and unbiased recovery of target molecules from complex biological matrices is paramount. For decades, chlorinated solvents like chloroform have been the cornerstone of liquid-liquid extraction (LLE), notably in the "gold-standard" Folch and Bligh & Dyer methods.[1][2] However, growing concerns over solvent toxicity, environmental impact, and procedural inefficiencies have catalyzed the search for superior alternatives.[1]

This compound, more commonly known as methyl tert-butyl ether (MTBE), has emerged as a powerful and advantageous solvent for the extraction of lipids and other metabolites.[3] Its unique physicochemical properties offer a compelling alternative to traditional methods, delivering enhanced safety, speed, and efficiency, particularly for high-throughput applications.[1][4] This guide provides an in-depth exploration of the principles governing MTBE's extraction efficiency, detailed protocols for its application, and a comparative analysis grounded in field-proven data.

Core Principles: The Scientific Basis for MTBE's Superiority

The effectiveness of an extraction solvent is dictated by its physicochemical properties. MTBE presents a unique combination of characteristics that make it exceptionally well-suited for separating organic compounds from aqueous, often complex, biological samples.

Key Physicochemical Properties

A solvent's performance is not defined by a single property but by the interplay of several. MTBE's advantages become clear when compared with traditional extraction solvents.

PropertyThis compound (MTBE)Diethyl EtherChloroform
Molecular Formula C₅H₁₂O[5]C₄H₁₀OCHCl₃
Molar Mass ( g/mol ) 88.15[5]74.12119.38
Boiling Point (°C) 55.5[5]34.661.2
Density (g/mL at 20°C) 0.7404[5]0.7131.48
Solubility in Water Sparingly soluble (26 g/L)[5]6.9 g/100 mL0.8 g/100 mL
Peroxide Formation Low tendency[5]High tendencyN/A

The Causality Behind MTBE's Efficiency:

  • Low Density (The "Upper Hand"): MTBE's density is significantly lower than water's (0.74 g/mL vs. 1.0 g/mL).[1][4] In a biphasic system, this causes the lipid-rich organic phase to form the upper layer. This is a critical ergonomic and efficiency advantage over chloroform-based methods (e.g., Folch), where the organic phase is the lower layer.[1][4] Collecting the upper phase is simpler, faster, minimizes dripping losses, and avoids disturbing the precipitated protein pellet at the bottom, leading to cleaner extracts.[1][4]

  • Reduced Health & Safety Risks: Unlike diethyl ether, MTBE has a much lower tendency to form explosive peroxides during storage, enhancing laboratory safety.[5] Furthermore, it is considered less toxic than chloroform, reducing health risks for personnel and lessening the environmental burden.[1]

  • Optimized Polarity & The Ternary System: The standard MTBE extraction protocol utilizes a ternary mixture of MTBE, methanol, and water.[6][7] This system is the key to its high efficiency. Initially, the sample is homogenized in a single-phase MTBE/methanol mixture, which allows for intimate contact between the solvent and the biological material, ensuring exhaustive extraction of lipids and metabolites.[1][7] The subsequent addition of water induces a phase separation, partitioning polar metabolites into the lower aqueous phase and non-polar lipids into the upper MTBE-rich phase.[6][8][9]

Application Protocols: From Manual to High-Throughput Extraction

The following protocols are designed as self-validating systems, incorporating steps for quality control and referencing the authoritative literature from which they were developed.

Protocol 1: Comprehensive Extraction of Lipids and Polar Metabolites from Biological Samples

This protocol is adapted from the method developed by Matyash et al. (2008), which has become a benchmark for comprehensive lipidomics and metabolomics sample preparation.[1][9] It enables the recovery of two distinct fractions—lipids and polar metabolites—from a single sample aliquot.[7]

Objective: To achieve quantitative, fractionated extraction of hydrophobic and hydrophilic molecules from tissues, cells, or plasma for multi-omics analysis.

Materials:

  • Solvents: this compound (MTBE, HPLC grade), Methanol (MeOH, HPLC grade), Purified Water (MS-grade).

  • Internal Standards: Appropriate deuterated or odd-chain lipid standards (e.g., 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine) and polar metabolite standards (e.g., ¹³C-Sorbitol).[7][9]

  • Equipment: Glass tubes with Teflon-lined caps, homogenizer (e.g., bead beater or Potter-Elvehjem), orbital shaker, refrigerated centrifuge, nitrogen evaporator or vacuum centrifuge.

Workflow Diagram: Comprehensive MTBE Extraction

G cluster_prep Sample Preparation cluster_extraction Single-Phase Extraction cluster_separation Phase Separation cluster_collection Fraction Collection Sample Biological Sample (e.g., 200 µL plasma) Add_MeOH Add 1.5 mL Methanol (Precipitates protein) Sample->Add_MeOH Vortex_1 Vortex Add_MeOH->Vortex_1 Add_MTBE Add 5 mL MTBE Vortex_1->Add_MTBE Incubate Shake for 1 hour (Ensures full extraction) Add_MTBE->Incubate Add_H2O Add 1.25 mL Water (Induces phase separation) Incubate->Add_H2O Incubate_2 Incubate 10 min Add_H2O->Incubate_2 Centrifuge Centrifuge (1,000 x g, 10 min) Incubate_2->Centrifuge Upper_Phase Collect Upper Phase (MTBE-rich, Lipids) Centrifuge->Upper_Phase Lower_Phase Collect Lower Phase (Aqueous, Polar Metabolites) Centrifuge->Lower_Phase Pellet Protein Pellet (Discard or use for proteomics) Centrifuge->Pellet

Caption: Workflow for MTBE-based lipid and metabolite extraction.

Step-by-Step Methodology:

  • Sample Preparation: To a 200 µL sample aliquot (e.g., plasma, tissue homogenate) in a glass tube, add 1.5 mL of methanol.[1] If using internal standards for quantification, they should be added at this stage.

    • Causality: Methanol serves to precipitate proteins and inactivate enzymes, preventing molecular degradation.[7][10]

  • Vortexing: Vortex the tube thoroughly to ensure the sample is fully homogenized within the methanol.

  • Single-Phase Extraction: Add 5 mL of MTBE to the mixture.[1]

  • Incubation: Cap the tube securely and incubate for 1 hour at room temperature on an orbital shaker.

    • Causality: This step occurs in a single solvent phase, maximizing the contact between the solvent and the sample matrix for exhaustive extraction.[1]

  • Induce Phase Separation: Add 1.25 mL of MS-grade water to the tube.[1]

  • Vortex and Equilibrate: Vortex for 1 minute and let the sample stand for 10 minutes at room temperature to allow for the phases to clearly separate.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes. This will result in two distinct liquid phases with a solid pellet of precipitated protein at the bottom.[1][9]

  • Fraction Collection:

    • Lipid Fraction: Carefully collect the upper organic phase (approximately 2-3 mL) and transfer it to a new clean tube.[1]

    • Metabolite Fraction: Collect the lower aqueous phase for polar metabolite analysis.[9]

  • Drying and Reconstitution: Dry the collected fractions using a vacuum centrifuge or under a stream of nitrogen. Reconstitute the dried extracts in a solvent appropriate for the intended downstream analysis (e.g., isopropanol for LC-MS).[6]

Visualizing the Advantage: MTBE vs. Folch Phase Separation

Caption: Phase distribution in MTBE vs. traditional Folch extraction.[1][4]

Protocol 2: Automated MTBE Extraction for High-Throughput Lipidomics

This protocol adapts the core MTBE method for an automated liquid handling platform, such as the Andrew+ Pipetting Robot, to address the repetitive pipetting bottleneck in large-scale studies.[6][11]

Objective: To increase throughput and improve the reproducibility of lipid extraction from plasma for clinical or epidemiological research.

Step-by-Step Methodology (Highlighting Automation):

  • Manual Setup: Aliquot 100 µL of plasma samples into 1.5 mL microtubes and place them uncapped in the robot's domino rack.[11]

  • Automated Reagent Addition:

    • The robot pipettes 200 µL of methanol into each sample tube.[6]

    • The robot then adds 800 µL of MTBE to each sample.[6]

  • Manual Intervention:

    • Manually cap the tubes.

    • Vortex each sample briefly (e.g., 10 seconds).[11]

    • Incubate the entire rack for 1 hour (e.g., at 4°C) to ensure complete protein precipitation and lipid extraction.[11]

  • Automated Phase Separation:

    • Return the uncapped tubes to the robot.

    • The robot adds 300 µL of deionized water to each sample.[11]

  • Manual Intervention:

    • Vortex each sample again (10 seconds).

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pelletize protein and separate the phases.[11]

  • Automated Fraction Collection: The robot aspirates the upper organic (lipid) phase and the lower aqueous phase, transferring them to separate deep-well plates or vials for analysis.[11]

Trustworthiness through Automation: Automation of the repetitive pipetting steps significantly reduces operator-introduced variability. Studies using this approach have demonstrated excellent reproducibility, with coefficients of variation (CV) of less than 6% for major lipid classes.[1]

Validation and Performance Data

The trustworthiness of any analytical protocol rests on its validation against established standards. MTBE-based extraction has been rigorously tested and compared to the Folch method, demonstrating equivalent or superior performance across most major lipid classes.

Comparative Recovery of Lipid Standards

Lipid ClassRecovery by Folch Method (%)Recovery by MTBE Method (%)
Phosphatidylcholine (PC)~95%~96%
Phosphatidylethanolamine (PE)~92%~94%
Phosphatidylserine (PS)~90%~92%
Phosphatidylinositol (PI)67.3 ± 4.7%81.3 ± 8.1%
Triacylglycerols (TAG)~98%~98%
Cholesterol Esters (CE)~97%~97%
Data synthesized from Matyash et al. (2008). The study notes that for most lipid classes, recovery was nearly quantitative for both methods, with a notable improvement in the recovery of phosphatidylinositol (PI) with the MTBE protocol.[1]

Solid-Phase Microextraction (SPME) Applications

While this guide focuses on MTBE as an extraction solvent, it is also a compound that is often the target of environmental analysis. In this context, Solid-Phase Microextraction (SPME) is a valuable technique for concentrating MTBE from aqueous samples prior to GC-MS analysis.[12][13][14] Headspace SPME, in particular, is advantageous as it prolongs the life of the SPME fiber and can achieve detection limits in the sub-µg/L range.[15]

Conclusion and Future Outlook

The adoption of this compound (MTBE) for extraction represents a significant advancement in sample preparation for drug development and life science research. Its favorable safety profile, combined with a method that is faster, cleaner, and more amenable to automation, addresses many of the shortcomings of traditional chloroform-based protocols.[1][2] The key advantage lies in its low density, which simplifies the collection of the lipid-containing organic phase and reduces contamination.[1][4] Rigorous validation has shown that the MTBE method provides recoveries that are comparable, and in some cases superior, to the "gold-standard" Folch extraction.[1][2] As research pushes towards larger sample cohorts and multi-omics integration, the efficiency, robustness, and scalability of the MTBE extraction protocol position it as an indispensable tool for the modern analytical laboratory.

References

Application Notes & Protocols for the Study of 1-Methoxy-2-methylpropane (MTBE) in Atmospheric Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

Abstract

1-Methoxy-2-methylpropane, more commonly known as methyl tert-butyl ether (MTBE), is a volatile organic compound (VOC) of significant interest in atmospheric chemistry.[1][2][3][4] Historically used as a gasoline additive to boost octane ratings and promote cleaner combustion, its widespread use has led to its release into the atmosphere.[5][6][7] This guide provides a comprehensive overview of the atmospheric fate of MTBE, detailing its primary degradation pathways, and offers detailed protocols for its study in a laboratory setting. We will explore the kinetics and mechanisms of its reactions with key atmospheric oxidants and provide step-by-step methodologies for smog chamber experiments and the analytical determination of its reaction products. This document is intended for researchers and scientists engaged in atmospheric chemistry, environmental science, and air quality modeling.

Introduction: The Atmospheric Significance of MTBE

Once introduced into the troposphere, MTBE is subject to chemical degradation. Its atmospheric lifetime is primarily dictated by its reaction with the hydroxyl radical (•OH), estimated to be between 3 to 6 days, depending on the concentration of •OH and other atmospheric conditions.[6][8] Other atmospheric removal processes, such as direct photolysis (as MTBE does not absorb UV light above 290 nm) and reaction with ozone (O₃), are considered to be negligibly slow and do not contribute significantly to its overall degradation.[8][9] The atmospheric oxidation of MTBE contributes to the formation of secondary pollutants, including ozone and other oxygenated VOCs, thereby influencing regional air quality.[10] Understanding the intricacies of its degradation is crucial for accurately modeling its environmental impact.

Primary Atmospheric Degradation Pathways

The dominant atmospheric loss process for MTBE is gas-phase reaction with free radicals. The reactivity follows the general order: •OH > NO₃• > Cl•. Additionally, aqueous-phase chemistry within atmospheric water droplets can play a role in its transformation.

Gas-Phase Oxidation by Hydroxyl Radicals (•OH)

The reaction with the hydroxyl radical is the principal degradation pathway for MTBE during the daytime.[6] The reaction proceeds via hydrogen atom abstraction from two main sites on the MTBE molecule: the methoxy group (-O-CH₃) and the tert-butyl group (-C(CH₃)₃).[11][12][13][14]

  • H-abstraction from the methoxy group (~85% yield): This is the major pathway, leading to the formation of a (CH₃)₃COCH₂• radical.

  • H-abstraction from the tert-butyl group (~15% yield): This pathway results in the formation of a •CH₂(CH₃)₂COCH₃ radical.

Following abstraction, these unstable alkyl radicals react rapidly with molecular oxygen (O₂) to form peroxy radicals (RO₂•). In the presence of nitric oxide (NO), these peroxy radicals are converted to alkoxy radicals (RO•), which then undergo further decomposition or isomerization.

The primary, stable products resulting from the •OH-initiated oxidation of MTBE are:

  • Tert-butyl formate (TBF): The major product, formed from the decomposition of the (CH₃)₃COCHO• alkoxy radical.[5][6][15]

  • Acetone: A significant secondary product.[5][15][16]

  • Formaldehyde: Formed alongside TBF.[6][10]

  • Methyl Acetate: A minor product.[5][14][16]

The overall reaction can be complex, but the key steps are visualized in the diagram below.

MTBE_OH_Pathway cluster_methoxy Methoxy H-Abstraction (~85%) cluster_tertbutyl tert-Butyl H-Abstraction (~15%) MTBE MTBE (this compound) methoxy_rad (CH₃)₃COCH₂• MTBE->methoxy_rad + •OH - H₂O tertbutyl_rad •CH₂(CH₃)₂COCH₃ MTBE->tertbutyl_rad + •OH - H₂O OH •OH H2O H₂O methoxy_peroxy (CH₃)₃COCH₂O₂• methoxy_rad->methoxy_peroxy + O₂ methoxy_alkoxy (CH₃)₃COCH₂O• methoxy_peroxy->methoxy_alkoxy + NO - NO₂ TBF tert-Butyl Formate (TBF) (Major Product) methoxy_alkoxy->TBF Decomposition HCHO Formaldehyde methoxy_alkoxy->HCHO Decomposition tertbutyl_peroxy O₂•CH₂(CH₃)₂COCH₃ tertbutyl_rad->tertbutyl_peroxy + O₂ tertbutyl_alkoxy O•CH₂(CH₃)₂COCH₃ tertbutyl_peroxy->tertbutyl_alkoxy + NO - NO₂ Acetone Acetone (Major Product) tertbutyl_alkoxy->Acetone Decomposition

Caption: Simplified reaction scheme for the •OH-initiated oxidation of MTBE.
Gas-Phase Oxidation by Nitrate Radicals (NO₃•)

During nighttime, when •OH concentrations are negligible, reaction with the nitrate radical (NO₃•) can become a significant loss process for MTBE. The reaction mechanism is similar to that with •OH, proceeding via H-atom abstraction.

Aqueous-Phase Chemistry

MTBE can partition into atmospheric water droplets such as clouds and fog.[9] Within these droplets, aqueous-phase oxidation can occur, primarily driven by •OH radicals generated in-situ, for instance, through the photo-Fenton reaction involving hydrogen peroxide and iron ions.[5][15] The degradation products are similar to those observed in the gas phase, including TBF, acetone, and formaldehyde.[5][15]

Furthermore, a key secondary reaction in the aqueous phase is the hydrolysis of tert-butyl formate (TBF), a major atmospheric product of MTBE oxidation. TBF hydrolyzes to form tert-butyl alcohol (TBA) and formic acid.[17][18] The rate of this hydrolysis is pH-dependent, being faster under both acidic and basic conditions.[17][18]

Data Presentation: Kinetic Parameters

The rate of degradation of MTBE in the atmosphere is determined by the rate constants of its reactions with various oxidants. A summary of experimentally determined rate constants is provided below.

Reactant Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ) Reference(s)
•OH (2.8 - 3.0) x 10⁻¹²~3-6 days[10][19]
NO₃• 0.64 x 10⁻¹⁵~1.5 years[20]
Cl• 1.9 x 10⁻¹⁰(Varies significantly with Cl• concentration)N/A
O₃ Negligibly slow> 10 years[9]

Atmospheric lifetime (τ) is calculated as τ = 1 / (k[X]), assuming average global concentrations of [•OH] = 1x10⁶ molecules cm⁻³, [NO₃•] = 5x10⁸ molecules cm⁻³, and [Cl•] = 1x10⁴ atoms cm⁻³.

Experimental Protocols

Investigating the atmospheric chemistry of MTBE requires specialized laboratory setups that can simulate atmospheric conditions. Smog chambers are invaluable tools for this purpose.

Protocol 1: Smog Chamber Photooxidation of MTBE

This protocol outlines a typical experiment to study the products and mechanism of MTBE photooxidation under simulated atmospheric conditions.

Smog_Chamber_Workflow A 1. Chamber Cleaning (Evacuation & Flushing) B 2. Humidification (Injecting purified water) A->B C 3. Reactant Injection (MTBE, NOx, OH Precursor) B->C D 4. Equilibration (Allow mixing in the dark) C->D E 5. 'Time Zero' Measurement (Initial concentrations) D->E F 6. Irradiation (UV lamps on) E->F G 7. Time-Resolved Sampling (GC-MS, FTIR, PTR-MS) F->G H 8. Data Analysis (Kinetics, Product Yields) G->H

Caption: General workflow for a smog chamber photooxidation experiment.

Methodology:

  • Chamber Preparation:

    • Causality: To ensure that observed reactions are solely due to the injected chemicals, the chamber must be free of contaminants from previous experiments.

    • Action: The smog chamber (e.g., a 10 m³ FEP Teflon bag) is evacuated to <1 mbar and flushed with purified, dry air for several cycles. This process is typically repeated until contaminant levels are below the detection limit of the analytical instruments.

  • Humidification:

    • Causality: Water vapor is a key component of the troposphere and influences radical chemistry.

    • Action: A known quantity of purified, deionized water is injected into the chamber to achieve a desired relative humidity (e.g., 50%).

  • Reactant Injection:

    • Causality: To simulate a polluted atmosphere, controlled amounts of the target VOC, an oxidant precursor, and nitrogen oxides (NOx) are required.

    • Action:

      • A known volume of liquid MTBE is injected into a heated glass bulb and flushed into the chamber with a stream of pure air, ensuring complete vaporization.

      • Nitrogen oxides (NO and/or NO₂) are added from a calibrated gas cylinder.

      • An •OH radical precursor, such as hydrogen peroxide (H₂O₂) or nitrous acid (HONO), is introduced into the chamber. H₂O₂ photolysis is a common and clean source of •OH.[15]

  • Equilibration and Initial Measurement:

    • Causality: Reactants must be well-mixed to ensure homogeneous reaction kinetics. An initial measurement provides the baseline for kinetic calculations.

    • Action: The chamber contents are allowed to mix in the dark for approximately 30-60 minutes. A "time zero" (t=0) measurement of all reactants is taken using the suite of analytical instruments.

  • Initiation of Photooxidation:

    • Causality: Solar radiation drives atmospheric photochemistry, including the formation of •OH radicals from the precursor.

    • Action: A bank of UV lamps (simulating the solar spectrum) surrounding the chamber is switched on to initiate the reaction.

  • Monitoring and Data Acquisition:

    • Causality: To understand the reaction kinetics and product formation, concentrations must be monitored over time.

    • Action: The concentrations of MTBE, NOx, O₃, and key oxidation products are monitored continuously or semi-continuously throughout the experiment (typically 4-6 hours) using instruments such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for VOCs, a chemiluminescence analyzer for NOx, and a UV-absorption analyzer for O₃.[21] Samples may also be collected at intervals for offline analysis.

  • Product Identification (Offline Analysis):

    • Causality: Comprehensive product identification is necessary to elucidate the reaction mechanism.

    • Action: Air samples are drawn from the chamber onto sorbent tubes (e.g., Tenax) or analyzed using Solid-Phase Microextraction (SPME).[16] These samples are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of degradation products.[16][22][23]

Protocol 2: Analytical Determination of MTBE and its Oxidation Products

This protocol describes a general method for the identification and quantification of MTBE and its primary degradation products (TBF, TBA, acetone) in aqueous or gaseous samples collected from laboratory experiments.

Analytical_Workflow cluster_sample Sample Collection A Gaseous Sample (Sorbent Tube / SPME) C Sample Introduction (Thermal Desorption / Direct Injection) A->C B Aqueous Sample (Direct Injection) B->C D Gas Chromatography (GC) (Separation on Capillary Column) C->D E Mass Spectrometry (MS) (Ionization & Mass Analysis) D->E F Data Processing E->F G Compound Identification (Library Matching, Retention Time) F->G H Quantification (Calibration Curve) F->H

Caption: Workflow for the analysis of MTBE and its degradation products.

Methodology:

  • Sample Collection:

    • Gaseous Samples: Draw a known volume of air from the smog chamber through a sorbent tube (e.g., Tenax/Carbograph) or expose a Solid-Phase Microextraction (SPME) fiber to the chamber air for a defined period.[16]

    • Aqueous Samples: For studies of aqueous-phase chemistry, collect a liquid sample directly.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer (GC-MS) is required. A polar capillary column (e.g., DB-624 or equivalent) is often suitable for separating the polar analytes of interest.[22]

  • Analysis:

    • Sample Introduction: Sorbent tubes are placed in a thermal desorber which heats the tube and transfers the analytes to the GC column. SPME fibers are inserted directly into the heated GC inlet. Aqueous samples can be introduced via direct aqueous injection.[22]

    • GC Separation: The GC oven temperature is programmed to separate the compounds based on their boiling points and interaction with the column's stationary phase. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 220°C).[23]

    • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a unique mass spectrum for each compound.

  • Identification and Quantification:

    • Identification: Compounds are identified by comparing their measured mass spectrum and GC retention time to those of authentic standards and to entries in a spectral library (e.g., NIST).[23]

    • Quantification: A calibration curve is generated by analyzing standards of known concentrations for each target compound (MTBE, TBF, TBA, acetone). The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

Conclusion

The study of this compound (MTBE) in atmospheric chemistry reveals a substance whose environmental fate is primarily governed by •OH radical-initiated oxidation. This process leads to the formation of significant secondary pollutants, including tert-butyl formate and acetone. The protocols detailed herein, utilizing smog chamber simulations and robust GC-MS analytical techniques, provide a framework for researchers to investigate these complex reactions. A thorough understanding of these degradation pathways is essential for developing accurate air quality models and assessing the broader environmental impact of fuel additives.

References

Synthesis of Fine Chemicals Using Methyl Tert-Butyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Workhorse Solvent in Modern Synthesis

Methyl tert-butyl ether (MTBE), a colorless liquid with a characteristic odor, has had a varied history in the chemical industry.[1] While its large-scale use as a gasoline additive has declined in some regions due to environmental concerns, MTBE remains a valuable and often superior solvent for the synthesis of fine chemicals and pharmaceuticals.[2][3] Its unique physicochemical properties, particularly its stability and selective solvency, offer distinct advantages over other common ethereal solvents like diethyl ether and tetrahydrofuran (THF).[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of MTBE's applications in fine chemical synthesis. We will delve into the causality behind its selection as a solvent, provide detailed, field-proven protocols for key synthetic transformations, and address important safety and handling considerations. Our aim is to equip the modern chemist with the knowledge to leverage MTBE's benefits while mitigating its risks, ensuring both efficient and responsible synthesis.

Physicochemical Properties of MTBE

A thorough understanding of a solvent's properties is paramount to its effective use. MTBE's characteristics make it a versatile medium for a range of chemical reactions and purifications.

PropertyValueSignificance in Synthesis
Molecular Formula C₅H₁₂OInfluences molecular weight and interactions.
Molecular Weight 88.15 g/mol Relatively low, facilitating easy removal post-reaction.[1]
Boiling Point 55.2 °CAllows for mild reaction conditions and straightforward evaporation.[1]
Density (at 20°C) 0.74 g/cm³Lighter than water, which is advantageous for aqueous workups as the organic layer will be on top.[1]
Solubility in Water ~48 g/LPartially miscible, enabling effective liquid-liquid extractions while minimizing product loss to the aqueous phase.[1]
Dielectric Constant 4.5Low polarity, making it suitable for reactions involving non-polar to moderately polar reagents.[1]
Flash Point -10 °C (closed cup)Highly flammable, necessitating stringent safety precautions.[1]

Core Advantages of MTBE in Fine Chemical Synthesis

The choice of solvent is a critical parameter in the design of any synthetic route. MTBE offers several compelling advantages that warrant its consideration.

  • Reduced Peroxide Formation: Unlike diethyl ether and THF, MTBE has a significantly lower tendency to form explosive organic peroxides upon storage and exposure to air.[2] This inherent stability enhances laboratory safety, particularly in industrial settings where large volumes of solvents are handled.[2]

  • Enhanced Stability in Certain Reaction Conditions: MTBE is stable under alkaline, neutral, and weakly acidic conditions.[4] However, it is sensitive to strong acids, which can cleave the ether to form methanol and isobutene.[4] This reactivity can be a consideration in reaction design.

  • Excellent Solvent for Extractions: MTBE's partial miscibility with water and its ability to dissolve a wide range of organic compounds make it an excellent choice for liquid-liquid extractions.[1][2] It efficiently partitions organic products from aqueous phases, often leaving inorganic salts behind.[1]

  • Favorable Boiling Point: With a boiling point of 55.2 °C, MTBE is volatile enough for easy removal under reduced pressure, yet less so than diethyl ether (34.6 °C), reducing solvent loss during handling at ambient temperatures.[1]

Application Note 1: Liquid-Liquid Extraction for Product Purification

Liquid-liquid extraction is a fundamental technique for the purification of reaction mixtures. MTBE is an excellent alternative to other ethereal solvents for this purpose.

Protocol: General Procedure for a Post-Reaction Aqueous Workup

This protocol outlines a general procedure for the extraction of a neutral or basic organic compound from an aqueous reaction mixture.

Materials:

  • Reaction mixture in an aqueous solution

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer: Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.

  • First Extraction: Add a volume of MTBE approximately equal to the volume of the aqueous layer.

  • Mixing: Stopper the funnel and invert it gently, venting frequently to release any pressure buildup. Shake the funnel for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense MTBE layer will be the top layer.

  • Draining: Drain the lower aqueous layer into a clean beaker or flask.

  • Second Extraction: To maximize product recovery, re-extract the aqueous layer with a fresh portion of MTBE (typically half the initial volume).

  • Combine Organic Layers: Combine the organic layers in the separatory funnel.

  • Washing: Wash the combined organic layers with deionized water to remove any water-soluble impurities. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine. This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Drain the MTBE layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl the flask. The drying agent will clump together as it absorbs water. Add more drying agent until some of it remains free-flowing.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the MTBE using a rotary evaporator to yield the crude product.

G cluster_workflow Liquid-Liquid Extraction Workflow A Aqueous Reaction Mixture B Add MTBE A->B C Shake & Vent B->C D Separate Layers C->D E Collect Organic Layer D->E F Wash with Water & Brine E->F G Dry with Na₂SO₄/MgSO₄ F->G H Filter G->H I Evaporate MTBE H->I J Isolated Product I->J

Liquid-Liquid Extraction Workflow.

Application Note 2: MTBE in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, particularly in the pharmaceutical industry. While solvents like toluene, dioxane, and THF are commonly used, MTBE has emerged as a viable and often advantageous alternative.

Protocol: Suzuki-Miyaura Cross-Coupling in a One-Pot, Single-Solvent System

This protocol is adapted from a procedure for a tandem C-H borylation and Suzuki-Miyaura cross-coupling, demonstrating the utility of MTBE as a single solvent for a multi-step sequence.[5]

Materials:

  • Aryl halide (e.g., methyl 4-iodobenzoate)

  • Arylboronic acid or ester (e.g., m-xylene pinacolboronate)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid or ester (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add MTBE (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with MTBE (10 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with MTBE (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

G cluster_mechanism Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX Ar-X ArX->ArPdX ArBOH2 Ar'-B(OH)₂ ArBOH2->ArPdX Base Base Base->ArPdX

Suzuki-Miyaura Catalytic Cycle.

Application Note 3: Crystallization of Active Pharmaceutical Ingredients (APIs)

Crystallization is a critical final step in the manufacturing of many active pharmaceutical ingredients (APIs), as it dictates purity, particle size, and polymorphic form.[1][] MTBE can be an effective solvent for crystallization due to its moderate solvency for a range of organic compounds and its volatility.

Protocol: Cooling Crystallization of an API

This is a general protocol for the cooling crystallization of a hypothetical API. The specific parameters (temperatures, volumes) will need to be optimized for the particular compound.

Materials:

  • Crude API

  • Methyl tert-butyl ether (MTBE)

  • Jacketed reaction vessel with overhead stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Charge the jacketed reaction vessel with the crude API and a calculated amount of MTBE. The amount of solvent should be sufficient to dissolve the API at an elevated temperature (e.g., 40-50 °C) but result in a supersaturated solution upon cooling.

  • Heating: Heat the mixture with stirring until all the API has dissolved.

  • Cooling: Slowly cool the solution according to a predetermined cooling profile. A slow cooling rate generally favors the formation of larger, more uniform crystals.

  • Crystallization: As the solution cools, the API will begin to crystallize. Continue stirring at a low rate to keep the crystals suspended.

  • Hold: Once the final temperature is reached (e.g., 0-5 °C), hold the slurry at this temperature for a period to maximize the yield.

  • Isolation: Isolate the crystalline product by filtration.

  • Washing: Wash the filter cake with a small amount of cold MTBE to remove any remaining impurities.

  • Drying: Dry the purified API crystals under vacuum at a suitable temperature.

Safety and Handling of Methyl Tert-Butyl Ether

MTBE is a highly flammable liquid and should be handled with appropriate safety precautions.[7]

  • Flammability: MTBE has a low flash point and its vapors can form explosive mixtures with air.[1] All work should be conducted in a well-ventilated fume hood, away from sources of ignition.[8] Use of explosion-proof equipment and proper grounding is essential to prevent static discharge.[8]

  • Health Hazards: Inhalation of MTBE vapors may cause respiratory tract irritation, dizziness, and drowsiness.[7] It can also cause skin irritation upon contact.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[7]

  • Storage: Store MTBE in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[8]

  • Disposal: Dispose of MTBE and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Methyl tert-butyl ether is a versatile and valuable solvent for the synthesis of fine chemicals, offering advantages in terms of safety, stability, and performance in extractions and certain chemical reactions. By understanding its properties and following established protocols, researchers and drug development professionals can effectively and safely incorporate MTBE into their synthetic workflows. As with any chemical, a thorough understanding of its hazards and proper handling procedures is essential for its responsible use in the laboratory and in manufacturing.

References

Protocol for the Drying and Purification of 1-Methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the safe and effective drying and purification of 1-methoxy-2-methylpropane, also known as isobutyl methyl ether. The protocol addresses common impurities, the critical hazard of peroxide formation, the selection of appropriate drying agents, and the final purification via fractional distillation to achieve a high-purity solvent suitable for sensitive applications. Safety is a primary focus throughout this guide, reflecting the inherent risks associated with handling ethers.

Introduction

This compound is a versatile ether solvent employed in a variety of chemical applications. For many sensitive reactions, such as those involving organometallic reagents or certain polymerizations, the purity of the solvent is paramount. Common contaminants like water, unreacted starting materials, and particularly peroxides can significantly impact reaction outcomes and pose safety hazards. This guide presents a robust protocol for the drying and purification of this compound to ensure it meets the stringent requirements of research and development.

Physical Properties of this compound

A summary of the key physical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 625-44-5[1][2]
Molecular Formula C₅H₁₂O[3]
Molecular Weight 88.15 g/mol [2]
Boiling Point 56.5 °C (331.7 K) at 760 mmHg[4]
Density 0.748 g/cm³[N/A]

Potential Impurities

The nature and extent of impurities in this compound are largely dependent on its synthetic route and subsequent storage conditions. A prevalent method for its synthesis is the Williamson ether synthesis.[5][6]

  • Water: A common impurity introduced during synthesis, work-up procedures, or from atmospheric moisture.

  • Isobutyl alcohol (2-methyl-1-propanol): A primary starting material in the Williamson synthesis that may be present due to incomplete reaction.

  • Methyl Halides (Iodide/Bromide): The other key reactant in the Williamson synthesis, which may also be carried through if the reaction does not go to completion.[5]

  • Isobutene: A potential side-product formed via a competing E2 elimination reaction during the synthesis.[6]

  • Peroxides: These are hazardous impurities that form through autoxidation when the ether is exposed to atmospheric oxygen and light.[7][8] This is a significant safety concern for all ethers.

Safety Precautions

The handling of ethers like this compound demands strict adherence to safety protocols due to their inherent hazards.[7][9]

  • Flammability: this compound is a highly flammable liquid. All handling and purification procedures must be conducted within a certified chemical fume hood, well away from any potential sources of ignition such as heat guns, open flames, or non-intrinsically safe electrical equipment.[9]

  • Peroxide Formation: Ethers have a propensity to form explosive peroxides over time, particularly when stored in the presence of air and light.[8] It is imperative to test for the presence of peroxides before any distillation or concentration step, as heating can cause them to detonate.[6]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical splash goggles, a flame-resistant laboratory coat, and suitable gloves, must be worn at all times. For incidental contact, nitrile or polyvinyl alcohol gloves are recommended.[9]

  • Static Electricity: The transfer of the ether between containers can generate static electricity, which can ignite the flammable vapors. It is crucial to ground and bond all metal containers and equipment during transfer.[7]

  • Fire Safety: A Class B fire extinguisher, suitable for flammable liquids (e.g., carbon dioxide or dry powder), should be readily accessible in the work area.[7]

Protocol for Drying and Purification

This comprehensive protocol is structured into three critical stages: initial peroxide management, preliminary drying, and final purification through fractional distillation.

Peroxide Testing and Removal

Causality: Peroxides are less volatile than the parent ether and can become concentrated in the distillation flask, creating a severe explosion hazard upon heating.[10] Their detection and removal are therefore the most critical preliminary steps.

Protocol:

  • Qualitative Peroxide Test: In a glass test tube, combine 1 mL of the this compound with 1 mL of a freshly prepared 10% (w/v) aqueous potassium iodide solution. Add a drop of glacial acetic acid and shake. The formation of a yellow to brown color, resulting from the oxidation of iodide to iodine, indicates the presence of peroxides.[6][11]

  • Quantitative Peroxide Test: For a more precise measurement, commercially available peroxide test strips should be used. A peroxide concentration exceeding 25 ppm is generally considered hazardous for distillation.[8]

  • Peroxide Removal (if required): Should the tests indicate the presence of peroxides, the ether should be shaken in a separatory funnel with a freshly prepared 5% aqueous solution of ferrous sulfate (FeSO₄). The aqueous layer should then be discarded. This washing step should be repeated until a negative peroxide test is achieved.

Initial Drying

Causality: This stage is designed to remove the majority of dissolved water and any acidic or basic impurities that may be present from the synthesis or peroxide removal steps.

Protocol:

  • Transfer the peroxide-free this compound to a separatory funnel.

  • Wash the ether with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic residues.

  • Separate the organic layer and subsequently wash it with water to remove any residual sodium bicarbonate.

  • Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to decrease the solubility of water in the organic phase.

  • Carefully separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask occasionally and allow it to stand for several hours, or until the liquid becomes clear, indicating that the bulk of the water has been absorbed.

Final Purification by Fractional Distillation

Causality: Fractional distillation is a highly effective method for separating liquids with different boiling points. This final step will separate the this compound from less volatile impurities, such as isobutyl alcohol, and the solid drying agent.

Protocol:

  • Apparatus Setup: In a chemical fume hood, assemble a fractional distillation apparatus. All glassware must be thoroughly dried prior to use. A heating mantle connected to a variable power supply should be used as the heat source.

  • Drying Agent for Distillation (Optional but Recommended): For applications requiring an exceptionally dry solvent, a more reactive drying agent can be added to the distillation flask. Calcium hydride (CaH₂) is a suitable choice for ethers. Crucial Safety Note: Never use reactive metals like sodium or potassium if there is any possibility of halogenated impurities being present.

  • Distillation Procedure:

    • Filter the pre-dried ether directly into the distillation flask, which should contain fresh boiling chips to ensure smooth boiling. If a reactive drying agent is being used, it should be added to the flask at this point.

    • Begin to gently heat the distillation flask.

    • Discard the initial small volume of distillate (the "forerun"), as it may contain more volatile impurities.

    • Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of pure this compound (56.5 °C at 760 mmHg).[4]

    • A critical safety rule is to never distill the flask to dryness. [12] Doing so can concentrate any remaining peroxides to an explosive level. Always leave a small amount of liquid in the distillation flask.

  • Storage: The purified this compound should be stored in a tightly sealed, amber glass bottle to protect it from light. To maintain its dryness and inhibit peroxide formation, it should be stored over activated molecular sieves (3Å or 4Å) and under an inert atmosphere, such as nitrogen or argon.

Visualizations

Workflow Diagram

Drying_and_Purification_Workflow cluster_peroxide Peroxide Management cluster_drying Initial Drying cluster_distillation Final Purification Peroxide_Test Test for Peroxides Peroxide_Removal Remove Peroxides (if present) Peroxide_Test->Peroxide_Removal Aqueous_Wash Aqueous Washes (NaHCO₃, H₂O, Brine) Peroxide_Removal->Aqueous_Wash Pre_drying Pre-drying (e.g., MgSO₄) Aqueous_Wash->Pre_drying Fractional_Distillation Fractional Distillation Pre_drying->Fractional_Distillation Storage Store over Molecular Sieves Fractional_Distillation->Storage

Caption: Workflow for the drying and purification of this compound.

Safety Considerations Diagram

Safety_Considerations Flammability High Flammability Static Static Electricity Flammability->Static Ventilation Fume Hood Flammability->Ventilation Fire_Safety Fire Extinguisher Flammability->Fire_Safety Peroxides Peroxide Formation PPE Appropriate PPE Peroxides->PPE Peroxides->Ventilation Static->Ventilation

Caption: Key safety considerations for handling this compound.

References

Application Notes and Protocols for 1-Methoxy-2-methylpropane (MTBE) as a Mobile Phase Component in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating 1-Methoxy-2-methylpropane (MTBE) as a Versatile Solvent in Modern Chromatography

This compound, more commonly known as methyl tert-butyl ether (MTBE), is a volatile, colorless liquid with a characteristic ethereal odor. While historically recognized as a gasoline additive, its unique physicochemical properties make it a valuable and sometimes overlooked solvent in the realm of chromatography. MTBE serves as a compelling alternative to other ethers like tetrahydrofuran (THF) and diethyl ether, offering distinct advantages in terms of peroxide stability, viscosity, and elution strength.

This comprehensive guide provides detailed application notes and protocols for the effective use of MTBE as a mobile phase component in Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Supercritical Fluid Chromatography (SFC). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references.

Physicochemical Properties of this compound (MTBE)

A thorough understanding of a solvent's properties is paramount for successful method development. The table below summarizes the key physicochemical characteristics of MTBE relevant to its application in chromatography.

PropertyValueSignificance in ChromatographyReference(s)
Molecular Formula C₅H₁₂O-
Molecular Weight 88.15 g/mol Affects solvent density and viscosity.
Boiling Point 55.2 °CLow boiling point facilitates easy solvent removal from collected fractions.
Density 0.740 g/cm³ at 20 °CLower density than water is advantageous in liquid-liquid extractions.
Viscosity 0.28 cPLow viscosity leads to lower backpressure in HPLC systems, allowing for higher flow rates and faster separations.
UV Cutoff ~210 nmSuitable for UV detection at wavelengths above 210 nm.
Polarity Index 2.5Positions it as a moderately polar solvent, bridging the gap between alkanes and more polar solvents like ethyl acetate.
Elution Strength (ε₀) 0.30Offers good elution strength for non-polar and slightly polar analytes in normal-phase chromatography.
Miscibility with Water LimitedThis property is exploited in liquid-liquid extractions but requires consideration in reversed-phase HPLC, where it may necessitate a co-solvent.

Application in Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

In NP-HPLC, where a polar stationary phase is paired with a non-polar mobile phase, MTBE is an excellent component for the separation of non-polar and slightly polar compounds. Its moderate polarity and low viscosity make it a versatile solvent for this mode of chromatography.

Causality of Solvent Choice in NP-HPLC

The choice of MTBE in a normal-phase mobile phase, typically in combination with a non-polar solvent like hexane, is driven by its ability to modulate the polarity of the eluent. By adjusting the percentage of MTBE in the mobile phase, the elution strength can be finely tuned to achieve optimal separation of analytes based on their polar interactions with the stationary phase. Polar compounds will have a stronger affinity for the polar stationary phase and will elute later, while non-polar compounds will elute earlier.

Application Protocol: Separation of Neutral Lipids

This protocol details the separation of neutral lipid classes using a gradient of MTBE in hexane, a method particularly useful in lipidomics research.

Objective: To separate cholesteryl esters (CEs), monoalkylether diacylglycerols (MeDAGs), triacylglycerols (TAGs), and diacylglycerols (DAGs) from a biological extract.

Instrumentation and Materials:

  • HPLC system with a quaternary pump and UV or Evaporative Light Scattering Detector (ELSD)

  • Silica column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC-grade MTBE

  • HPLC-grade Hexane

  • Lipid standards for method validation

Protocol Steps:

  • Sample Preparation:

    • Extract lipids from the biological sample using a suitable method, such as the MTBE/methanol extraction protocol.

    • Dry the extracted lipid residue under a stream of nitrogen.

    • Reconstitute the dried lipid extract in the initial mobile phase (e.g., 4.5% MTBE in hexane).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Hexane

    • Mobile Phase B: HPLC-grade MTBE

    • Ensure all solvents are properly degassed before use.

  • Chromatographic Conditions:

    • Column: Silica, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection: ELSD or UV (at a suitable wavelength, e.g., 205 nm)

    • Injection Volume: 20-40 µL

    • Gradient Program:

      • 0-10 min: 4.5% MTBE (isocratic)

      • 10-20 min: Linear gradient from 4.5% to 45% MTBE

      • 20-21 min: Hold at 45% MTBE

      • 21-22 min: Return to 4.5% MTBE

      • 22-27 min: Re-equilibration at 4.5% MTBE

Expected Results: This gradient allows for the separation of neutral lipid classes based on their polarity, with less polar lipids like CEs eluting first, followed by MeDAGs, TAGs, and the more polar DAGs.

Workflow Diagram:

NP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc NP-HPLC Analysis cluster_data Data Analysis SamplePrep Lipid Extraction & Reconstitution Injection Inject Sample SamplePrep->Injection Reconstituted Sample MobilePhasePrep Mobile Phase Preparation (Hexane/MTBE) Separation Gradient Elution on Silica Column MobilePhasePrep->Separation Gradient Program Injection->Separation Detection ELSD/UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Peak Integration & Quantification DataAcquisition->DataProcessing RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve & Filter Sample Injection Inject Sample SamplePrep->Injection Filtered Sample MobilePhasePrep Prepare 95:5 Methanol:MTBE Separation Isocratic Elution on C30 Column MobilePhasePrep->Separation Mobile Phase Injection->Separation Detection Fluorescence Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Peak Identification & Quantification DataAcquisition->DataProcessing SFC_Workflow cluster_prep Preparation cluster_screening Method Development cluster_analysis Analysis SamplePrep Dissolve Racemic Sample PrimaryScreen Initial Screen with Alcohol Co-solvents SamplePrep->PrimaryScreen CoSolventPrep Prepare Co-solvents (Alcohols, MTBE) CoSolventPrep->PrimaryScreen SecondaryScreen Secondary Screen with MTBE PrimaryScreen->SecondaryScreen If separation is inadequate Optimization Method Optimization PrimaryScreen->Optimization If separation is promising SecondaryScreen->Optimization If separation is promising SFC_Run Perform Chiral SFC Separation Optimization->SFC_Run DataAnalysis Evaluate Enantioseparation SFC_Run->DataAnalysis

"handling and disposal of 1-Methoxy-2-methylpropane in a lab setting"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Handling and Disposal of 1-Methoxy-2-methylpropane in a Laboratory Setting.

Introduction

This compound, also known as isobutyl methyl ether, is an ether solvent utilized in various laboratory applications, including organic synthesis and as a component in certain analytical procedures.[1][2] Its chemical and physical properties, particularly its high flammability, necessitate the implementation of stringent safety protocols to mitigate risks to laboratory personnel and the environment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is fundamental to its safe use. The primary risks are its high flammability and potential for causing skin and respiratory irritation.[3][4] While ethers as a class are known for forming explosive peroxides, this tendency is significantly reduced in ethers with tertiary or secondary alpha-hydrogens, such as this compound, compared to those with primary alpha-hydrogens like diethyl ether.[5][6] Nevertheless, caution and awareness are paramount.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource(s)
Chemical Formula C₅H₁₂O[1][7]
Molecular Weight 88.15 g/mol [2][7]
CAS Number 625-44-5[1][2]
Boiling Point 56.5°C at 760 mmHg[7]
Density 0.748 g/cm³[7]
Flash Point < 23°C (< 73.4°F)[8]
Hazard Statements Highly flammable liquid and vapour. Causes skin irritation. May cause respiratory irritation. May cause drowsiness or dizziness.[3][4][8]
GHS Pictograms Flame, Exclamation Mark[9]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and prevent accidents, a combination of engineering controls and appropriate PPE is required.

Engineering Controls
  • Fume Hood: All handling of this compound, including dispensing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[10][11] This is critical to control the inhalation of vapors, which are heavier than air and can accumulate in poorly ventilated areas.[8]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[3][12] Explosion-proof ventilation should be used where large quantities are handled.[10]

  • Grounding and Bonding: To prevent the ignition of flammable vapors by static electricity, all metal containers and equipment used for transferring the solvent must be properly grounded and bonded.[13][14] Static discharge is a significant ignition risk when handling flammable liquids.[10][14]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area in case of accidental contact.[10]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][15]

  • Hand Protection: Nitrile gloves should be worn to protect against skin contact.[5] It is important to note that gloves provide splash resistance and should be changed immediately upon contamination.[5][11]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[11]

Safe Handling and Storage Protocols

Adherence to standardized procedures for handling and storage is critical for preventing fires, explosions, and exposure.

Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are functioning correctly and all necessary PPE is donned. Clear the fume hood of any unnecessary items and potential ignition sources.[16]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[3][10] When transferring from a larger container, use a properly grounded and bonded dispensing system.[13][14]

  • Container Management: Keep containers of this compound tightly closed when not in use to minimize the release of flammable vapors.[3][15][17]

  • Ignition Source Control: Strictly prohibit open flames, hot surfaces, and spark-producing equipment in any area where this solvent is handled or stored.[9][10][16] Remember that the auto-ignition temperature of similar ethers can be low, meaning they can be ignited by a hot surface without a visible spark.[6]

Storage Protocol
  • Container Labeling: Upon receipt, label the container with the date. Label it again with the date it is first opened.[6][11]

  • Storage Location: Store containers in a designated, well-ventilated, and cool flammable liquid storage cabinet.[5][17] The recommended storage temperature is between 15–25 °C.[8][9]

  • Quantity Limits: Adhere to institutional and regulatory limits for the quantity of flammable liquids stored in the laboratory.[18][19][20]

  • Incompatible Materials: Store this compound separately from strong oxidizing agents, acids, and bases, as violent reactions can occur.[9][10][11]

Emergency Procedures

Rapid and correct response to emergencies can significantly mitigate their consequences.

Spill Response
  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • If safe to do so, eliminate all ignition sources.

    • Absorb the spill using a non-combustible absorbent material like vermiculite or sand.[3] Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm.

    • Contact the institution's emergency response team (e.g., Environmental Health & Safety).[6]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Fire Response
  • In case of fire, use a carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam extinguisher.[8] Do not use a water jet, as it may spread the flammable liquid.[8]

  • If the fire is large or cannot be extinguished immediately, evacuate the area and call emergency services.

  • Use water spray to keep fire-exposed containers cool and prevent rupture.[3][10]

Personal Exposure
  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[3][12]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[3][10] If skin irritation occurs, seek medical advice.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[10] Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][10]

Waste Disposal Protocol

This compound and materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9][21]

  • Waste Identification: This material is classified as a hazardous waste due to its ignitability (EPA Hazardous Waste Code D001).[22]

  • Waste Collection: Collect waste this compound in a designated, properly sealed, and labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Ignitable").

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials and within the quantity and time limits specified by EPA regulations.[23]

  • Disposal: Arrange for pickup and disposal by the institution's authorized hazardous waste management service.[23] Never pour this compound down the drain.[5][9]

Workflow for Safe Management of this compound

Safe_Handling_Workflow cluster_procurement Procurement & Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Waste Management A Receive Chemical B Label with Date of Receipt A->B C Store in Flammable Cabinet (15-25°C) B->C D Segregate from Incompatibles E Don PPE D->E F Work in Fume Hood E->F G Ground & Bond Equipment F->G H Label with 'Date Opened' G->H I Perform Experiment H->I J Collect Waste in Labeled Container I->J K Store Waste in Satellite Area J->K L Schedule EHS Pickup K->L

Caption: Workflow for the safe management of this compound.

References

Application Notes & Protocols: A Researcher's Guide to 1-Methoxy-2-methylpropane (MTBE) in Experimental Setups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 1-Methoxy-2-methylpropane, more commonly known as Methyl tert-butyl ether (MTBE), for its application in research and development. We move beyond fundamental principles to deliver field-proven insights into its use as a solvent in organic synthesis and extractions. This document details the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. It is intended for researchers, chemists, and drug development professionals seeking to leverage MTBE's unique properties while navigating its limitations.

Introduction: Understanding this compound (MTBE)

This compound ((CH₃)₃COCH₃), or MTBE, is a colorless, volatile, and flammable liquid ether.[1] While historically known as a gasoline additive, its distinct physicochemical properties have secured its place in the modern organic chemistry laboratory.[1][2] It is often considered a safer and more practical alternative to other ethers like diethyl ether (Et₂O) and tetrahydrofuran (THF) for specific applications.

The key advantage of MTBE lies in its molecular structure: the bulky tert-butyl group sterically hinders the ether oxygen. This has two significant consequences:

  • Reduced Peroxide Formation: MTBE has a much lower tendency to form explosive organic peroxides compared to diethyl ether or THF, enhancing laboratory safety, especially for processes requiring solvent distillation.[1][3]

  • Poor Lewis Base: The steric hindrance makes MTBE a poor Lewis base.[1] This renders it unsuitable for reactions requiring strong coordination with metal centers, most notably the formation of Grignard reagents.[1][4]

These characteristics define its application profile: it is an excellent, relatively inert solvent for many organic reactions and extractions but is incompatible with chemistries that rely on ether coordination.

Physicochemical Properties

A clear understanding of MTBE's properties is essential for designing robust experimental setups. The following table summarizes its key attributes and provides a comparison with other common laboratory ethers.

PropertyThis compound (MTBE) Diethyl Ether (Et₂O) Tetrahydrofuran (THF)
CAS Number 1634-04-4[1]60-29-7109-99-9
Molecular Formula C₅H₁₂O[1]C₄H₁₀OC₄H₈O
Molar Mass 88.15 g/mol [1]74.12 g/mol 72.11 g/mol
Boiling Point 55.2 °C[5]34.6 °C66 °C
Density 0.7404 g/cm³ (at 20 °C)[1]0.713 g/cm³ (at 20 °C)0.889 g/cm³ (at 20 °C)
Solubility in Water 26 g/L (at 20 °C)[1]69 g/L (at 20 °C)Miscible
Flash Point -10 °C[5]-45 °C-14 °C
Peroxide Formation Very low tendency[1][3]High tendencyHigh tendency

Core Applications and Strategic Considerations

MTBE as a Reaction Solvent

MTBE is an excellent solvent for a wide range of organic reactions, particularly those involving non-polar and slightly polar compounds.[3] Its higher boiling point compared to diethyl ether allows for reactions to be conducted at moderately elevated temperatures without requiring a sealed vessel. Furthermore, its resistance to peroxide formation simplifies solvent purification and reduces safety hazards.[3]

Causality: The choice of MTBE over THF or Et₂O is often driven by safety and reaction conditions. For instance, in reactions that are heated for extended periods, the risk of peroxide concentration is significantly lower with MTBE.

MTBE in Liquid-Liquid Extractions

MTBE is a highly effective solvent for liquid-liquid extractions to isolate organic products from aqueous reaction mixtures.[3][6] Its low solubility in water ensures minimal loss of solvent to the aqueous phase, while its density (less than water) guarantees it will form the upper layer, simplifying separation.[3]

Expertise in Practice: Unlike THF, which is water-miscible, MTBE provides clean phase separation. Compared to diethyl ether, MTBE's lower volatility reduces evaporative losses during handling. It is particularly adept at extracting neutral organic compounds like esters and ketones while leaving behind inorganic salts.[3]

Critical Limitation: Reactions with Strong Acids

A significant drawback of MTBE is its instability in the presence of strong acids.[1][5] Acid-catalyzed hydrolysis readily cleaves the ether bond, yielding tert-butyl alcohol and methanol.[7][8] This decomposition can neutralize the acid catalyst, introduce nucleophilic impurities (methanol and water), and generate unwanted byproducts.

Mechanism: Acid-Catalyzed Hydrolysis of MTBE

G MTBE MTBE (CH₃)₃COCH₃ Oxonium Oxonium Ion [(CH₃)₃CO(H)CH₃]⁺ MTBE->Oxonium Protonation H_plus H⁺ Methanol Methanol CH₃OH Oxonium->Methanol Carbocation tert-Butyl Carbocation (CH₃)₃C⁺ Oxonium->Carbocation Loss of Methanol TBA_protonated Protonated tert-Butanol (CH₃)₃COH₂⁺ Carbocation->TBA_protonated Nucleophilic Attack H2O H₂O TBA tert-Butanol (CH₃)₃COH TBA_protonated->TBA Deprotonation H_plus_regenerated H⁺ TBA_protonated->H_plus_regenerated

Caption: Acid-catalyzed hydrolysis of MTBE.

Self-Validation: If a reaction is performed in MTBE under acidic conditions, it is crucial to analyze the crude product for the presence of tert-butanol and methanol. Their detection validates this potential side reaction and may necessitate protocol adjustments, such as using a different solvent or neutralizing the acid during workup.

Safety and Handling Protocols

MTBE is a highly flammable liquid and its vapor can form explosive mixtures with air.[9][10] Adherence to strict safety protocols is mandatory.

  • Ventilation: Always handle MTBE in a certified chemical fume hood to avoid inhalation of vapors.[11]

  • Ignition Sources: Keep away from open flames, sparks, hot surfaces, and static discharge.[9][10] Use non-sparking tools and explosion-proof equipment.[10][11]

  • Grounding: Ground and bond containers when transferring the solvent to prevent static electricity buildup.[10][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a flame-retardant lab coat.[10][11]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, away from strong oxidizing agents and acids.[10][11]

Detailed Experimental Protocols

Protocol 1: General Setup for an Anhydrous Reaction in MTBE

This protocol outlines a standard setup for conducting a chemical reaction under an inert atmosphere using MTBE as the solvent.

Objective: To perform a moisture-sensitive reaction where MTBE serves as the primary solvent medium.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Execution cluster_workup Workup & Isolation A 1. Assemble & Dry Glassware B 2. Purge with Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous MTBE & Reagents B->C D 4. Establish Reaction Conditions (Temp) C->D E 5. Monitor Reaction (TLC, GC, etc.) D->E F 6. Quench Reaction E->F G 7. Perform Extraction (See Protocol 2) F->G H 8. Purify Product G->H

Caption: Standard workflow for a reaction in MTBE.

Methodology:

  • Apparatus Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter connected to a Schlenk line or a balloon filled with inert gas (Nitrogen or Argon).

  • Drying: Thoroughly dry all glassware in an oven (≥120 °C) for several hours and allow it to cool to room temperature under a stream of inert gas. Causality: This step is critical to remove adsorbed water, which can consume reagents or catalyze unwanted side reactions.

  • Inerting: Purge the assembled apparatus with the inert gas for 5-10 minutes to displace air and moisture. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition: Add anhydrous MTBE via a cannula or syringe, followed by the sequential addition of reactants. Solid reagents should be added under a positive flow of inert gas.

  • Reaction Execution: Bring the mixture to the desired temperature using an appropriate heating mantle or cooling bath. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding an appropriate quenching solution (e.g., water, saturated ammonium chloride).

  • Isolation: Transfer the mixture to a separatory funnel and proceed with a liquid-liquid extraction as detailed in Protocol 2.

Protocol 2: Product Isolation via Liquid-Liquid Extraction with MTBE

This protocol provides a step-by-step guide for extracting an organic compound from an aqueous phase.

Objective: To efficiently separate a target organic compound from an aqueous reaction mixture.

Workflow Diagram

G A 1. Transfer Quenched Reaction Mixture to Separatory Funnel B 2. Add MTBE and Shake Vigorously (Vent Frequently) A->B C 3. Allow Layers to Separate B->C D 4. Drain Lower Aqueous Layer C->D E 5. (Optional) Re-extract Aqueous Layer D->E F 6. Wash Combined Organic Layers (e.g., with Brine) D->F E->F G 7. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) F->G H 8. Filter and Concentrate (Rotary Evaporator) G->H

Caption: Workflow for liquid-liquid extraction.

Methodology:

  • Transfer: Transfer the quenched reaction mixture into a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

  • Add MTBE: Add a volume of MTBE approximately equal to the aqueous volume.

  • Extract: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting frequently. Causality: Vigorous shaking maximizes the surface area between the two immiscible phases, facilitating the transfer of the organic compound into the MTBE layer.

  • Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. MTBE is less dense than water and will be the top layer.[1] Drain and collect the bottom (aqueous) layer.

  • Combine & Wash: If necessary, re-extract the aqueous layer with fresh MTBE to maximize yield. Combine all organic extracts in the separatory funnel. Wash the combined organic layer with saturated aqueous NaCl (brine). Expertise: The brine wash helps to remove residual water from the organic layer and breaks up emulsions.

  • Dry: Drain the washed organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolate: Filter or decant the dried MTBE solution away from the drying agent. Remove the MTBE under reduced pressure using a rotary evaporator to yield the crude product.

References

Catalytic Conversion of 1-Methoxy-2-methylpropane: Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic conversion of 1-methoxy-2-methylpropane, also known as isobutyl methyl ether.[1][2][3] Ethers are characterized by their general stability, making their cleavage a critical and often challenging step in chemical synthesis.[4] This guide moves beyond a simple recitation of steps to explain the underlying principles governing catalyst selection and reaction mechanisms, empowering researchers to design and troubleshoot their own experimental setups. We will explore both homogeneous and heterogeneous catalytic systems, detailing reaction pathways, providing field-tested experimental protocols, and offering insights into product analysis and data interpretation. The protocols are designed as self-validating systems, including necessary controls to ensure data integrity. By grounding our discussion in authoritative literature, we aim to provide a trustworthy and expert-level resource for leveraging the catalytic conversion of this versatile ether compound.

Introduction: The Significance of Ether Cleavage

This compound (C₅H₁₂O) is an acyclic ether that serves as an excellent model compound for studying the cleavage of C-O bonds.[1][2] The efficient and selective cleavage of such bonds is a cornerstone of organic synthesis and is of growing importance in the conversion of biomass-derived platform chemicals into valuable fuels and chemical intermediates.[5] Due to the inherent stability of the ether linkage, which has a pKₐ similar to that of alcohols, its cleavage is typically slow and requires catalytic intervention.[4][6]

The conversion of this compound can be directed down several pathways depending on the catalytic system employed. These systems broadly fall into two categories:

  • Homogeneous Catalysis: Typically involves strong acids in a liquid phase, providing high activity but often posing challenges in catalyst separation and recycling.[4]

  • Heterogeneous Catalysis: Utilizes solid catalysts, often in a gas-phase continuous flow system, which is highly advantageous for industrial-scale production due to ease of separation and catalyst regeneration.[7] This approach is central to producing high-volume chemicals.[7]

This guide will dissect the mechanisms and practical applications of both approaches.

Core Reaction Mechanisms and Pathways

Understanding the reaction mechanism is critical for controlling product selectivity. The conversion of this compound primarily proceeds via acid-catalyzed pathways, which differ significantly between homogeneous and heterogeneous systems.

Homogeneous Acid-Catalyzed Cleavage

In the presence of strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr), ether cleavage occurs via a nucleophilic substitution reaction.[4][6] The mechanism can be either SN1 or SN2, contingent on the structure of the alkyl groups attached to the ether oxygen.[6][8]

The process begins with the protonation of the ether oxygen by the acid, converting the alkoxy group into a good leaving group (an alcohol).[8] Subsequently, the halide anion acts as a nucleophile. For this compound, the two potential sites for nucleophilic attack are the methyl carbon and the primary carbon of the isobutyl group.

  • SN2 Pathway: The halide ion attacks the sterically less hindered carbon. In this case, the methyl group is significantly more accessible than the isobutyl group's primary carbon. Therefore, the reaction overwhelmingly proceeds via an SN2 attack on the methyl group, yielding methyl iodide and 2-methyl-1-propanol (isobutanol).[9]

  • SN1 Pathway: This pathway would require the formation of a stable carbocation. Neither the methyl cation nor the primary isobutyl cation is stable, making the SN1 mechanism highly unfavorable for this specific molecule.[6]

Heterogeneous Catalytic Decomposition

Using solid acid catalysts, such as zeolites (e.g., HZSM-5) or silica-alumina, the reaction typically occurs at elevated temperatures in the gas phase.[10][11] This process is analogous to the industrial decomposition of methyl tert-butyl ether (MTBE), a structural isomer of this compound, to produce isobutylene and methanol.[12][13]

The mechanism involves the interaction of the ether with Brønsted acid sites on the catalyst surface. The reaction proceeds through a consecutive pathway:

  • Adsorption & Protonation: The ether molecule adsorbs onto an acid site and the oxygen is protonated.

  • C-O Bond Cleavage: The protonated ether undergoes elimination, breaking the isobutyl-oxygen bond to form isobutene and methanol.

  • Desorption: The product molecules desorb from the catalyst surface.

At higher temperatures, the methanol produced can further dehydrate to form dimethyl ether and water, a common secondary reaction over solid acid catalysts.[10]

G cluster_main This compound cluster_het Heterogeneous Catalysis (e.g., Zeolite, Gas Phase) cluster_hom Homogeneous Catalysis (e.g., HI, Liquid Phase, SN2) start CH₃OCH₂(CH(CH₃)₂) het_prod1 Isobutene (CH₂=C(CH₃)₂) start->het_prod1 Elimination het_prod2 Methanol (CH₃OH) start->het_prod2 Elimination hom_prod1 2-Methyl-1-propanol (HOCH₂(CH(CH₃)₂)) start->hom_prod1 Substitution hom_prod2 Methyl Iodide (CH₃I) start->hom_prod2 Substitution G cluster_prep Preparation cluster_react Reaction cluster_collect Collection & Analysis prep1 Weigh Catalyst (e.g., 0.20 g) prep2 Load into Reactor (center of furnace) prep1->prep2 prep3 Pack with Quartz Wool prep2->prep3 react1 Pre-treatment: Heat under N₂ flow (e.g., 500°C for 2h) prep3->react1 react2 Set Reaction Temp. (e.g., 250-400°C) react1->react2 react3 Start Reactant Flow (Syringe Pump + N₂ Carrier) react2->react3 react4 Equilibrate System (e.g., 30 min) react3->react4 collect1 Collect Liquid Products (Cold Trap) react4->collect1 collect2 Collect Gaseous Products (Gas Bag) react4->collect2 collect3 Analyze Effluent (Online GC) collect1->collect3 collect2->collect3

References

Application Notes and Protocols for the Research of 1-Methoxy-2-methylpropane (MTBE) as a Fuel Additive

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Fuel Development Professionals

Introduction: The Dual Role of 1-Methoxy-2-methylpropane (MTBE)

This compound, more commonly known in the fuel industry as Methyl tert-butyl ether (MTBE), is an organic compound that rose to prominence as a gasoline additive in the late 1970s.[1] Its primary functions are to act as an octane booster, replacing harmful lead-based anti-knock agents, and as an oxygenate.[1][2] The introduction of oxygen into the fuel blend promotes more complete combustion, which can lead to a reduction in harmful tailpipe emissions such as carbon monoxide (CO) and unburned hydrocarbons.[1][3]

MTBE is synthesized from the chemical reaction of methanol and isobutylene. For years, it was a key component in reformulated gasoline (RFG) mandated in areas with significant air quality issues.[2] However, the very chemical properties that make it an effective fuel additive have also led to significant environmental concerns. Its high water solubility and resistance to biodegradation have resulted in widespread groundwater contamination from leaking underground storage tanks, leading to a significant decline in its use in the United States and a shift towards other oxygenates like ethanol.[4][5]

This guide provides a comprehensive overview and detailed protocols for researchers investigating the properties and performance of MTBE as a fuel additive. It is designed to offer not just procedural steps, but also the scientific rationale behind them, ensuring a robust and well-validated experimental approach.

Section 1: Physicochemical Properties

A thorough understanding of MTBE's physical and chemical properties is fundamental to its research as a fuel additive. These properties influence its blending characteristics, combustion behavior, and environmental fate.

PropertyValueSource
Chemical Formula C₅H₁₂O[6]
Molecular Weight 88.15 g/mol [6][7]
Appearance Colorless liquid[1]
Odor Terpene-like, ether-like[1][7]
Density ~0.7404 g/cm³ at 20°C[6]
Boiling Point 55.2 °C (131.4 °F)[6][7]
Melting Point -109 °C (-164 °F)[6]
Flash Point -27.4 °C (-33.0 °F)[6]
Vapor Pressure 245 mmHg at 25°C[7]
Water Solubility 26 - 42 g/L at 20°C[6][7]
Oxygen Content ~18.2% by weight[7]

Section 2: Mechanism of Action as a Fuel Additive

MTBE improves fuel quality through two primary mechanisms:

  • Octane Enhancement: The octane rating of a fuel indicates its resistance to autoignition, or "knocking," in a spark-ignition engine. MTBE's branched structure and high octane number effectively increase the overall octane rating of the gasoline blend, allowing for higher engine compression ratios and improved efficiency.[1][3]

  • Oxygenation: MTBE contains an oxygen atom, which is absent in pure hydrocarbon fuels.[3] When blended with gasoline, it introduces oxygen directly into the combustion chamber. This additional oxygen promotes a more complete and efficient burn of the hydrocarbon fuel molecules, converting a higher fraction of carbon into carbon dioxide (CO₂) rather than the more harmful carbon monoxide (CO).[1][3]

Figure 1: Conceptual Diagram of MTBE as an Oxygenate in Fuel Combustion.

Section 3: Health, Safety, and Environmental Considerations

Researcher Trustworthiness Pillar: Acknowledging and mitigating risks is paramount in scientific research. While effective, MTBE is associated with significant health and environmental concerns that led to its widespread phasing out.[5]

  • Health Hazards: MTBE is a volatile organic compound (VOC). Inhalation of high concentrations can cause central nervous system effects, including dizziness, headaches, and nausea, as well as respiratory tract irritation.[8][9] It is also a skin and eye irritant.[8] Long-term exposure studies in rats have shown an increase in certain types of tumors, though its carcinogenicity in humans is still under evaluation by the EPA.[10][11]

  • Safety Precautions: Due to its high flammability and low flash point, MTBE must be handled in a well-ventilated area, away from ignition sources.[12] Use of appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection if ventilation is inadequate, is mandatory.[9][12]

  • Environmental Impact: The primary concern with MTBE is groundwater contamination. Its high water solubility and low biodegradability mean that spills or leaks from storage tanks can create large, persistent plumes in groundwater.[4] It imparts a noticeable unpleasant taste and odor to drinking water even at very low concentrations (parts per billion range), making water supplies non-potable.[2][4] This has led to numerous states banning or restricting its use.[4][8]

Section 4: Experimental Protocols

The following protocols provide a standardized framework for evaluating MTBE as a fuel additive. Each step is designed to ensure accuracy, repeatability, and safety.

Protocol 4.1: Fuel Blend Preparation

Objective: To accurately prepare gasoline-MTBE blends of varying concentrations for subsequent analysis and testing.

Causality: Precise blending is critical as even small variations in additive concentration can significantly affect engine performance and emissions. Volumetric blending is the standard industry practice.

Materials:

  • Base gasoline (unleaded, with known specifications)

  • This compound (MTBE), ≥99.5% purity

  • Calibrated volumetric flasks or graduated cylinders (Class A)

  • Grounding straps to prevent static discharge

  • Fume hood

  • Appropriate PPE (gloves, safety glasses)

Procedure:

  • Safety First: Conduct all blending operations within a certified fume hood. Ensure all containers are properly grounded to prevent static electricity buildup and potential ignition of flammable vapors.

  • Determine Blend Ratios: Calculate the required volumes of base gasoline and MTBE for the desired blends. For example, to create 1000 mL of an M10 blend (10% MTBE by volume):

    • Volume of MTBE = 1000 mL * 0.10 = 100 mL

    • Volume of base gasoline = 1000 mL * 0.90 = 900 mL

  • Blending: a. Add the calculated volume of base gasoline (900 mL) to a 1000 mL volumetric flask. b. Carefully add the calculated volume of MTBE (100 mL) to the flask. c. Stopper the flask and invert it 15-20 times to ensure a homogenous mixture. Avoid vigorous shaking which can increase volatilization.

  • Labeling and Storage: Clearly label the container with the blend designation (e.g., "M10 - 10% MTBE"), preparation date, and safety information. Store in a cool, dark, well-ventilated, and approved flammable materials storage cabinet.

Protocol 4.2: Analysis of Fuel Blends by Gas Chromatography (GC)

Objective: To verify the concentration of MTBE in the prepared blends and to identify any changes in the overall hydrocarbon profile of the fuel.

Causality: GC is the definitive analytical technique for separating and quantifying the volatile components of a complex mixture like gasoline.[13][14] Following established ASTM standards ensures the data is reliable and comparable to industry benchmarks. ASTM D4815 and D5599 are specific standards for oxygenate analysis in gasoline.[15][16]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or an Oxygen-Selective Flame Ionization Detector (OFID).

  • Capillary column suitable for gasoline analysis (e.g., a non-polar methyl silicone column).

  • Autosampler for precision and repeatability.

  • Data acquisition and processing software.

Figure 2: Experimental Workflow for GC Analysis of MTBE-Gasoline Blends.

Procedure:

  • Instrument Setup: Configure the GC according to a standard method like ASTM D4815.[17] This includes setting the oven temperature program, injector and detector temperatures, carrier gas flow rate, and split ratio.

  • Calibration: a. Prepare a series of calibration standards with known concentrations of MTBE in a suitable solvent (e.g., hexane or a gasoline surrogate). b. Inject each standard into the GC to establish a calibration curve by plotting detector response (peak area) against concentration. This is a self-validating step to ensure detector linearity.

  • Sample Analysis: a. Prepare the fuel blend samples for injection. This may involve a dilution step to bring the concentrations within the calibrated range. b. Inject a small, precise volume (e.g., 1 µL) of the fuel blend sample into the GC.[13] c. The GC will separate the components, and the detector will generate a signal for each, resulting in a chromatogram.

  • Quantification: a. Identify the MTBE peak in the chromatogram based on its retention time, confirmed by running a pure MTBE standard. b. Calculate the concentration of MTBE in the sample by comparing its peak area to the calibration curve.

Protocol 4.3: Engine Performance and Emissions Testing

Objective: To quantify the effects of MTBE blends on engine performance (power, torque, fuel consumption) and exhaust emissions (CO, HC, NOx).

Causality: An engine dynamometer provides a controlled environment to measure an engine's output under various load and speed conditions, isolating the effect of the fuel from other variables.[18][19] This is the industry-standard method for validating the real-world impact of a fuel additive.[20]

Instrumentation:

  • Spark-ignition engine mounted on an engine dynamometer test bed.

  • Fuel delivery and measurement system (e.g., gravimetric or volumetric).

  • Exhaust gas analyzer to measure CO, CO₂, O₂, HC, and NOx.

  • Data acquisition system to log engine parameters (speed, torque, temperatures, pressures).

Figure 3: Experimental Workflow for Engine Dynamometer Testing.

Procedure:

  • Engine Preparation: Mount and prepare the test engine according to the manufacturer's specifications. Allow the engine to reach a stable operating temperature using a baseline fuel.

  • Baseline Testing: Run the engine with the base gasoline through a predefined test cycle (e.g., a series of steady-state speed and load points). Record all performance and emissions data. This control step is essential for valid comparisons.[21]

  • Fuel Changeover: a. Drain the base gasoline completely from the engine's fuel system. b. Purge the system by running the engine briefly on the first test blend (e.g., M5) until the system is clear of the old fuel.

  • Test Blend Evaluation: a. Run the engine on the MTBE blend through the identical test cycle used for the baseline. b. Record all performance parameters (Brake Power, Brake Torque, Brake Specific Fuel Consumption - BSFC) and emissions (g/kWh of CO, HC, NOx).

  • Repeat for All Blends: Repeat steps 3 and 4 for each prepared MTBE blend, ensuring the system is purged between each fuel change.

  • Data Analysis: Compare the data from the MTBE blends against the baseline data to determine the percentage change in each performance and emission parameter.

Section 5: Data Interpretation and Expected Results

Analysis of the data gathered from the protocols should reveal the characteristic effects of MTBE. Researchers can expect to observe trends such as those outlined in the sample data table below.

Sample Data Table: Engine Performance at a Fixed Speed/Load Point

Fuel BlendBrake Power (kW)BSFC (g/kWh)CO Emissions (g/kWh)HC Emissions (g/kWh)
Base Gasoline 50.025020.53.1
M5 (5% MTBE) 50.824717.82.9
M10 (10% MTBE) 51.524515.22.8
M15 (15% MTBE) 51.224814.92.8
  • Performance: The addition of MTBE is expected to increase brake power and improve brake thermal efficiency (indicated by a lower BSFC) up to an optimal blend level, often around 10-15%.[3][22]

  • Emissions: A significant and dose-dependent reduction in carbon monoxide (CO) emissions is the most anticipated result, directly reflecting the role of the added oxygen in promoting more complete combustion.[3][22] A slight reduction in unburned hydrocarbons (HC) may also be observed.

Conclusion

This compound (MTBE) is a chemically effective fuel additive that played a significant role in the transition away from leaded gasoline. The protocols outlined in this guide provide a robust framework for its scientific investigation, from blend preparation to detailed performance and emissions analysis. However, any research into MTBE must be conducted with a full and transparent understanding of its significant environmental and health risks. While its use in commercial gasoline has been largely discontinued in many regions due to groundwater contamination concerns, the study of MTBE remains relevant for understanding the complex interplay between fuel chemistry, engine performance, and environmental impact.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up Williamson Ether Synthesis of Isobutyl Methyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Williamson ether synthesis of isobutyl methyl ether. This resource is designed for researchers, scientists, and drug development professionals who are looking to transition this classic ether synthesis from the laboratory bench to a larger scale. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your process, troubleshoot issues, and ensure the scientific integrity of your work.

Troubleshooting Guide: Common Issues in Scale-Up

This guide is structured in a question-and-answer format to directly address specific problems you may encounter during the scale-up of isobutyl methyl ether synthesis.

Question 1: We are experiencing low yields of isobutyl methyl ether. What are the likely causes and how can we improve them?

Low yields in a scaled-up Williamson ether synthesis are often multifactorial. Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Deprotonation of Isobutyl Alcohol: The first critical step is the quantitative conversion of isobutyl alcohol to the isobutoxide nucleophile.

    • Causality: Insufficient or deactivated base will leave unreacted alcohol, which is a much weaker nucleophile, leading to a sluggish and incomplete reaction.[1][2][3]

    • Troubleshooting:

      • Base Selection: For large-scale reactions, strong bases like sodium hydride (NaH) or potassium hydride (KH) are highly effective as they drive the deprotonation to completion.[1][3][4] The byproduct, hydrogen gas, safely evolves from the reaction mixture.[3]

      • Base Quality: Ensure your base is fresh and has been stored under anhydrous conditions. Sodium hydride, for instance, should be a fine, gray powder; clumping can indicate deactivation by moisture.[5]

      • Anhydrous Conditions: The presence of water will consume the strong base and hydrolyze the alkylating agent.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in the reaction kinetics.

    • Causality: The S(_N)2 reaction has a specific activation energy. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can promote side reactions.[5][6] The solvent must effectively solvate the cation of the alkoxide without solvating the nucleophilic anion.[5]

    • Troubleshooting:

      • Temperature Control: A typical temperature range for the Williamson ether synthesis is 50-100 °C.[5][6] For the synthesis of isobutyl methyl ether, start at the lower end of this range and monitor the reaction progress (e.g., by GC or TLC) before considering a temperature increase.

      • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are excellent choices as they solvate the metal cation, leaving a more reactive, "naked" alkoxide nucleophile.[5][6][7] While the parent alcohol (isobutanol) can be used as a solvent, it can slow the reaction rate compared to aprotic solvents.[1]

  • Side Reactions Dominating: The primary competing reaction is the E2 elimination of the alkylating agent.[6][8]

    • Causality: The isobutoxide is a strong base and can abstract a proton from the methyl halide, leading to the formation of an alkene. While this is less of a concern with methyl halides, it becomes significant with larger alkyl halides.[9]

    • Troubleshooting:

      • Choice of Alkylating Agent: For isobutyl methyl ether, the two possible routes are reacting sodium isobutoxide with a methyl halide or reacting sodium methoxide with an isobutyl halide. The former is strongly preferred. Methyl halides are ideal for S(_N)2 reactions as they are unhindered and cannot undergo elimination.[1][9] Isobutyl halides, being primary but somewhat sterically hindered, have a greater propensity for elimination, especially at higher temperatures.

      • Temperature Management: As mentioned, lower temperatures will favor the S(_N)2 pathway over the E2 pathway.

Question 2: We are observing significant byproduct formation. How can we identify and minimize these impurities?

The most common byproduct in the synthesis of isobutyl methyl ether is isobutylene, formed via an E2 elimination reaction.

  • Identification: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for identifying isobutylene and other potential byproducts.

  • Minimization Strategies:

    • Reactant Strategy: As detailed in the previous question, the most effective way to minimize elimination is to use sodium isobutoxide and a methyl halide (e.g., methyl iodide or methyl bromide).[1][9]

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Controlled Addition: In a scaled-up batch process, consider the slow addition of the methyl halide to the solution of sodium isobutoxide. This can help to maintain a low concentration of the electrophile and control the exotherm of the reaction, minimizing localized high temperatures that could favor elimination.

The following diagram illustrates the desired S(_N)2 pathway versus the competing E2 side reaction.

G cluster_reactants Reactants cluster_products Potential Products Sodium Isobutoxide Sodium Isobutoxide Isobutyl Methyl Ether Isobutyl Methyl Ether Sodium Isobutoxide->Isobutyl Methyl Ether SN2 (Desired) Isobutylene Isobutylene Sodium Isobutoxide->Isobutylene E2 (Side Reaction) Methyl Halide Methyl Halide Methyl Halide->Isobutyl Methyl Ether Methyl Halide->Isobutylene

Caption: Desired S(_N)2 vs. E2 Side Reaction

Question 3: What are the best practices for purification of isobutyl methyl ether at scale?

Purification is a critical step in ensuring the final product meets the required specifications.

  • Initial Workup:

    • After the reaction is complete, the mixture will contain the product, unreacted starting materials, the salt byproduct (e.g., sodium halide), and the solvent.

    • A common procedure is to quench the reaction with water to dissolve the salt.

    • The organic layer can then be separated. Multiple extractions with water may be necessary to remove all of the salt and any remaining DMF or other water-soluble solvents.

  • Distillation:

    • Fractional distillation is the most effective method for purifying isobutyl methyl ether from any remaining isobutanol and other organic impurities.

    • Isobutyl methyl ether has a boiling point of approximately 60-61 °C, while isobutanol has a boiling point of 108 °C. This large difference in boiling points makes for a relatively straightforward separation.

    • Careful monitoring of the distillation temperature is crucial to ensure a clean separation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Williamson ether synthesis?

The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[6] In this reaction, an alkoxide ion (in this case, sodium isobutoxide) acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (methyl halide).[6] The reaction occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, resulting in an inversion of stereochemistry if the carbon is chiral (not applicable for isobutyl methyl ether synthesis).[1][6]

Q2: Why is the choice of base so critical for a successful scale-up?

The base is responsible for generating the highly reactive alkoxide nucleophile.[2] For a successful and efficient large-scale reaction, the deprotonation of the alcohol must be essentially irreversible and complete. Weaker bases, such as sodium hydroxide or potassium carbonate, can be used but may result in an equilibrium that leaves a significant amount of the less reactive alcohol in the reaction mixture, leading to slower reaction times and lower yields.[6] Stronger bases like NaH or KH ensure a high concentration of the alkoxide, driving the reaction forward.[1][3]

Q3: Are there any safety considerations I should be aware of when scaling up this synthesis?

Yes, several safety precautions are essential:

  • Hydrogen Gas Evolution: The use of metal hydrides (NaH, KH) results in the production of flammable hydrogen gas.[3] The reaction must be conducted in a well-ventilated fume hood, and an inert atmosphere (e.g., nitrogen or argon) should be maintained to prevent the formation of an explosive mixture.

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of the alkylating agent. The rate of addition should be carefully controlled, and adequate cooling should be available to manage the reaction temperature.

  • Handling of Reagents: Sodium hydride is a reactive and flammable solid that can ignite upon contact with moisture. It should be handled with care in a dry environment. Methyl halides are volatile and toxic, and appropriate personal protective equipment (PPE) should be worn.

Q4: Can Phase Transfer Catalysis (PTC) be beneficial for this synthesis at an industrial scale?

Phase transfer catalysis is a powerful technique that is very common in industrial syntheses for the Williamson ether synthesis.[6]

  • How it Works: A phase transfer catalyst (e.g., a quaternary ammonium salt) facilitates the transfer of the alkoxide from an aqueous or solid phase into an organic phase where the alkyl halide is soluble.[10] This can allow for the use of less expensive bases like sodium hydroxide and can simplify the reaction setup by avoiding the need for strictly anhydrous conditions and flammable solvents.[10]

  • Applicability: For the synthesis of isobutyl methyl ether, PTC could be a viable and cost-effective option for scale-up. It can enhance reaction rates and allow for milder reaction conditions.

The following diagram illustrates a general workflow for troubleshooting common issues in the Williamson ether synthesis of isobutyl methyl ether.

G start Low Yield or High Impurity check_reagents 1. Check Reagent Quality - Anhydrous? - Base active? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature too high/low? - Appropriate solvent? check_reagents->check_conditions analyze_byproducts 3. Analyze Byproducts (GC-MS) - Identify impurities check_conditions->analyze_byproducts elimination_issue Elimination (E2) is the main side reaction analyze_byproducts->elimination_issue optimize_temp Optimize Temperature - Lower temp to favor SN2 elimination_issue->optimize_temp Yes change_reactants Change Reactant Strategy - Use Sodium Isobutoxide + Methyl Halide elimination_issue->change_reactants Yes purification 4. Optimize Purification - Aqueous workup - Fractional distillation optimize_temp->purification change_reactants->purification success High Yield, Pure Product purification->success

Caption: Troubleshooting Workflow

Experimental Protocols

Protocol 1: Synthesis of Sodium Isobutoxide
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Inert Atmosphere: Purge the system with dry nitrogen.

  • Reagent Addition: Add anhydrous isobutanol to the flask via the dropping funnel.

  • Base Addition: While stirring, add sodium hydride in portions at a rate that maintains the desired temperature (typically 25-40 °C). The evolution of hydrogen gas will be observed.

  • Completion: Continue stirring until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isobutoxide.

Protocol 2: Williamson Ether Synthesis of Isobutyl Methyl Ether
  • Setup: Use the flask containing the freshly prepared sodium isobutoxide solution.

  • Alkyl Halide Addition: Slowly add methyl iodide or methyl bromide via the dropping funnel, maintaining the reaction temperature between 50-60 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC. The reaction is typically complete in 1-8 hours.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and slowly quench with water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4)), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Reactants Sodium Isobutoxide + Methyl HalideMinimizes E2 elimination side reaction.[1][9]
Base Sodium Hydride (NaH) or Potassium Hydride (KH)Drives deprotonation to completion.[1][3]
Solvent N,N-Dimethylformamide (DMF), AcetonitrilePolar aprotic solvents enhance nucleophilicity.[5][6]
Temperature 50-100 °CBalances reaction rate and minimizes side reactions.[5][6]
Reaction Time 1-8 hoursVaries based on scale and specific conditions.[6]

References

"purification of 1-Methoxy-2-methylpropane from reaction byproducts"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-methoxy-2-methylpropane, commonly known as methyl tert-butyl ether (MTBE). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for obtaining high-purity MTBE from typical reaction mixtures. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving optimal purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound reaction mixture?

A1: The impurity profile of crude MTBE is directly linked to its synthesis, which is typically the acid-catalyzed reaction of methanol and isobutylene. Consequently, the most prevalent impurities include unreacted starting materials (methanol and isobutylene), side-products like tert-butyl alcohol (TBA), dimers and trimers of isobutylene (e.g., 2,4,4-trimethyl-1-pentene), and other oxygenates such as acetone or methyl ethyl ketone (MEK). Water is also a common impurity, either introduced with reactants or formed during side reactions.

Q2: I performed a simple distillation, but my MTBE is still contaminated with methanol. Why?

A2: This is a classic purification challenge caused by the formation of a minimum-boiling azeotrope between this compound and methanol. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. For the MTBE/methanol system, this azeotrope boils at approximately 51.3°C and contains about 68.6% MTBE and 31.4% methanol by mass, preventing complete separation by conventional distillation alone.

Q3: How do I test for and remove potentially explosive peroxides from my stored MTBE?

A3: Like many ethers, MTBE can form unstable and potentially explosive peroxides upon exposure to air and light over time. It is critical to test for peroxides before any heating or distillation step, as peroxides can concentrate and detonate.

  • Testing: A simple and effective method is the potassium iodide (KI) test. Add 1 mL of your MTBE sample to a freshly prepared solution of 100 mg of sodium or potassium iodide in 1 mL of glacial acetic acid. A yellow color indicates a low concentration of peroxides, while a brown color signifies a high and dangerous concentration.

  • Removal: For laboratory-scale purification, pass the solvent through a column packed with activated basic alumina (approx. 100g per 100mL of solvent). Alternatively, you can stir the MTBE with a freshly prepared solution of ferrous sulfate. The purified solvent should be used immediately as the inhibitor will have been removed.

Q4: What is the best analytical method to confirm the purity of my final product?

A4: The industry-standard and most reliable method for determining the purity of MTBE and quantifying its common impurities is Gas Chromatography (GC), typically equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). ASTM Method D5441 specifically outlines a high-resolution capillary GC procedure for this analysis, capable of separating key impurities like tert-butanol and various C4-C12 olefins.

Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step solutions to specific purification challenges.

Issue 1: Overcoming the MTBE-Methanol Azeotrope

Your GC analysis shows significant methanol contamination (>1%) even after careful fractional distillation.

Root Cause Analysis: As established, the MTBE-methanol azeotrope makes complete separation by conventional distillation impossible. The goal is to "break" this azeotrope by introducing a third component that alters the relative volatilities of MTBE and methanol.

Protocol 1.1: Extractive Distillation with Water

This is a highly effective industrial and lab-scale technique. Water is added to the distillation column to preferentially associate with methanol, increasing its effective boiling point and allowing pure MTBE to be distilled as the overhead product.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings) to ensure high efficiency. The column should have at least 20-30 theoretical plates for effective separation.

  • Charge the Still: Charge the distillation flask with the crude MTBE-methanol mixture.

  • Water Addition: Introduce deionized water into the system. A common approach is to add water to the crude mixture at a concentration of 10 to 30 wt% based on the total weight of the feed.

  • Distillation Parameters: Operate the distillation column at atmospheric pressure. The reboiler temperature should be maintained between 55°C and 150°C, with the condenser at 45°C to 135°C.

  • Fraction Collection: Collect the overhead distillate fraction, which will be substantially pure MTBE (boiling point ~55.2°C). The heavier bottoms fraction will contain the majority of the water, methanol, and other high-boiling impurities like TBA.

  • Post-Treatment: The collected MTBE may be saturated with water (~1.5 g/100g ). Dry the product using a suitable drying agent like anhydrous magnesium sulfate or calcium chloride, followed by filtration.

  • Purity Verification: Analyze the final product by GC to confirm the absence of methanol.

Protocol 1.2: Adsorption using Molecular Sieves

This method leverages the polarity of methanol for selective removal. It is particularly useful for removing trace to moderate amounts of methanol from a nearly pure MTBE stream.

Step-by-Step Methodology:

  • Sieve Activation: Activate 3A or 4A molecular sieves by heating them in a furnace at 250-300°C for at least 3 hours under a vacuum or with a flow of dry nitrogen. Allow them to cool in a desiccator.

  • Adsorption: Add the activated molecular sieves (approximately 10-20% w/v) to the crude MTBE.

  • Contact Time: Allow the mixture to stand for 12-24 hours, with occasional swirling to ensure good contact.

  • Separation: Carefully decant or filter the MTBE from the molecular sieves. Avoid exposing the sieves to atmospheric moisture for extended periods.

  • Purity Verification: Analyze a small aliquot of the purified MTBE by GC to ensure methanol has been removed to the desired level.

Issue 2: Removing Unreacted Hydrocarbons (Isobutylene & Dimers)

The product is contaminated with low-boiling C4 hydrocarbons or high-boiling C8 dimers.

Root Cause Analysis: These nonpolar impurities have boiling points significantly different from MTBE, making them separable by standard fractional distillation. Isobutylene is much more volatile, while its dimers are much less volatile than MTBE.

Protocol 2.1: Fractional Distillation

Step-by-Step Methodology:

  • Apparatus Setup: Assemble an efficient fractional distillation apparatus.

  • Initial Distillation (Removing Isobutylene): Slowly heat the crude mixture. The first fraction to distill will be rich in isobutylene (boiling point -7°C) and other C4 hydrocarbons. Collect this low-boiling fraction until the head temperature begins to rise sharply towards the boiling point of MTBE (55.2°C).

  • Main Fraction (MTBE): Change the receiving flask and collect the main fraction as the temperature stabilizes at the boiling point of MTBE.

  • Final Cut (Removing Dimers): As the distillation proceeds, the temperature will rise again if less volatile impurities, such as diisobutylene (boiling point ~101-103°C), are present. Stop the distillation before these high-boiling components co-distill with your product. The remaining liquid in the distillation flask will contain the concentrated dimers.

  • Purity Verification: Analyze the collected main fraction by GC.

Issue 3: Removing Close-Boiling Oxygenated Impurities (TBA, Acetone)

GC analysis reveals the presence of tert-butyl alcohol (TBA), acetone, or methyl ethyl ketone (MEK), which are difficult to remove by distillation due to their close boiling points to MTBE.

Root Cause Analysis: These polar, oxygenated impurities have boiling points near that of MTBE, leading to poor separation efficiency during distillation. An alternative separation mechanism, such as selective adsorption, is required.

Protocol 3.1: Adsorption using Large-Pore Zeolites

Research has shown that large-pore zeolites, such as 13X or Zeolite Y, can effectively adsorb these polar impurities from a liquid MTBE stream.

Step-by-Step Methodology:

  • Zeolite Preparation: Activate the 13X zeolite powder or pellets by heating in an oven overnight to ensure they are free of water.

  • Column Chromatography: Pack a chromatography column with the activated zeolite.

  • Elution: Pass the impure MTBE stream through the column in the liquid phase at a controlled flow rate (e.g., 24 cc/h for a 1.5 cm ID column). The process is effective at moderate temperatures (e.g., 25°C).

  • Fraction Collection: Collect the eluate. The initial fractions will be highly purified MTBE, as the impurities (TBA, acetone, MEK) are retained on the zeolite column.

  • Monitoring & Purity Verification: Periodically analyze the collected fractions by GC to monitor the purity and determine when the zeolite's adsorptive capacity is exhausted (breakthrough).

Data & Properties Summary

For effective purification design, understanding the physical properties of the target compound and its likely impurities is essential.

CompoundMolecular FormulaBoiling Point (°C)Density (g/mL)Water Solubility
This compound (MTBE) C₅H₁₂O55.20.74Sparingly soluble (42 g/L)
MethanolCH₄O64.70.792Miscible
IsobutyleneC₄H₈-6.90.588Insoluble
tert-Butyl Alcohol (TBA)C₄H₁₀O82.20.789Miscible
Diisobutylene (isomer mix)C₈H₁₆101-104~0.72Insoluble
WaterH₂O1001.00-

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting common issues.

PurificationWorkflow Crude Crude MTBE (from reactor) Wash Optional Water Wash (Removes bulk Methanol/TBA) Crude->Wash Distill Fractional or Extractive Distillation Wash->Distill Aqueous Phase (Waste) Dry Drying (Anhydrous MgSO₄) Distill->Dry Adsorb Adsorptive Polishing (Zeolites / Alumina) Dry->Adsorb For trace polar impurities Analysis Purity Analysis (GC-FID/MS) Adsorb->Analysis Final Pure MTBE (>99.5%) Analysis->Final Meets Spec

Caption: General experimental workflow for MTBE purification.

TroubleshootingLogic Start Analyze Crude MTBE by GC CheckMethanol Is Methanol > 1%? Start->CheckMethanol CheckHydrocarbons Are Hydrocarbons (C4/C8) present? CheckMethanol->CheckHydrocarbons No ExtractiveDistill Perform Extractive Distillation or Water Wash + Distillation CheckMethanol->ExtractiveDistill Yes CheckTBA Are TBA/Ketones present? CheckHydrocarbons->CheckTBA No FractionalDistill Perform Fractional Distillation CheckHydrocarbons->FractionalDistill Yes ZeoliteAdsorb Use Zeolite Adsorption CheckTBA->ZeoliteAdsorb Yes FinalProduct Proceed to Final Drying & Purity Check CheckTBA->FinalProduct No ExtractiveDistill->CheckHydrocarbons FractionalDistill->CheckTBA ZeoliteAdsorb->FinalProduct

Caption: Decision tree for troubleshooting MTBE purification.

Safety Precautions

This compound is a highly flammable liquid and requires careful handling. Always work in a well-ventilated fume hood and take measures to prevent the buildup of electrostatic charge by grounding equipment.

HazardPrecaution
Flammability Highly flammable liquid and vapor (H225). Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.
Health Causes skin irritation (H315). May cause drowsiness or dizziness. Suspected of causing cancer. Avoid inhaling vapors and ensure adequate ventilation.
Personal Protective Equipment (PPE) Wear protective gloves (inspect prior to use), chemical safety goggles, and a lab coat.
Storage Store in a cool, dry, well-ventilated place away from ignition sources and direct sunlight. Keep containers tightly closed. Check for peroxide formation periodically.
Spills Eliminate all ignition sources. Contain the spill with non-combustible absorbent material (e.g., sand, vermiculite). Prevent entry into drains.

Technical Support Center: Identifying Impurities in 1-Methoxy-2-methylpropane by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Methoxy-2-methylpropane, more commonly known as methyl tert-butyl ether (MTBE), using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and troubleshooting impurities in your MTBE samples. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring your analyses are robust, reliable, and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to find in a sample of this compound (MTBE)?

A1: The impurities in MTBE are typically related to its manufacturing process, which involves the reaction of isobutylene and methanol.[1] Therefore, you should be vigilant for unreacted starting materials and byproducts of side reactions. The most common impurities include:

  • Alcohols: Methanol and tert-Butyl Alcohol (TBA) are frequent contaminants.[2][3][4][5]

  • Olefins: Unreacted C4 hydrocarbons like isobutylene, and its dimers (e.g., 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) and trimers are common.[2][6] C5 to C12 olefins can also be present.[2][3][4][5]

  • Other Ethers: You may also find other ether byproducts such as methyl sec-butyl ether and methyl tert-amyl ether.[2][3][4][5]

  • Ketones: Acetone and methyl ethyl ketone have also been identified as potential impurities.[2][3][4][5]

  • Water: While not detectable by GC-MS with a flame ionization detector (FID), the presence of water is a critical parameter and should be determined by a method like Karl Fischer titration.[2][3][4][5]

Q2: Why is GC-MS the preferred method for analyzing impurities in MTBE?

A2: GC-MS is a powerful and widely used technique for this application due to its high sensitivity and specificity.[5] The gas chromatograph (GC) provides excellent separation of volatile and semi-volatile compounds present in the MTBE sample. Subsequently, the mass spectrometer (MS) provides positive identification of these separated components based on their unique mass fragmentation patterns.[7][8] This dual capability is crucial for unequivocally identifying unknown impurities, even at trace levels. For routine purity analysis, GC with Flame Ionization Detection (GC-FID) is also a robust and common technique.[5]

Q3: Can I use a standard non-polar GC column for this analysis?

A3: While a standard non-polar column (like a 5% phenyl-methylpolysiloxane) can provide some separation, a polar column is often recommended for better resolution of the polar impurities, such as alcohols, from the main MTBE peak and other non-polar hydrocarbon impurities. For instance, a nitroterephthalic acid-modified polyethylene glycol (FFAP) stationary phase has been shown to be effective.[9] ASTM Method D5441, a standard test method for MTBE analysis, often utilizes a methyl silicone bonded phase fused silica open tubular column.[6] The key is to achieve sufficient resolution between critical pairs, such as trans-2-pentene and tert-butanol.[6][10]

Q4: What is the characteristic mass spectrum of this compound (MTBE)?

A4: Understanding the mass spectrum of your primary compound is fundamental. For MTBE (molar mass: 88.15 g/mol ), the electron ionization (EI) mass spectrum will show a characteristic fragmentation pattern.[1] The molecular ion peak ([M]⁺) at m/z 88 may be weak or absent. The most prominent peak (base peak) is typically observed at m/z 73, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment is seen at m/z 57, resulting from the loss of a methoxy group ([M-31]⁺). You can find reference spectra in databases such as the NIST Chemistry WebBook.[11][12][13][14]

Troubleshooting Guide

This section addresses specific problems you might encounter during your GC-MS analysis of MTBE.

Problem 1: Poor Peak Shape (Tailing or Fronting) for Polar Impurities

Q: My alcohol impurity peaks (methanol, TBA) are tailing significantly. What's causing this and how can I fix it?

A: Peak tailing for polar compounds is a classic sign of active sites within your GC system. These active sites, often acidic silanol groups on the surface of the inlet liner or the front of the GC column, can interact undesirably with polar analytes.

Causality and Solution Workflow:

  • Inlet Liner Deactivation: The inlet liner is a common culprit. Over time, the deactivation layer on the liner can degrade.

    • Solution: Replace the inlet liner with a new, properly deactivated one. For particularly active compounds, consider using a liner with a more inert surface treatment.

  • Column Contamination/Degradation: The front end of the analytical column can become contaminated or lose its stationary phase, exposing active sites.

    • Solution: As a first step, "bake out" the column at a high temperature (within the column's limits) to remove contaminants.[15] If this doesn't resolve the issue, you may need to trim a small portion (e.g., 10-20 cm) from the front of the column. In severe cases, column replacement is necessary.[15]

  • Improper Sample Vaporization: If the sample doesn't vaporize efficiently and homogeneously in the inlet, it can lead to peak distortion.[15]

    • Solution: Optimize your inlet temperature. Ensure it's hot enough to vaporize the sample components quickly but not so hot as to cause thermal degradation of any analytes.

  • Diagram: Troubleshooting Peak Tailing

G start Poor Peak Shape (Tailing) liner Check Inlet Liner start->liner column Inspect GC Column start->column injection Review Injection Parameters start->injection liner_sol Replace with Deactivated Liner liner->liner_sol column_sol1 Bake Out Column column->column_sol1 injection_sol Optimize Inlet Temperature injection->injection_sol column_sol2 Trim Column Inlet column_sol1->column_sol2

Caption: A workflow for diagnosing and resolving peak tailing issues.

Problem 2: Ghost Peaks or Carryover

Q: I'm seeing small, unexpected peaks in my chromatogram, even in my blank runs. What are these "ghost peaks" and where are they coming from?

A: Ghost peaks are typically the result of carryover from a previous, more concentrated sample, or contamination within the system.

Causality and Solution Workflow:

  • Injector Contamination: The septum and inlet liner are common sources of contamination.

    • Solution: Replace the septum and inlet liner.[15] A leaking septum can also introduce atmospheric contaminants.

  • Syringe Carryover: The injection syringe can retain small amounts of sample between injections.

    • Solution: Implement a more rigorous syringe cleaning protocol between runs. Use multiple solvent washes with a solvent that effectively dissolves your analytes.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.

    • Solution: Condition the column according to the manufacturer's instructions. Ensure your carrier gas is of high purity and that oxygen traps are functioning correctly, as oxygen can accelerate phase degradation.[16]

Problem 3: Difficulty Identifying an Unknown Impurity

Q: I have a well-separated peak for an unknown impurity, but the mass spectrum library search is inconclusive. How can I proceed with identification?

A: A failed library search is a common challenge. Here's a systematic approach to manual interpretation and tentative identification.

Causality and Solution Workflow:

  • Examine the Molecular Ion: Look for a peak at the high mass end of the spectrum. This could be the molecular ion ([M]⁺). Its presence and m/z value provide the molecular weight of the compound.

  • Analyze Fragmentation Patterns: The fragmentation pattern provides structural clues.[8][17]

    • For Ethers: Look for characteristic losses. As with MTBE, the loss of an alkyl group (e.g., -15 for methyl, -29 for ethyl) or an alkoxy group (e.g., -31 for methoxy, -45 for ethoxy) is common.[18]

    • For Alcohols: A small or absent molecular ion is typical.[17] Look for a peak corresponding to the loss of water ([M-18]⁺).

    • For Hydrocarbons (Olefins): Expect clusters of peaks separated by 14 mass units (-CH₂-).[17]

  • Consider Isotope Peaks: Look for M+1 and M+2 peaks. The intensity of the M+1 peak can give an estimate of the number of carbon atoms in the molecule.

  • Consult Process Chemistry: Think about the synthesis of MTBE. What side reactions could have occurred? What are the likely structures of dimers and trimers of isobutylene? This chemical intuition is invaluable.

  • Standard Injection: If you have a hypothesis about the impurity's identity, the most definitive way to confirm it is to inject a pure standard of that compound and compare its retention time and mass spectrum to your unknown.

  • Diagram: Unknown Peak Identification Workflow

G start Unknown Peak (No Library Hit) step1 Identify Molecular Ion Peak ([M]⁺) start->step1 step2 Analyze Fragmentation Pattern (e.g., M-15, M-18) step1->step2 step3 Consider Isotope Patterns (M+1) step2->step3 step4 Hypothesize Structure (Based on Process Chemistry) step3->step4 step5 Confirm with Reference Standard step4->step5

Caption: A systematic approach to identifying unknown impurities.

Experimental Protocols

Protocol 1: Standard GC-MS Method for MTBE Impurity Profiling

This protocol is a starting point and should be optimized for your specific instrument and column.

  • Sample Preparation:

    • Dilute the MTBE sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for your instrument's sensitivity (e.g., 1000 ppm).

    • If an internal standard is used, add it to the sample at a known concentration.

  • GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column Polar (e.g., FFAP type) or mid-polar, 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good resolution for polar impurities like alcohols.[9]
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading from the major MTBE peak.
Injection Volume 1 µLStandard volume for liquid injections.
Oven Program 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min, hold 5 minInitial hold separates volatile impurities; ramp elutes less volatile compounds.[9]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns.
Scan Range m/z 35-350Covers the expected mass range of MTBE and its likely impurities.

References

Technical Support Center: Resolving Peak Overlap in the NMR Spectrum of 1-Methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR spectroscopy analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the NMR analysis of 1-Methoxy-2-methylpropane, specifically focusing on peak overlap. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure you can adapt these methods to your specific experimental context.

Understanding the Challenge: The ¹H NMR Spectrum of this compound

This compound presents a classic case of peak overlap in ¹H NMR spectroscopy. The structure, CH₃OCH₂(CH(CH₃)₂), contains four distinct proton environments. In a standard ¹H NMR spectrum, the signals for the methoxy protons (-OCH₃) and the methylene protons (-OCH₂-) can be very close in chemical shift, leading to overlapping multiplets that complicate spectral interpretation and structural confirmation.[1] This guide will walk you through systematic approaches to resolve this overlap.

Predicted ¹H NMR Signals for this compound
ProtonsChemical EnvironmentPredicted Multiplicity
6H(CH₃ )₂CH-Doublet
1H-(CH₃)₂CH -Nonet (multiplet)
2H-OCH₂ -CH-Doublet
3H-OCH₃ Singlet

Note: The actual observed multiplicity can be complex due to second-order effects if the chemical shifts are very close.[2][3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the challenges you might be facing. We will progress from simple, routine adjustments to more advanced NMR techniques.

Q1: My ¹H NMR spectrum of this compound shows a broad, unresolved region. How can I confirm which signals are overlapping?

A1: Initial Steps - Re-evaluation and Simple Adjustments

Before moving to more complex experiments, it's crucial to ensure your initial data acquisition is optimized.

Step 1: Re-process Your Existing Data

Sometimes, resolution can be improved through data processing techniques.[4]

  • Apodization: Applying a different window function (e.g., Gaussian or Lorentzian-to-Gaussian transformation) before Fourier transformation can enhance resolution at the expense of signal-to-noise.[5] Experiment with different line broadening factors to find the optimal balance.

  • Zero-filling: Increasing the number of data points in your FID by adding zeros can improve the digital resolution of the spectrum.

Step 2: Increase the Magnetic Field Strength

If you have access to multiple NMR spectrometers, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlapping signals.[6]

Q2: I've tried reprocessing the data, but the methoxy and methylene signals are still overlapping. What's the next logical step?

A2: Modifying the Chemical Environment - Solvent Effects

The chemical shift of a proton is influenced by its local electronic environment, which can be perturbed by the solvent.[7] Changing the deuterated solvent is a simple and effective way to induce changes in chemical shifts.[8][9]

Rationale: Solvents, particularly aromatic ones like benzene-d₆, can induce significant shifts due to their magnetic anisotropy.[10] The planar structure of benzene creates a shielding cone above and below the ring and a deshielding region around its edge. Solute molecules will orient themselves relative to the solvent to minimize unfavorable interactions, leading to differential changes in the chemical shifts of their protons.

Experimental Protocol: Solvent Study
  • Sample Preparation: Prepare separate, equally concentrated solutions of this compound in different deuterated solvents. Common choices include:

    • Chloroform-d (CDCl₃) - A common starting point.

    • Benzene-d₆ (C₆D₆) - Often induces significant shifts.

    • Acetonitrile-d₃ (CD₃CN)

    • Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Analysis: Compare the spectra to identify a solvent system that provides the best resolution between the methoxy and methylene signals.

SolventTypical Effect on Ether Protons
CDCl₃Standard reference
C₆D₆Upfield shifts are common, with the magnitude depending on the proton's proximity to the ether oxygen.
CD₃CNCan cause both upfield and downfield shifts.
DMSO-d₆Generally causes downfield shifts compared to CDCl₃.
Q3: Changing the solvent helped a little, but the peaks are still not baseline-resolved. Are there any chemical additives that can help?

A3: Lanthanide Shift Reagents (LSRs)

For molecules with Lewis basic sites, such as the oxygen atom in an ether, lanthanide shift reagents can be a powerful tool to resolve overlapping signals.[11][12]

Mechanism of Action: LSRs are paramagnetic lanthanide complexes, often β-diketonates of Europium (Eu) or Praseodymium (Pr), that can reversibly coordinate to the Lewis basic site in the analyte.[13][14] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of this "lanthanide-induced shift" (LIS) is dependent on the distance and angle between the lanthanide ion and the proton.[15] Europium complexes typically cause downfield shifts, while praseodymium complexes cause upfield shifts.[13]

Experimental Protocol: Lanthanide Shift Reagent Titration
  • Reagent Selection: A common choice is Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)) due to its good solubility and Lewis acidity.[9]

  • Sample Preparation: Prepare a solution of this compound in a dry, aprotic deuterated solvent like CDCl₃. It is crucial to use a dry solvent as water will preferentially bind to the LSR.[14][15]

  • Initial Spectrum: Acquire a reference ¹H NMR spectrum of your sample before adding the LSR.

  • Titration: Prepare a stock solution of the LSR in the same deuterated solvent. Add small, incremental amounts of the LSR stock solution to your NMR tube. After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitoring and Optimization: Observe the changes in the chemical shifts. The protons closest to the ether oxygen (the methoxy and methylene protons) will experience the largest shifts. Continue the titration until the overlapping signals are sufficiently resolved. Be aware that excessive amounts of LSR can cause significant line broadening.[9][14]

dot graph TD { A[Start: Overlapping Signals] --> B{Add small aliquot of LSR}; B --> C[Acquire ¹H NMR]; C --> D{Are peaks resolved?}; D -- No --> B; D -- Yes --> E[End: Resolved Spectrum]; }

Workflow for using a Lanthanide Shift Reagent.

Q4: The previous methods are not providing the clarity I need for definitive assignment. What are the more advanced options?

A4: Two-Dimensional (2D) NMR Spectroscopy

When 1D methods are insufficient, 2D NMR techniques are the definitive way to resolve overlap and unambiguously assign signals by spreading the information into a second frequency dimension.[16][17]

1. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[18][19]

  • How it helps: In this compound, the methylene protons (-OCH₂-) are coupled to the methine proton (-CH-), while the methoxy protons (-OCH₃) are not coupled to any other protons. A COSY spectrum will show a cross-peak between the methylene and methine signals. The methoxy signal will appear on the diagonal but will not have any cross-peaks. This allows you to definitively identify the methylene signal even if it overlaps with the methoxy singlet.[20]

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation).[21][22]

  • How it helps: The methoxy and methylene carbons will have distinct chemical shifts in the ¹³C spectrum. The HSQC spectrum will show a cross-peak correlating the methoxy protons to the methoxy carbon and another cross-peak correlating the methylene protons to the methylene carbon. Since the carbon signals are well-separated, the overlapping proton signals can be resolved in the second dimension.[23][24]

Experimental Protocol: Acquiring 2D NMR Spectra
  • Sample Preparation: A reasonably concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) is recommended, especially for less sensitive experiments.

  • Spectrometer Setup:

    • Load a standard COSY (e.g., cosygpqf) or HSQC (e.g., hsqcedetgpsisp2.2) pulse program on the spectrometer.

    • Set the spectral widths in both the proton (F2) and, for HSQC, the carbon (F1) dimensions to encompass all expected signals.

  • Acquisition: Run the 2D experiment. The experiment time will depend on the sample concentration and the desired resolution in the indirect dimension.

  • Processing and Analysis: Process the 2D data using the appropriate software.

    • In the COSY spectrum, look for off-diagonal cross-peaks which indicate J-coupling.

    • In the HSQC spectrum, each cross-peak connects a proton signal on one axis to a carbon signal on the other.

dot graph LR { subgraph 1D_NMR A["Overlapping ¹H Signals (Methoxy & Methylene)"] end subgraph 2D_NMR B["¹H-¹H COSY"] C["¹H-¹³C HSQC"] end subgraph Analysis D["Identify -OCH₂- via coupling to -CH-"] E["Resolve based on distinct ¹³C shifts"] end A --> B; A --> C; B --> D; C --> E; }

Logic for using 2D NMR to resolve overlapping signals.

Summary of Troubleshooting Strategies

MethodPrincipleAdvantagesDisadvantages
Data Processing Mathematical manipulation of the FIDNo new experiment neededLimited effectiveness for severe overlap
Solvent Change Altering solute-solvent interactionsSimple, often effectiveMay not provide baseline resolution
Lanthanide Shift Reagents Paramagnetic-induced shiftsCan produce large, tunable shiftsCan cause line broadening; requires dry solvent
2D NMR (COSY, HSQC) Spreading information into a second dimensionDefinitive assignments, resolves severe overlapLonger experiment times, requires more concentrated samples

By systematically applying these troubleshooting steps, from simple data reprocessing to advanced 2D NMR techniques, you can effectively resolve the peak overlap in the ¹H NMR spectrum of this compound and achieve unambiguous spectral assignment.

References

"managing side reactions in the synthesis of 1-Methoxy-2-methylpropane"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methoxy-2-methylpropane (also known as isobutyl methyl ether)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic underpinnings of common synthetic routes, provide field-proven troubleshooting advice, and offer validated protocols to maximize your yield and purity.

Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory methods for synthesizing this compound?

The two most common approaches discussed for synthesizing ethers like this compound are the Williamson ether synthesis and acid-catalyzed reactions. A third, more specialized method, alkoxymercuration-demercuration, offers a way to avoid common side reactions like carbocation rearrangements. Each method has a distinct set of advantages and potential pitfalls that must be carefully managed.

Q2: I am getting a very low yield of the desired ether. What are the general factors I should investigate?

Low yields can typically be attributed to one of several factors:

  • Competing Side Reactions: Elimination and rearrangement reactions are common culprits that consume starting materials to form undesired byproducts.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or concentration can favor side reactions or slow the desired reaction to a crawl[3][4].

  • Purity of Reagents: Moisture or other impurities in starting materials or solvents can interfere with the reaction, particularly with highly reactive intermediates like alkoxides.

  • Inefficient Purification: The desired product might be lost during workup or purification steps.

This guide will address how to diagnose and solve these issues for specific synthetic routes.

Troubleshooting Guide 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust S(_N)2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide[5][6]. For an unsymmetrical ether like this compound, there are two possible combinations of reactants. The choice between these two pathways is the single most critical factor for success.

Problem: My primary product is 2-methylpropene, not the ether. What happened?

Answer: You have encountered the classic competition between substitution (S(_N)2) and elimination (E2) reactions. Alkoxides are not only good nucleophiles but also strong bases. When a strong base reacts with a sterically hindered (secondary or tertiary) alkyl halide, the E2 pathway, which leads to alkene formation, dominates[7][8][9].

For this compound, there are two disconnection approaches:

  • Pathway A: Sodium methoxide (a strong, unhindered nucleophile/base) + 1-bromo-2-methylpropane (a primary alkyl halide).

  • Pathway B: Sodium 2-methylpropan-1-oxide (sodium isobutoxide, a bulky base) + bromomethane (a methyl halide).

Let's analyze why Pathway B is problematic. While bromomethane is an excellent S(_N)2 substrate, the isobutoxide is sterically hindered. However, the more significant issue arises if one considers the reverse: reacting sodium methoxide with a tertiary alkyl halide like tert-butyl bromide. In that case, the tertiary halide would overwhelmingly favor E2 elimination[6].

The correct choice is to use the less sterically hindered alkyl halide. Therefore, Pathway A is the incorrect choice because 1-bromo-2-methylpropane is a primary halide, but it is sterically hindered near the reaction center, making it susceptible to elimination. Pathway B is the correct and highly preferred route .

Data Summary: Reactant Choice and Reaction Outcome
PathwayAlkoxideAlkyl HalideSubstrate TypeDominant ReactionMajor Product
A (Incorrect) Sodium Methoxidetert-butyl halideTertiaryE2 Elimination2-methylpropene
B (Correct) Sodium isobutoxideMethyl halideMethylS(_N)2 SubstitutionThis compound
Visualizing the Competing Pathways

The diagram below illustrates why using a tertiary halide (an incorrect approach for this target molecule) fails, leading to the elimination side product.

G cluster_0 Pathway A (Incorrect): Tertiary Halide cluster_1 Pathway B (Correct): Methyl Halide reactants_A Sodium Methoxide + 2-Bromo-2-methylpropane E2_product 2-Methylpropene (Major Product) reactants_A->E2_product E2 Elimination (Favored) SN2_product_A 2-Methoxy-2-methylpropane (Minor Product) reactants_A->SN2_product_A SN2 Substitution (Disfavored) reactants_B Sodium Isobutoxide + Bromomethane SN2_product_B This compound (Desired Product) reactants_B->SN2_product_B SN2 Substitution (Highly Favored)

Caption: SN2 vs. E2 competition in Williamson synthesis.

Validated Protocol: Williamson Synthesis of this compound (Preferred Route)

This protocol utilizes the pathway with the primary alkyl halide to favor the S(_N)2 reaction[5][8].

  • Alkoxide Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous tetrahydrofuran (THF).

    • Add 2.4 g (100 mmol) of sodium hydride (NaH) as a 60% dispersion in mineral oil.

    • While stirring under a positive pressure of nitrogen, slowly add 7.41 g (100 mmol) of 2-methyl-1-propanol (isobutanol) dropwise via a syringe. Caution: Hydrogen gas is evolved violently. Ensure proper ventilation and perform in a fume hood.

    • After the addition is complete, gently heat the mixture to 50°C for 1 hour to ensure complete deprotonation. The evolution of gas should cease.

  • S(_N)2 Reaction:

    • Cool the resulting sodium isobutoxide solution to room temperature.

    • Slowly add 14.2 g (100 mmol) of iodomethane dropwise. An exothermic reaction will occur. Maintain the temperature below 40°C using an ice bath if necessary.

    • After addition, allow the mixture to stir at room temperature for 12 hours or until TLC analysis indicates the consumption of the starting alcohol.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding 50 mL of cold water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate (MgSO(_4)).

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to yield pure this compound (boiling point: ~59-61°C).

Troubleshooting Guide 2: Acid-Catalyzed Synthesis

Attempting to synthesize this compound by reacting isobutanol and methanol with an acid catalyst (e.g., H(_2)SO(_4)) is fraught with challenges, primarily due to carbocation rearrangements[10][11].

Problem: I reacted isobutanol with methanol and sulfuric acid, but my main product is 2-Methoxy-2-methylpropane (MTBE). Why did the methoxy group bond to the wrong carbon?

Answer: This outcome is a direct consequence of carbocation chemistry. The reaction proceeds via an S(_N)1-like mechanism where the acid protonates the hydroxyl group of isobutanol, which then leaves as water to form a carbocation[11][12].

  • Formation of an Unstable Primary Carbocation: The departure of water initially forms a primary carbocation, which is highly unstable.

  • 1,2-Hydride Shift: To achieve greater stability, a hydrogen atom from the adjacent carbon, along with its bonding electrons, rapidly migrates to the positively charged primary carbon. This is known as a 1,2-hydride shift[13][14].

  • Formation of a Stable Tertiary Carbocation: This rearrangement results in the formation of a much more stable tertiary carbocation (tert-butyl cation).

  • Nucleophilic Attack: The methanol in the reaction mixture then attacks this stable tertiary carbocation, leading to the formation of 2-Methoxy-2-methylpropane (MTBE) after deprotonation[12].

Mechanism: The Inevitable Rearrangement

G start Isobutanol + H+ protonated_alcohol Protonated Isobutanol start->protonated_alcohol - H2O primary_carbocation Primary Carbocation (Unstable) protonated_alcohol->primary_carbocation rearrangement 1,2-Hydride Shift (Fast & Irreversible) primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (Stable) rearrangement->tertiary_carbocation methanol_attack Nucleophilic Attack by Methanol tertiary_carbocation->methanol_attack + CH3OH protonated_ether Protonated MTBE methanol_attack->protonated_ether final_product 2-Methoxy-2-methylpropane (MTBE - Incorrect Isomer) protonated_ether->final_product - H+

Caption: Acid-catalyzed synthesis leads to an undesired isomer via carbocation rearrangement.

Q: How can I avoid this rearrangement?

Answer: To synthesize the target molecule while avoiding carbocation rearrangement, you must use a method that does not involve a free carbocation intermediate. The alkoxymercuration-demercuration reaction is the textbook solution for this problem[10][15].

This two-step process adds an alcohol across a double bond with Markovnikov regioselectivity but without carbocation rearrangement[16][17].

  • Alkoxymercuration: React 2-methylpropene with methanol in the presence of a mercury (II) salt like mercuric trifluoroacetate. A stable three-membered mercurinium ion bridge forms, which prevents any rearrangement[10][15]. Methanol then attacks the more substituted carbon in an S(_N)2-like fashion.

  • Demercuration: The organomercury intermediate is then reduced with sodium borohydride (NaBH(_4)), which replaces the mercury with a hydrogen atom to yield the final ether product[7][16].

While highly effective, this method's primary drawback is the high toxicity of mercury compounds, requiring stringent safety protocols. For most laboratory applications, the optimized Williamson ether synthesis (Pathway B) is the more practical and safer choice.

References

Technical Support Center: Degradation of 1-Methoxy-2-methylpropane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the acid-catalyzed degradation of 1-methoxy-2-methylpropane. The information herein is designed to explain the causal mechanisms behind experimental observations and to provide robust, self-validating protocols.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: this compound, an ether, undergoes acid-catalyzed cleavage.[1][2] Due to the structure of this specific ether (a primary carbon on one side of the oxygen and a secondary carbon on the other), the reaction proceeds via a nucleophilic substitution mechanism.[3][4] The first and crucial step is the protonation of the ether oxygen by a strong acid.[3][5][6] This converts the methoxy group into a good leaving group (methanol).[3][6] Following protonation, a nucleophile (typically the conjugate base of the acid, such as a halide ion) attacks one of the adjacent carbon atoms, cleaving the C-O bond.[1][4]

Q2: Will the degradation of this compound follow an SN1 or SN2 mechanism?

A2: The mechanism is highly dependent on the stability of the potential carbocation intermediates.[1][7] For this compound, cleavage can occur at either the methyl carbon or the isobutyl carbon. Since a primary carbocation (from cleavage of the methyl-oxygen bond) and a secondary carbocation (from cleavage of the isobutyl-oxygen bond) are relatively unstable, the reaction is more likely to proceed via an SN2 pathway.[3][4] In this case, the nucleophile will attack the less sterically hindered carbon, which is the methyl carbon.[5][8] However, if reaction conditions are harsh enough to favor carbocation formation, some SN1 character might be observed, but SN2 is generally the predominant mechanism for primary and secondary ethers.[3][8]

Q3: What are the expected final products of the complete degradation of this compound with a strong acid like HBr or HI?

A3: Initially, the SN2 attack on the protonated ether will yield isobutanol and a methyl halide (methyl bromide or methyl iodide).[4] If an excess of the strong acid is used, the isobutanol formed can be further protonated and undergo a subsequent SN2 reaction to form the corresponding isobutyl halide and water.[3] Therefore, with excess strong acid and heat, the final products will be methyl halide, isobutyl halide, and water.

Experimental Design & Troubleshooting

Q4: My reaction is proceeding very slowly or not at all. What are the likely causes?

A4: There are several potential reasons for a slow or incomplete reaction:

  • Insufficient Acid Strength: Ethers are generally unreactive, and their cleavage requires a strong acid to protonate the oxygen atom effectively.[2][3][8] Weak acids will not be sufficient to initiate the reaction. Hydroiodic acid (HI) and hydrobromic acid (HBr) are most effective due to the high acidity and the strong nucleophilicity of their conjugate bases (I⁻ and Br⁻).[1][2] Hydrochloric acid (HCl) is generally less effective.[2][8]

  • Low Temperature: Acid-catalyzed ether cleavage often requires elevated temperatures (reflux) to proceed at a reasonable rate.[3][4] Ethers are stable at room temperature even in the presence of acid.[1]

  • Inappropriate Solvent: The choice of solvent can influence the reaction rate. A polar protic solvent can help stabilize the transition state.

Q5: I am observing unexpected byproducts in my reaction mixture. What could they be and why are they forming?

A5: Unexpected byproducts often arise from competing reaction pathways:

  • Elimination Products: If there is any SN1 character to the reaction, the intermediate carbocation can undergo elimination (E1) to form an alkene. In the case of this compound, the isobutyl carbocation could lead to the formation of isobutylene. This is more likely with acids that have poorly nucleophilic conjugate bases.[5][8]

  • Rearrangement Products: While less common for the isobutyl group, carbocation intermediates can sometimes undergo rearrangement to form a more stable carbocation before being attacked by the nucleophile. This could lead to isomeric alkyl halides.

  • Products from Solvent Participation: If the solvent is nucleophilic (e.g., water or an alcohol), it can compete with the halide ion in attacking the protonated ether or any carbocation intermediate.

Q6: How can I monitor the progress of the degradation reaction?

A6: Several analytical techniques can be employed to monitor the reaction:

  • Gas Chromatography (GC): GC is an excellent method for separating and quantifying the volatile starting material (this compound) and the expected products (isobutanol, methyl halide, isobutyl halide).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track the disappearance of the starting material signals (e.g., the methoxy singlet) and the appearance of product signals.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC can provide a quick and simple way to qualitatively assess the progress of the reaction by observing the disappearance of the starting material spot and the appearance of new product spots.

Troubleshooting Guides

Issue 1: Low Yield of Cleavage Products
Potential Cause Troubleshooting Step Scientific Rationale
Inadequate Acid Use a stronger acid like HBr or HI.[2][9]The ether oxygen must be protonated to become a good leaving group. Weaker acids do not sufficiently shift the equilibrium towards the protonated form.[3]
Insufficient Heat Increase the reaction temperature, potentially to reflux.[4]Ether cleavage is an activated process and requires energy to overcome the activation barrier.
Premature Quenching Ensure the reaction is allowed to proceed for a sufficient amount of time before workup.Reaction kinetics may be slow, requiring longer reaction times for completion.
Use of HCl Switch to HBr or HI.[2][8]The chloride ion is a weaker nucleophile compared to bromide and iodide, leading to a slower SN2 reaction.[2]
Issue 2: Formation of an Alkene Byproduct (Isobutylene)
Potential Cause Troubleshooting Step Scientific Rationale
Reaction Conditions Favoring E1 Use a strong acid with a highly nucleophilic conjugate base (e.g., HI or HBr) rather than one with a poorly nucleophilic conjugate base (e.g., H₂SO₄ or trifluoroacetic acid).[5]A highly nucleophilic anion will favor the SN1/SN2 pathway over the E1 pathway by trapping the carbocation intermediate.
High Temperatures Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.Higher temperatures can favor elimination reactions over substitution reactions.

Visualizing the Degradation Pathway

The following diagram illustrates the primary SN2 degradation pathway of this compound under acidic conditions with HBr.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Further Reaction (Excess Acid) A This compound Oxonium Protonated Ether (Oxonium Ion) A->Oxonium + H⁺ HBr HBr Br_ion Br⁻ Oxonium_copy Protonated Ether (Oxonium Ion) Oxonium->Oxonium_copy Nucleophile Br⁻ Product1 Methyl Bromide Nucleophile->Product1 Attacks less hindered methyl group Product2 Isobutanol Isobutanol_copy Isobutanol Product2->Isobutanol_copy Oxonium_copy->Product2 Cleavage of C-O bond Protonated_Alcohol Protonated Isobutanol Isobutanol_copy->Protonated_Alcohol + H⁺ HBr2 HBr Product3 Isobutyl Bromide Protonated_Alcohol->Product3 + Br⁻ Water H₂O Protonated_Alcohol->Water - H₂O Br_ion2 Br⁻

Caption: SN2 degradation pathway of this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Cleavage of this compound with HBr

Objective: To cleave this compound to isobutanol and methyl bromide.

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound.

  • Carefully add an excess (e.g., 2-3 equivalents) of 48% HBr.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress using GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent.

  • The product can be isolated by distillation or removal of the solvent under reduced pressure.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Hydrobromic acid is corrosive and should be handled with care.

References

Technical Support Center: Troubleshooting Low Yields in 1-Methoxy-2-methylpropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methoxy-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common issues leading to low yields and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to blend technical accuracy with actionable insights to ensure your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of ether preparation, valued for its reliability and versatility. However, even this robust reaction can present challenges. This section is dedicated to addressing the most common pitfalls encountered when synthesizing this compound via this SN2 pathway.

Question 1: My yield of this compound is significantly lower than expected. What is the most common cause?

Answer: The most frequent culprit for low yields in the Williamson ether synthesis of this compound is a competing elimination reaction (E2). This occurs when the alkoxide, a strong base, abstracts a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.

To favor the desired SN2 substitution reaction and minimize elimination, it is crucial to select the correct combination of reactants. For the synthesis of this compound, there are two theoretical pathways:

  • Pathway A: Sodium isobutoxide (a bulky base) + Methyl iodide (a primary alkyl halide)

  • Pathway B: Sodium methoxide (a less bulky base) + Isobutyl halide (a primary alkyl halide, but with branching near the reaction center)

Pathway A is strongly preferred. The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide. Methyl iodide is an ideal primary alkyl halide with minimal steric hindrance, making it highly susceptible to nucleophilic attack by the isobutoxide. While isobutoxide is a bulky base, the lack of steric hindrance on the methyl iodide allows the SN2 reaction to proceed efficiently.

Conversely, while isobutyl halide is a primary alkyl halide, the branching at the β-carbon can still hinder the backside attack required for the SN2 mechanism, making the competing E2 elimination more favorable, especially with a strong base like sodium methoxide.

Question 2: I've chosen the correct reactants (isobutoxide and methyl halide), but my yields are still poor. What other factors should I investigate?

Answer: Beyond reactant selection, several other experimental parameters are critical for a successful Williamson ether synthesis. Here’s a checklist of potential issues to troubleshoot:

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water will react with the strong base (e.g., sodium hydride or sodium metal) used to generate the alkoxide, consuming it and preventing the complete deprotonation of the isobutanol. Additionally, water can hydrolyze the alkyl halide.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If using sodium hydride, ensure it is fresh and has been handled under an inert atmosphere. A gray appearance of NaH can indicate deactivation due to moisture.

  • Incomplete Alkoxide Formation: If the isobutanol is not fully deprotonated, the remaining neutral alcohol is a much weaker nucleophile than the alkoxide, leading to a sluggish and incomplete reaction.

    • Solution: Use a sufficiently strong base to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice as the hydrogen gas byproduct bubbles out of the reaction mixture, driving the equilibrium towards the alkoxide. Ensure you are using a slight excess of the base relative to the alcohol.

  • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can favor the E2 elimination side reaction.

    • Solution: A typical temperature range for this type of Williamson ether synthesis is between 50-100 °C. It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Choice of Solvent: The solvent plays a crucial role in an SN2 reaction.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to act as a nucleophile. Tetrahydrofuran (THF) is also a common choice. Protic solvents like ethanol or water should be avoided as they can protonate the alkoxide and act as competing nucleophiles.

Question 3: How can I confirm that an E2 elimination reaction is the cause of my low yield, and what does that byproduct look like analytically?

Answer: The primary byproduct of the E2 elimination reaction in this synthesis is 2-methylpropene . You can identify its presence in your crude reaction mixture using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): 2-methylpropene is a volatile gas at room temperature, but it may be dissolved in your reaction solvent. In a GC-MS analysis, it will appear as a low-boiling point compound. The mass spectrum of 2-methylpropene is characterized by a molecular ion peak at m/z = 56. The fragmentation pattern will show a prominent peak at m/z = 41, corresponding to the loss of a methyl group to form a stable allyl cation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can trap the volatile byproduct or analyze the crude reaction mixture carefully, the 1H NMR spectrum of 2-methylpropene is quite simple. It will show two signals: a singlet around 4.7 ppm corresponding to the two vinylic protons (=CH2), and a singlet around 1.7 ppm for the six equivalent methyl protons (-CH3). The 13C NMR will show three distinct signals: around 142 ppm for the quaternary vinylic carbon, around 112 ppm for the methylene vinylic carbon, and around 24 ppm for the methyl carbons.[1]

The following diagram illustrates the troubleshooting workflow for low yields in the Williamson ether synthesis of this compound.

Troubleshooting workflow for low yields.
Section 2: Purification Challenges

Even with a successful reaction, isolating the pure this compound can be challenging. This section addresses common issues encountered during the workup and purification stages.

Question 4: I'm having trouble separating my product from the reaction mixture during distillation. What are some common issues?

Answer: Purification by distillation can be complicated by several factors:

  • Close Boiling Points: The boiling point of this compound is relatively low (around 59-60 °C). If your starting materials or byproducts have similar boiling points, simple distillation may not be effective.

    • Solution: Use fractional distillation with a column that provides a sufficient number of theoretical plates (e.g., a Vigreux or packed column) to achieve good separation.

  • Azeotrope Formation: An azeotrope is a mixture of two or more liquids whose composition cannot be changed by simple distillation. While there is no readily available data to suggest that this compound forms common azeotropes, the structurally similar 2-Methoxy-2-methylpropane (MTBE) is known to form azeotropes with methanol.[2][3] If there is unreacted methanol in your reaction mixture, it could potentially form an azeotrope with your product, making complete separation by distillation difficult.

    • Solution: Before distillation, perform an aqueous workup to remove water-soluble impurities like residual methanol or salts. Washing the organic layer with water, followed by a brine wash, will help remove these components. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO4 or Na2SO4) before distillation.

  • Foaming or Bumping: This can occur if there are residual volatile impurities or if the mixture is heated too quickly.

    • Solution: Ensure the mixture is heated gently and evenly using a heating mantle and a stir bar or boiling chips. If you suspect residual acidic or basic impurities, a neutralization wash during the workup can help.

Section 3: Alternative Synthesis Route

While the Williamson ether synthesis is a common choice, other methods exist. Here we discuss an alternative route and its associated challenges.

Question 5: I'm considering synthesizing this compound by reacting propylene oxide with methanol. What are the potential pitfalls of this method?

Answer: The reaction of propylene oxide with methanol is another viable route, but it presents its own set of challenges, primarily related to regioselectivity . The ring-opening of the epoxide can occur at two different positions, leading to a mixture of two isomeric products:

  • 1-Methoxy-2-propanol: The desired product, resulting from the nucleophilic attack of methanol at the less sterically hindered carbon of the epoxide.

  • 2-Methoxy-1-propanol: The undesired isomer, resulting from attack at the more substituted carbon.

The ratio of these two products is highly dependent on the reaction conditions, particularly the catalyst used.

  • Base-catalyzed conditions (e.g., NaOH): These conditions favor the attack of the methoxide nucleophile at the less sterically hindered carbon, leading to a higher proportion of the desired 1-Methoxy-2-propanol . However, achieving high selectivity can still be challenging, and mixtures are common. Industrial processes using a sodium hydroxide catalyst report the formation of approximately 90% 1-methoxy-2-propanol and 5% of the 2-methoxy-1-propanol isomer, along with other byproducts.[4]

  • Acid-catalyzed conditions: These conditions can lead to a higher proportion of the undesired 2-Methoxy-1-propanol . The reaction proceeds via a mechanism with partial carbocation character, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge.

Troubleshooting this route involves:

  • Careful catalyst selection: For the synthesis of 1-Methoxy-2-propanol, basic catalysts are preferred.

  • Optimization of reaction conditions: Temperature, pressure, and reactant ratios will all influence the product distribution.[5]

  • Efficient purification: Fractional distillation is necessary to separate the two isomers, which have different boiling points.

The following diagram illustrates the regioselectivity issue in the reaction of propylene oxide with methanol.

Regioselectivity cluster_reactants Reactants cluster_products Potential Products PropyleneOxide Propylene Oxide Product1 1-Methoxy-2-propanol (Desired Product) PropyleneOxide->Product1 Base-catalyzed (favored) Product2 2-Methoxy-1-propanol (Undesired Isomer) PropyleneOxide->Product2 Acid-catalyzed (can be significant) Methanol Methanol

Regioselectivity in propylene oxide reaction.

Experimental Protocols

Protocol 1: Williamson Synthesis of this compound (Adapted)

This protocol is adapted from standard Williamson ether synthesis procedures for similar ethers and serves as a starting point for optimization.

Materials:

  • Isobutanol (2-methyl-1-propanol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add isobutanol (1.0 eq) dissolved in anhydrous DMF. Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).

  • SN2 Reaction: Cool the resulting sodium isobutoxide solution to 0 °C and add methyl iodide (1.2 eq) dropwise. After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 3-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and add water and diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 59-60 °C.

Quantitative Data Summary Table:

ParameterRecommended Value/RangeRationale
Reactants Isobutanol + Methyl IodideMinimizes E2 elimination by using a primary alkyl halide.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that drives alkoxide formation.
Solvent Anhydrous DMF or THFPolar aprotic solvent stabilizes the cation and enhances nucleophilicity.
Temperature 50-60 °CBalances reaction rate with minimizing the E2 side reaction.
Typical Yield 70-90% (expected)Based on similar Williamson ether syntheses. Actual yield will depend on optimization.

Safety Precautions

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Methyl Iodide: A toxic and volatile liquid. It is a suspected carcinogen. Handle only in a well-ventilated fume hood, and wear appropriate PPE, including gloves and safety glasses.

References

"removing water content from isobutyl methyl ether"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isobutyl Methyl Ether

A Researcher's Guide to Water Removal: Troubleshooting and Best Practices

Welcome to the technical support center for professionals working with isobutyl methyl ether. As a Senior Application Scientist, I understand that even routine procedures like solvent drying can present challenges that impact experimental outcomes. Water is a common impurity that can act as an unwanted nucleophile, poison catalysts, or interfere with reactions like Grignard syntheses.[1]

This guide is designed to provide direct, actionable answers to the specific issues you may encounter when removing water from isobutyl methyl ether. We will move beyond simple instructions to explain the causality behind each procedural choice, ensuring your protocols are both effective and self-validating.

Troubleshooting Guide: Common Drying Issues & Solutions

This section addresses the most frequent problems encountered during the drying process in a direct question-and-answer format.

Question: I've added a drying agent, but my isobutyl methyl ether still tests wet. What's going wrong?

Answer: This is a common issue with several potential causes. Let's break down the possibilities:

  • High Initial Water Content: Isobutyl methyl ether has a non-negligible solubility in water (approximately 11,100 mg/L at 25°C)[2][3], and vice-versa. If your ether has been in contact with an aqueous phase, it will be saturated. Solid drying agents are designed to remove trace amounts of water, not bulk water.

    • Solution: Perform a pre-drying step. Wash the ether with a saturated sodium chloride solution (brine) in a separatory funnel. The high salt concentration in the brine reduces the solubility of water in the organic layer, effectively pulling the bulk of the water out before you even add a solid desiccant.[4][5]

  • Exhausted or Inactive Drying Agent: Drying agents are hygroscopic and can become saturated by absorbing moisture from the atmosphere over time. An old or improperly stored bottle of anhydrous salt may already be partially hydrated.

    • Solution: Use a freshly opened container of your drying agent whenever possible. Always store desiccants in tightly sealed containers in a dry environment. For molecular sieves, ensure they have been recently and properly activated.

  • Insufficient Quantity of Drying Agent: You may have simply underestimated the amount of water present. The drying agent works by forming hydrates; once all the salt has been hydrated, it can absorb no more water.[6]

    • Solution: Add the drying agent in portions. Swirl the flask and observe. If the agent clumps together at the bottom, water is still present. Continue adding small amounts until some of the newly added powder remains free-flowing, indicating that all the water has been sequestered.[5]

  • Inadequate Contact Time: Some drying agents, particularly sodium sulfate, are relatively slow.[4][6]

    • Solution: Allow sufficient time for the desiccant to work. After adding the agent until it is free-flowing, let the mixture stand for at least 15-20 minutes with occasional swirling to ensure complete water removal.

Question: Which drying agent is the best choice for isobutyl methyl ether?

Answer: The "best" agent depends on your specific requirements for dryness, speed, and scale. Here is a comparative summary:

Drying AgentCapacityEfficiency (Final H₂O)SpeedCompatibility & Notes
Anhydrous Sodium Sulfate (Na₂SO₄) High[7]ModerateSlow[6]Neutral and inert, making it compatible with most functional groups.[6] It is a good choice for initial bulk drying of very wet solutions but may leave residual moisture.[7][8]
Anhydrous Magnesium Sulfate (MgSO₄) Moderate[7]HighFast[4]Slightly acidic, which is generally not an issue for ethers. It is faster and more efficient than sodium sulfate but often forms a fine powder that requires filtration for removal.[9][10]
Molecular Sieves (3Å or 4Å) ModerateVery HighModerate to SlowThe gold standard for achieving very low water content (<100 ppm).[11] They work by trapping small water molecules in their pores while excluding the larger ether molecules.[1][12] Requires activation before use. Ideal for final drying and for storing anhydrous solvents.[13][14]
Calcium Chloride (CaCl₂) HighHighFastNot recommended for ethers. While an effective drying agent for hydrocarbons, it can form complexes with oxygen-containing compounds like ethers.[7][15]

Recommendation: For general-purpose drying, start with a brine wash followed by anhydrous sodium or magnesium sulfate. For reactions that are highly sensitive to moisture, subsequent drying and storage over activated 3Å or 4Å molecular sieves is the preferred method.

Question: How do I know for certain that my solvent is dry?

Answer: There are two levels of verification: qualitative and quantitative.

  • Qualitative (Visual) Check: When using salts like Na₂SO₄ or MgSO₄, the visual cue is key. As the salt absorbs water, it forms clumps. The solution is considered dry when you add a portion of the drying agent and it no longer clumps, remaining a free-flowing powder.[5][6] This indicates an excess of the anhydrous form is present.

  • Quantitative Measurement (Karl Fischer Titration): For applications demanding rigorous dryness, visual checks are insufficient. Karl Fischer (KF) titration is the industry-standard method for precise water content determination.[16] This technique uses a coulometric or volumetric titration to react specifically with water.[17] It is highly accurate, capable of detecting water levels down to the parts-per-million (ppm) range, and provides definitive proof of dryness.[18][19]

Safety Advisory: Peroxide Formation in Ethers

A critical aspect of working with isobutyl methyl ether, and all ethers, is the hazard of peroxide formation.

Question: I've heard ethers can be explosive. What do I need to know?

Answer: Yes, this is a serious and well-documented hazard. Ethers can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxide compounds.[20][21][22] This risk increases as the ether is concentrated, for example, during distillation.[23][24]

Key Safety Protocols:

  • Labeling is Critical: Always label ether containers with the date received and the date opened.[20][23]

  • Proper Storage: Store isobutyl methyl ether in tightly sealed, opaque containers away from light and heat to inhibit the autoxidation process.[21][22][23]

  • Purchase Appropriately: Buy ethers in small quantities that you expect to use within a short period.[23] Many commercial ethers contain inhibitors like BHT to slow peroxide formation; be aware that these inhibitors are consumed over time.[23]

  • Test Before Use: Before distilling or concentrating any ether that has been opened for some time, you MUST test it for the presence of peroxides. Commercial peroxide test strips are readily available for this purpose.[22]

  • Heed Warning Signs: If you find an old container of ether, especially if it contains crystalline solids or a viscous liquid, DO NOT MOVE OR OPEN IT .[20][23] Peroxide crystals can form on the threads of the cap and can detonate from the friction of opening it. Contact your institution's Environmental Health & Safety (EHS) office immediately for proper disposal.

Frequently Asked Questions (FAQs)

Q: How do I properly activate molecular sieves for drying ethers?

A: Activation (or regeneration) is crucial for molecular sieves to be effective. The process involves heating them to drive off any adsorbed water.[25]

  • Protocol: Place the sieves in a suitable flask or dish. Heat in a laboratory oven at 200-300°C for at least 3-4 hours.[11][25][26] For maximum efficiency, perform this heating under vacuum or while purging with a stream of dry, inert gas (like nitrogen or argon).[13]

  • Cooling: After heating, the sieves must be cooled in a dry atmosphere to prevent re-adsorption of moisture. Place the hot sieves in a desiccator to cool to room temperature before use.[27][28]

Q: What is the best way to store freshly dried isobutyl methyl ether?

A: To maintain dryness, store the solvent over a small amount of freshly activated 3Å or 4Å molecular sieves.[13][14] Use a container with a tightly fitting cap, preferably with a septum, which allows you to withdraw the anhydrous solvent with a dry syringe and needle without repeatedly exposing the bulk solvent to the atmosphere.

Detailed Experimental Protocols

Protocol 1: General Purpose Drying using Anhydrous Sodium Sulfate

This protocol is suitable for preparing isobutyl methyl ether for general applications like extraction or chromatography.

Workflow for drying with sodium sulfate.

Step-by-Step Methodology:

  • Pre-Dry (Recommended): If the ether is saturated with water, pour it into a separatory funnel and add an equal volume of saturated NaCl (brine) solution. Stopper the funnel, invert, and vent. Shake for 30 seconds, allowing the layers to separate. Drain and discard the lower aqueous layer.

  • Initial Drying: Transfer the pre-dried ether to a clean, dry Erlenmeyer flask.

  • Add Desiccant: Using a spatula, add a small amount of anhydrous sodium sulfate to the ether. Swirl the flask.

  • Observe and Add More: The sodium sulfate will clump as it absorbs water. Continue adding small portions and swirling until some of the powder remains suspended and free-flowing.[5]

  • Contact Time: Loosely stopper the flask and let it stand for at least 15-20 minutes, swirling occasionally.

  • Separation: Carefully decant the dry ether into a clean, dry storage bottle, leaving the clumped sodium sulfate behind.[10] If the solution contains many fine particles, perform a quick gravity filtration instead.

Protocol 2: High-Efficiency Drying using Molecular Sieves

This protocol is for preparing anhydrous isobutyl methyl ether for moisture-sensitive reactions.

Molecular sieves selectively trap small water molecules.

Step-by-Step Methodology:

  • Activate Sieves: Ensure your 3Å or 4Å molecular sieves are freshly activated using the heating protocol described in the FAQ section.

  • Prepare Solvent: For best results, first pre-dry the isobutyl methyl ether with anhydrous sodium sulfate (Protocol 1) to remove the bulk of the water.

  • Add Sieves: Add the activated molecular sieves to a clean, dry storage bottle to make up approximately 5-10% of the total solvent volume.

  • Add Ether: Carefully decant or filter the pre-dried ether into the bottle containing the activated sieves.

  • Equilibrate: Seal the bottle and let it stand for at least 12-24 hours to allow for complete adsorption of the remaining trace water. The solvent is now considered anhydrous and can be stored indefinitely over the sieves, provided the container remains sealed.

  • Usage: To use the anhydrous ether, carefully decant or withdraw the required amount with a dry syringe through a septum. Do not disturb the sieves at the bottom.

References

Technical Support Center: Stabilization of 1-Methoxy-2-methylpropane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the long-term storage and stabilization of 1-Methoxy-2-methylpropane, also known as methyl tert-butyl ether (MTBE). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile solvent in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity and safety of your stored this compound.

The Challenge of Storing this compound

This compound is a stable ether under many conditions. However, like other ethers, it is susceptible to autoxidation upon exposure to oxygen, light, and heat, leading to the formation of explosive peroxides. This degradation can compromise experimental results and pose a significant safety hazard. This guide provides a comprehensive approach to mitigating these risks through effective stabilization and monitoring.

Troubleshooting Guide

This section addresses specific issues you may encounter during the long-term storage of this compound in a question-and-answer format.

Q1: I've stored a bottle of this compound for several months. How can I be sure it's still safe and pure enough to use?

A1: Before using any previously opened bottle of this compound, a peroxide test is mandatory. Peroxide formation is the primary degradation pathway and poses an explosion risk, especially upon concentration during distillation or evaporation. Visual inspection for crystals or a viscous liquid, particularly around the cap, is a critical first step. If any are present, do not handle the container and contact your institution's environmental health and safety office immediately.

For a chemical test, the qualitative potassium iodide (KI) test is a reliable method.

Q2: My unstabilized this compound tested positive for low levels of peroxides. Can I still use it?

A2: If peroxide levels are low and you do not intend to distill or evaporate the solvent, it may be possible to remove the peroxides. However, for sensitive applications, it is always best to use a fresh, stabilized stock. If you must use the solvent, peroxide removal can be achieved by passing it through a column of activated alumina. It is crucial to re-test for peroxides after this procedure to ensure their complete removal.

Q3: I've added a stabilizer to my this compound, but I've noticed a precipitate forming over time. What's happening and is the solvent still usable?

A3: Precipitate formation after adding a stabilizer like Butylated Hydroxytoluene (BHT) can occur if the stabilizer's solubility limit is exceeded, particularly at lower temperatures. This can happen if an excessive amount of stabilizer was added or if the solvent is stored in a very cold environment. The precipitate is likely the stabilizer itself.

To resolve this, you can try gently warming the solution while stirring to redissolve the precipitate. However, it's important to ensure the temperature is kept low and away from ignition sources due to the flammable nature of this compound. If the precipitate does not redissolve, it is best to decant the clear supernatant for use, and re-evaluate your stabilization protocol for future batches. It's crucial to ensure the remaining solution still contains a sufficient concentration of the stabilizer.

Q4: I'm using stabilized this compound as a solvent for HPLC/GC analysis, and I'm seeing unexpected peaks in my chromatogram. Could the stabilizer be the cause?

A4: Yes, stabilizers like BHT can interfere with certain analytical techniques. BHT contains a chromophore that absorbs in the UV region, which can lead to baseline noise or discrete peaks in HPLC-UV analysis. In Gas Chromatography (GC), BHT is volatile enough to elute and may appear as a peak in your chromatogram.

To mitigate this, consider the following:

  • Run a blank: Analyze a sample of your stabilized this compound alone to identify the retention time or spectral signature of the stabilizer.

  • Choose an alternative stabilizer: If BHT interference is significant, consider using a non-UV active stabilizer if compatible with your application.

  • Purify the solvent: For highly sensitive applications, you may need to distill the this compound to remove the stabilizer immediately before use. However, be aware that this will leave the solvent unstabilized and susceptible to rapid peroxide formation.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for this compound?

The primary degradation pathway is free-radical mediated autoxidation, which leads to the formation of hydroperoxides and peroxides. This process is initiated by the presence of oxygen and accelerated by light and heat.

What are the visual signs of this compound degradation?

The most critical visual sign is the formation of solid crystals or a viscous, oily liquid, which are indicative of dangerous levels of peroxides. Discoloration (yellowing) can also be a sign of degradation, though it is less specific. Any deviation from a clear, colorless liquid should be treated with caution.

How does a stabilizer like Butylated Hydroxytoluene (BHT) work?

BHT is a phenolic antioxidant that acts as a free radical scavenger. It donates a hydrogen atom to the peroxy radicals that propagate the autoxidation chain reaction, thus terminating the process and preventing the formation of peroxides.[1][2]

What is the recommended concentration of BHT for stabilizing this compound?

Can I use other stabilizers besides BHT?

Yes, other phenolic antioxidants such as butylated hydroxyanisole (BHA) and hydroquinone can also be effective. Natural antioxidants like tocopherols (Vitamin E) and rosemary extract are also gaining traction as alternatives.[4][5] The choice of stabilizer may depend on the specific application and requirements for analytical purity.

How should I store stabilized this compound?

Store in a cool, dry, and dark place in a tightly sealed, air-impermeable container. An amber glass bottle is ideal to protect from light. To minimize exposure to oxygen, it is good practice to purge the headspace of the container with an inert gas like nitrogen or argon before sealing.

How should I dispose of old or degraded this compound?

Old or degraded this compound, especially if it contains visible peroxides, should be treated as hazardous waste. Do not attempt to open a container with visible crystals. Contact your institution's environmental health and safety department for guidance on proper disposal procedures. For unstabilized or peroxide-containing solvent, it should be handled as hazardous waste and disposed of through an approved waste facility.[6]

Experimental Protocols

Protocol 1: Stabilization of this compound with BHT

Objective: To inhibit peroxide formation in this compound for long-term storage.

Materials:

  • This compound (high purity)

  • Butylated Hydroxytoluene (BHT), analytical grade

  • Amber glass bottle with a tight-fitting cap

  • Analytical balance

  • Inert gas (nitrogen or argon)

Procedure:

  • Calculate the required amount of BHT for your desired concentration (e.g., for 10 ppm in 1 liter of MTBE, you would need 10 mg of BHT).

  • Accurately weigh the calculated amount of BHT.

  • Add the BHT to the amber glass bottle.

  • Add the this compound to the bottle.

  • Seal the bottle and agitate gently until the BHT is completely dissolved. BHT is soluble in most organic solvents.[7][8][9]

  • Purge the headspace of the bottle with an inert gas for 1-2 minutes to displace any oxygen.

  • Tightly seal the bottle and label it clearly with the name of the solvent, the stabilizer and its concentration, and the date of preparation.

  • Store in a cool, dark, and well-ventilated area.

Protocol 2: Qualitative Peroxide Test (Potassium Iodide Method)

Objective: To detect the presence of peroxides in this compound.

Materials:

  • Sample of this compound to be tested

  • Potassium Iodide (KI), solid

  • Glacial acetic acid

  • Starch solution (optional, for enhanced visualization)

  • Test tube

Procedure:

  • Add approximately 1-2 mL of the this compound sample to a clean, dry test tube.

  • Add a few crystals of potassium iodide to the test tube.

  • Add 1 mL of glacial acetic acid.

  • Stopper the test tube and shake vigorously for one minute.

  • Observe the color of the solution.

    • No color change (remains colorless): Peroxides are not present in detectable amounts.

    • Yellow to brown color: Peroxides are present. The intensity of the color is proportional to the concentration of peroxides.

  • (Optional) For a more sensitive test, add a few drops of a freshly prepared starch solution. A blue-black color indicates the presence of peroxides.

Data Presentation

Parameter Recommendation Rationale
Storage Temperature Cool, stable temperatureMinimizes evaporation and slows the rate of autoxidation.
Storage Container Tightly sealed, amber glass bottleProtects from light and oxygen, which catalyze peroxide formation.
Headspace Gas Inert gas (Nitrogen or Argon)Displaces oxygen to prevent autoxidation.
Stabilizer Butylated Hydroxytoluene (BHT)Acts as a free radical scavenger to inhibit peroxide formation.[1][2]
BHT Concentration 10-20 ppm (mg/L)Effective for long-term stabilization. Higher concentrations may interfere with some analytical applications.
Peroxide Testing Before each use, especially after prolonged storage or if unstabilizedEssential for safety to detect potentially explosive peroxides.

Visualizations

Degradation Pathway of this compound

Figure 1: Autoxidation of this compound MTBE This compound MTBE_Radical MTBE Radical MTBE->MTBE_Radical Initiation Oxygen Oxygen (O2) Initiator Light, Heat Initiator->MTBE_Radical Peroxy_Radical Peroxy Radical MTBE_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + MTBE Hydroperoxide->MTBE_Radical Propagation

Caption: Autoxidation of this compound.

Mechanism of BHT as a Stabilizer

Figure 2: BHT as a Free Radical Scavenger Peroxy_Radical Peroxy Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + BHT BHT BHT (ArOH) BHT_Radical BHT Radical (ArO•) (Stable) BHT->BHT_Radical Termination Termination Products BHT_Radical->Termination

Caption: BHT as a Free Radical Scavenger.

References

Technical Support Center: Navigating the Impact of Impurities on 1-Methoxy-2-methylpropane Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methoxy-2-methylpropane. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the impact of common impurities on the reaction kinetics of this versatile ether. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate potential issues in your experiments, ensuring the accuracy and reproducibility of your results.

I. Understanding the Reactivity of this compound

This compound, also known as isobutyl methyl ether, is a valuable solvent and reagent in organic synthesis. Its reactivity is largely dictated by the ether linkage, which is susceptible to cleavage under strong acidic conditions.[1] Understanding the potential side reactions and the influence of impurities is crucial for controlling reaction outcomes.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: My reaction involving this compound is running significantly slower than expected. What are the likely causes?

A1: A sluggish reaction rate is a common issue and can often be traced back to the presence of specific impurities. The two most probable culprits are water and peroxides.

  • Water: Even trace amounts of water can have a significant inhibitory effect on many reactions. In acid-catalyzed reactions, water can compete with the ether for protonation by the acid catalyst, effectively reducing the catalyst's activity. In reactions involving organometallic reagents, water will readily quench the reagent, leading to a lower effective concentration and a slower reaction rate.

  • Peroxides: Ethers are notorious for forming explosive peroxides upon exposure to air and light.[2] While the primary concern with peroxides is safety, they can also impact reaction kinetics. Peroxides can initiate unwanted side reactions, consume reagents, and in some cases, act as inhibitors for certain catalytic processes.

Q2: I am observing unexpected byproducts in my reaction. Could impurities in the this compound be the cause?

A2: Yes, impurities are a frequent source of unexpected side products. Beyond water and peroxides, consider the following possibilities:

  • Unreacted Starting Materials: The synthesis of this compound can leave residual starting materials. For instance, if prepared via a Williamson ether synthesis, you might have traces of isobutanol or a methylating agent.[3] These can participate in their own reactions under your experimental conditions.

  • Aldol Condensation Products: If the synthesis of a precursor involved aldehydes (like isobutyraldehyde), there's a possibility of aldol condensation byproducts being present.[4] These are typically higher boiling impurities.

Q3: How can I test for the presence of common impurities in my this compound?

A3: Several qualitative and quantitative methods can be used to detect common impurities.

ImpurityDetection MethodVisual Cue/Result
Peroxides Potassium Iodide (KI) TestA freshly prepared solution of KI in glacial acetic acid is mixed with the ether. A yellow to brown color indicates the presence of peroxides.[5]
Peroxide Test StripsCommercially available strips that change color in the presence of peroxides.
Water Karl Fischer TitrationAn accurate quantitative method to determine the water content.
Visual Inspection with Anhydrous CoCl₂A small amount of anhydrous cobalt(II) chloride will turn from blue to pink in the presence of water.
Other Organic Impurities Gas Chromatography (GC)Provides a detailed profile of volatile organic impurities.[6]
Nuclear Magnetic Resonance (NMR)Can identify and quantify impurities with distinct NMR signals.[7]

Q4: My this compound has a yellowish tint. Is it safe to use?

A4: A yellow color can be an indicator of peroxide formation.[5] It is strongly recommended to test for peroxides before use. If peroxides are present at a concentration greater than 100 ppm, the ether should be purified or disposed of according to your institution's safety guidelines.[8]

III. Troubleshooting Guide: A Step-by-Step Approach

When faced with an unexpected reaction outcome, a systematic approach to troubleshooting is key.

Caption: Troubleshooting workflow for reactions involving this compound.

IV. Experimental Protocols

Protocol 1: Qualitative Test for Peroxides

  • Preparation: In a clean, dry test tube, add 1-2 mL of the this compound to be tested.

  • Reagent Addition: Add an equal volume of glacial acetic acid, followed by approximately 0.1 g of sodium iodide or potassium iodide crystals.[5]

  • Observation: Shake the mixture and observe the color. A yellow color indicates the presence of a low concentration of peroxides, while a brown color suggests a high concentration.

Protocol 2: Removal of Peroxide Impurities

  • Safety First: This procedure should be performed in a fume hood, away from heat and sources of ignition. Wear appropriate personal protective equipment (PPE).

  • Washing Solution: Prepare a fresh solution of 60g of ferrous sulfate in 110 mL of water and 6 mL of concentrated sulfuric acid.[2]

  • Extraction: In a separatory funnel, shake the peroxide-containing ether with the ferrous sulfate solution. Release the pressure frequently.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Re-test: Test the ether for peroxides using Protocol 1. Repeat the washing step if necessary.

  • Final Wash: Wash the ether with a saturated sodium bicarbonate solution to remove any residual acid, followed by a water wash.

  • Drying: Dry the purified ether over a suitable drying agent like anhydrous magnesium sulfate.

G cluster_start Starting Material cluster_process Purification Process cluster_end Purified Product A This compound (suspected peroxides) B Wash with Acidic FeSO₄ Solution A->B C Separate Aqueous Layer B->C D Test for Peroxides C->D D->B Peroxides still present E Wash with NaHCO₃ Solution D->E Peroxides absent F Wash with Water E->F G Dry over MgSO₄ F->G H Peroxide-Free This compound G->H

Caption: Experimental workflow for the removal of peroxide impurities.

V. Impact of Impurities on Reaction Mechanisms

Impurities can alter reaction pathways. For instance, in the acid-catalyzed cleavage of this compound with a strong acid like HI, the reaction proceeds via a substitution mechanism.[1]

G cluster_impurity Impact of Water Impurity A This compound B Protonated Ether A->B + H⁺ (from HI) C Methyl Iodide + 2-Methyl-1-propanol B->C + I⁻ (SN2 attack on methyl group) D Water (H₂O) E Hydronium Ion (H₃O⁺) D->E + H⁺ (from HI) F Reduced Catalyst Activity E->F

Caption: Simplified mechanism of acid cleavage and the effect of water.

The presence of water can lead to the formation of hydronium ions, which can reduce the availability of protons to activate the ether, thereby slowing down the reaction.

VI. References

  • Brainly. (2023, July 1). When 1-methoxy-2-methylpropene is treated with HCl, the major product is. Brainly.com. --INVALID-LINK--

  • Awan, I. A., & Flowers, M. C. (1985). Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81(6), 1415-1424. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1-Methoxy-2-methyl-1-propene-1-ol. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 1-Methoxy-2-methyl-1-propene-1-ol. BenchChem. --INVALID-LINK--

  • Chegg. (2017, June 16). Solved when 1-methoxy-2-methylpropene is treated with HCI,. Chegg.com. --INVALID-LINK--

  • Homework.Study.com. (n.d.). What is the product of the reaction between this compound and HI?. --INVALID-LINK--

  • Awan, I. A., & Flowers, M. C. (1985). Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81, 1415-1424. --INVALID-LINK--

  • NIST. (n.d.). Propane, 1-methoxy-2-methyl-. NIST WebBook. --INVALID-LINK--

  • Chegg. (2018, May 10). Solved 9.5 When 1-methoxy-2-methylpropene is treated with. Chegg.com. --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Methoxy-2,2-dimethylpropane synthesis. --INVALID-LINK--

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Methoxypropane. BenchChem. --INVALID-LINK--

  • NIST. (n.d.). Propane, 1-methoxy-2-methyl-. NIST WebBook. --INVALID-LINK--

  • YouTube. (2020, December 3). Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of N-(2-Methoxy-2-methylpropyl)formamide. BenchChem. --INVALID-LINK--

  • LookChem. (n.d.). This compound. --INVALID-LINK--

  • ResearchGate. (2025, August 7). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. --INVALID-LINK--

  • Western Sydney University. (n.d.). Ethers and peroxide forming compounds. --INVALID-LINK--

  • Henbest, H. B., Reid, J. A. W., & Stirling, C. J. M. (1964). The oxidation of ethers and related compounds. Part II. Reactions of t-butyl methyl ether with t-butyl peroxide and benzoyl peroxide. Journal of the Chemical Society (Resumed), 1217-1220. --INVALID-LINK--

  • Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol. --INVALID-LINK--

  • Pharmaffiliates. (n.d.). This compound. --INVALID-LINK--

  • Environmental Health & Safety. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. --INVALID-LINK--

  • Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents. --INVALID-LINK--

  • Boston University. (n.d.). Management and Safety of Peroxide Forming Chemicals. --INVALID-LINK--

  • BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 4-Methoxy-2,3,6-trimethylbenzyl bromide. BenchChem. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Bulletin 826E. --INVALID-LINK--

  • Scribd. (n.d.). HPLC Troubleshooting Guide: Bulletin 826B | PDF. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Determination of 2-Methoxyquinoline-4-carbaldehyde. BenchChem. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. --INVALID-LINK--

  • National Institutes of Health. (n.d.). 1-Methoxy-2-propanol. PubChem. --INVALID-LINK--

  • Bath & Body Works. (n.d.). Palo Santo & Sage. --INVALID-LINK--

  • Bath & Body Works. (n.d.). Book Loft - Wallflowers Fragrance Refill. --INVALID-LINK--

References

Technical Support Center: Flow Chemistry with 1-Methoxy-2-methylpropane (MTBE)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for utilizing 1-Methoxy-2-methylpropane, more commonly known as Methyl tert-butyl ether (MTBE), in flow chemistry applications. This guide is designed to provide practical, field-tested insights into the opportunities and challenges you may encounter. We will move beyond simple protocols to explore the underlying principles, ensuring your experiments are not only successful but also safe and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the use of MTBE in continuous flow systems.

Q1: Why would I consider using MTBE in my flow chemistry setup?

A1: While less common as a primary solvent in pharmaceutical flow chemistry compared to THF or Dioxane, MTBE possesses a unique set of properties that can be advantageous. Its primary historical use is as a gasoline additive, produced on a massive scale via reactions of methanol and isobutylene[1][2]. For laboratory applications, its benefits include:

  • Reduced Peroxide Formation: Compared to other common ethers like diethyl ether and tetrahydrofuran (THF), MTBE is significantly less prone to forming explosive peroxides[3]. This is a critical safety advantage in continuous systems where solvents might be stored in reservoirs or recirculated.

  • Azeotrope Formation: MTBE can form azeotropes, which has been explored in reactive distillation processes for its synthesis and purification[2]. This property could potentially be leveraged in flow for integrated reaction and separation steps.

  • Solvent Properties: It is a non-polar solvent capable of dissolving a wide range of organic compounds.

Q2: What are the primary safety hazards associated with MTBE in a continuous flow environment?

A2: The primary hazards are its high flammability and the potential, though reduced, for peroxide formation.

  • Flammability: MTBE is extremely flammable with a low flash point. Vapors are heavier than air and can travel to an ignition source. In a flow setup, this necessitates the use of explosion-proof pumps and electronics, proper grounding of all equipment to prevent static discharge, and operation within a well-ventilated fume hood[4][5].

  • Peroxide Formation: Although more stable than other ethers, MTBE can still form explosive peroxides over time, especially if inhibitors are depleted[6][7][8]. It is crucial to date containers upon receipt and opening and to test for peroxides regularly, particularly before any process that involves concentration or distillation[9].

Q3: Can MTBE be used as a reagent in flow chemistry?

A3: Yes, primarily in reactions involving ether cleavage. Ethers can be cleaved under strongly acidic conditions (e.g., using HBr or HI) to yield an alcohol and an alkyl halide[10][11][12]. Due to the stability of the tertiary carbocation, the cleavage of MTBE proceeds via an SN1 mechanism[12][13]. Flow chemistry offers a safer way to handle the strong acids required for this reaction, providing excellent temperature control and minimizing the volume of hazardous material at any given time[14][15].

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during flow experiments involving MTBE.

Q1: My reactor is clogging! I'm seeing solid precipitation that leads to a pressure spike. What's happening and how do I fix it?

A1: Reactor clogging is a frequent challenge in flow chemistry, especially when dealing with products or intermediates that have limited solubility.[16]

  • Causality: The issue likely stems from a change in the solvent environment or temperature that causes your product to "crash out" of solution. In a flow reactor, the high surface-area-to-volume ratio means temperature changes are rapid, which can instantly reduce solubility.

  • Troubleshooting Steps:

    • Lower Initial Concentration: Begin your experiments with a lower concentration of reagents. It is easier to increase concentration during optimization than to constantly clear blockages.[17]

    • Solvent Compatibility: Ensure your product is highly soluble in MTBE under all reaction conditions. If not, consider using a co-solvent to improve solubility throughout the process.

    • Temperature Control: Check for cold spots in your reactor setup. Ensure the entire flow path is maintained at the desired temperature. Conversely, if the product is less soluble at higher temperatures, ensure there are no hot spots.

    • Reactor Design: For reactions prone to precipitation, a wider diameter tube reactor may be more forgiving than a microfluidic chip. Some advanced setups use ultrasound to break up solid particles and prevent agglomeration.[16]

Here is a decision tree to guide your troubleshooting process for pressure issues:

G Start High Backpressure Detected Check_Blockage Is there visible precipitation in the flow path? Start->Check_Blockage Check_BPR Is the Back-Pressure Regulator (BPR) set correctly? Check_Blockage->Check_BPR No Solubility_Issue Action: Reduce concentration, add co-solvent, or adjust temperature. Check_Blockage->Solubility_Issue Yes Check_Lines Are any lines kinked or tubing diameters too small? Check_BPR->Check_Lines Yes Adjust_BPR Action: Adjust BPR to target pressure. Check_BPR->Adjust_BPR No Fix_Lines Action: Replace/reroute tubing. Check_Lines->Fix_Lines No System_OK System OK Check_Lines->System_OK Yes Clear_Blockage Action: Safely flush system with appropriate solvent. Solubility_Issue->Clear_Blockage

Caption: Troubleshooting workflow for high backpressure events.

Q2: I'm running a gas-liquid reaction and my results are inconsistent. How can I improve reproducibility?

A2: Gas-liquid reactions in flow can be challenging due to issues with mass transfer and maintaining consistent phase behavior.[18][19]

  • Causality: Inconsistent results often point to poor control over the gas-liquid interface. The formation of slugs (alternating pockets of liquid and gas) versus bubbles or a film flow can dramatically alter the reaction efficiency. The solubility of the gas in MTBE at the operating temperature and pressure is a critical, and often limiting, factor.[20][21]

  • Troubleshooting Steps:

    • Improve Mixing: Use a static mixer or a coiled reactor configuration to ensure better interaction between the gas and liquid phases. The goal is to create a stable and reproducible flow pattern, such as a consistent slug flow.[22]

    • Increase Pressure: Elevating the system pressure using a back-pressure regulator (BPR) will increase the solubility of the gas in the liquid phase, which can significantly improve reaction rates.[21]

    • Reactor Choice: For gas-liquid reactions, specialized reactors like "tube-in-tube" or membrane reactors can provide a much higher and more consistent gas-liquid interfacial area, leading to superior mass transfer compared to simple tube reactors.[23]

    • Monitor Flow Pattern: If your reactor tubing is transparent (e.g., FEP or PFA), visually inspect the flow pattern. Inconsistent slug sizes or a shift to a stratified flow indicates a problem with flow rates or pressures.

Q3: How do I safely manage and monitor for peroxides in a continuous flow system using MTBE?

A3: This is a critical safety consideration. While MTBE is less prone to peroxide formation than THF, the risk is not zero.[3] Peroxides can become concentrated in parts of the system, posing an explosion hazard.[6][8]

  • Causality: Peroxides form from the reaction of ethers with oxygen, a process accelerated by light and heat.[7] In a flow system, solvent reservoirs may have a headspace of air, and the solvent may be heated during the reaction, increasing the risk.

  • Mitigation and Monitoring Protocol:

    • Inert Gas Blanket: Always store MTBE reservoirs under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[7]

    • Regular Testing: Before starting a run, and at regular intervals (e.g., weekly) for continuously used reservoirs, test the solvent for peroxides.

    • In-line Monitoring (Advanced): While not standard, it's conceivable to integrate in-line sensors or automated sampling for peroxide analysis in critical, long-duration processes.

    • Removal: If peroxides are detected above the safe limit (typically >10 ppm), they must be removed before use. This can be done by passing the solvent through a column of activated alumina.[6]

Protocol: Peroxide Testing and Removal for Flow Chemistry Solvents
  • Testing:

    • Take a ~1 mL sample of the solvent from the reservoir.

    • Use a commercial peroxide test strip and dip it into the sample.

    • Alternatively, use the iodide test: Add 1 mL of the solvent to a freshly prepared solution of 0.1g potassium iodide in 1 mL of glacial acetic acid.[6]

    • Compare the color to the chart provided with the strips or interpret the iodide test result as shown in the table below.

  • Interpretation & Action:

Peroxide ConcentrationIodide Test ObservationRecommended Action
< 10 ppmColorless to faint yellowSafe for general use.
10 - 100 ppmYellow to BrownCAUTION. Do not heat or concentrate. Remove peroxides by passing through an activated alumina column before use. Retest after treatment.[6]
> 100 ppm / CrystalsBrown / Visible CrystalsDANGER! EXTREME EXPLOSION HAZARD. Do not handle. Contact your institution's Environmental Health & Safety (EHS) office immediately for disposal.
  • Removal (for 10-100 ppm):

    • Set up a chromatography column packed with activated alumina. A common guideline is to use ~100g of alumina per 100mL of solvent to be purified.[6]

    • Carefully pass the MTBE through the column under an inert atmosphere.

    • Collect the purified solvent and immediately re-test to confirm peroxide removal.

    • Note: This process will also remove inhibitors (like BHT). The purified solvent should be used immediately and not stored for long periods.[6]

Q4: My reaction isn't reaching completion, even at long residence times. How can Process Analytical Technology (PAT) help me optimize it?

A4: This is a perfect scenario for implementing Process Analytical Technology (PAT). PAT provides real-time data on your reaction, moving you from "guess-and-check" to data-driven optimization.[24][25]

  • Causality: Incomplete conversion could be due to poor mixing, incorrect temperature, insufficient residence time, or catalyst deactivation. Without real-time monitoring, it's difficult to distinguish between these factors.

  • PAT Implementation:

    • In-line Spectroscopy (FTIR/Raman): An attenuated total reflectance (ATR) FTIR probe is one of the most powerful PAT tools for flow chemistry.[26] It can be placed in the flow path after the reactor to continuously monitor the concentration of reactants and products by tracking their characteristic spectral peaks.

    • Benefits of In-line Monitoring:

      • True Steady-State Determination: You can see exactly when the reaction reaches a steady state, ensuring you collect your product at the optimal time.[26]

      • Rapid Optimization: Instead of running dozens of separate experiments, you can vary parameters like temperature or flow rate and see the effect on conversion in real-time.[27]

      • Kinetic Data: The rich data set allows for the determination of reaction kinetics, leading to a deeper process understanding.[28]

The diagram below shows how PAT can be integrated into a flow chemistry setup for optimization.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Analysis & Control PumpA Pump A (Reagent 1 in MTBE) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Reagent 2 in MTBE) PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor PAT In-line PAT Probe (e.g., FTIR) Reactor->PAT BPR Back-Pressure Regulator PAT->BPR Control Control System (Feedback Loop) PAT->Control Real-time Data Collection Product Collection BPR->Collection Control->PumpA Adjust Flow Control->PumpB Adjust Flow

Caption: Integration of PAT for real-time monitoring and feedback control.

References

Technical Support Center: Waste Stream Reduction in Syntheses Involving Isobutyl Methyl Ether (IBME)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isobutyl Methyl Ether (IBME), a resource designed for researchers, scientists, and drug development professionals. This guide provides practical, in-depth answers to common challenges encountered when using IBME, with a focus on adhering to green chemistry principles to minimize waste.[1] My objective is to combine technical accuracy with field-proven insights to help you optimize your synthetic processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the use of IBME as a sustainable solvent choice.

Q1: Why should I consider replacing solvents like THF, Diethyl Ether, or MTBE with Isobutyl Methyl Ether (IBME)?

A1: Isobutyl Methyl Ether (IBME), also known as methyl isobutyl ether, is considered a greener alternative to many traditional ether solvents for several key reasons that directly impact waste reduction and process safety:

  • Low Water Solubility: IBME has significantly lower miscibility with water compared to solvents like Tetrahydrofuran (THF). This property is highly advantageous during aqueous workups, as it leads to cleaner phase separations, reduces the volume of aqueous waste, and minimizes the loss of product and solvent into the aqueous layer.

  • Reduced Peroxide Formation: Ethers are notorious for forming explosive peroxides upon exposure to air and light.[2][3] While IBME is not entirely immune, it has a much lower propensity for peroxide formation compared to THF, diethyl ether, and isopropyl ether, enhancing laboratory safety and reducing the need for chemical stabilizers or frequent peroxide quenching, which themselves become waste.[1][2]

  • Higher Boiling Point & Lower Volatility: With a boiling point of approximately 88°C, IBME is less volatile than diethyl ether (34.6°C) and MTBE (55.2°C). This reduces evaporative losses and fugitive emissions of Volatile Organic Compounds (VOCs), contributing to a safer lab environment and less environmental pollution.[4]

  • Improved Stability: IBME is stable under both acidic and basic conditions, making it versatile for a wide range of reactions, including Grignard reactions and extractions, where other ethers might degrade.[5]

Table 1: Comparison of Common Ether Solvents

PropertyIsobutyl Methyl Ether (IBME)Tetrahydrofuran (THF)Diethyl Ether (Et₂O)Methyl tert-Butyl Ether (MTBE)
Boiling Point (°C) ~886634.655.2
Water Solubility LowMiscibleLowLow
Peroxide Formation LowHighHighLow
Key Advantage Balanced properties, low aqueous wasteHigh polarityHigh volatility (easy removal)Good octane booster
Primary Concern -High peroxide risk, high aqueous wasteHigh flammability, high peroxide riskGroundwater contaminant

Q2: What are the primary sources of waste when using IBME, and how can they be minimized at a high level?

A2: The main waste streams in processes involving IBME are aqueous waste from extractions, spent drying agents, distillation residues from solvent recovery, and VOC emissions. A proactive minimization strategy involves:

  • Process Optimization: Use the minimum amount of solvent necessary for the reaction and purification steps.

  • Solvent Recovery & Recycling: Implement a robust distillation protocol to recover and reuse IBME.

  • Aqueous Waste Reduction: Leverage IBME's low water solubility to design extraction protocols that require less water.

  • Safe Handling: Proper storage and handling techniques will minimize evaporative losses and prevent contamination.[6][7][8][9]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.

Problem 1: My aqueous workup is generating a large volume of waste, and I suspect I'm losing product.

Answer & Troubleshooting Protocol:

This issue often arises from using extraction protocols designed for water-miscible solvents. With IBME, the goal is to leverage its low water solubility to your advantage.

Causality: The low solubility of IBME in water means less solvent is lost to the aqueous phase, and conversely, less water is absorbed by the organic phase. This allows for more efficient extractions with smaller volumes of water.

Workflow Diagram: Optimizing Aqueous Extraction

G cluster_start Initial State cluster_process Troubleshooting Steps cluster_end Optimized Outcome A Reaction Mixture in IBME B Step 1: Quench Reaction (Use minimal aqueous solution) A->B Begin Workup C Step 2: Phase Separation (Observe for clean separation) B->C D Step 3: Sequential Extraction (Use small, repeated washes vs. one large wash) C->D If emulsion forms, proceed to Step 4 E Step 4: Brine Wash (Final wash to break emulsions & remove dissolved water) D->E F Reduced Aqueous Waste Volume D->F G Higher Product Recovery in Organic Layer E->G

Caption: Decision workflow for minimizing aqueous waste during extraction with IBME.

Step-by-Step Protocol for Waste Reduction in Aqueous Extraction:

  • Minimize Quench Volume: When quenching your reaction, use the minimum volume of aqueous solution (e.g., saturated ammonium chloride, sodium bicarbonate) required to neutralize reagents.

  • Sequential Extractions: Instead of washing the organic layer with one large volume of water (e.g., 1 x 100 mL), perform multiple sequential washes with smaller volumes (e.g., 3 x 30 mL). This is more effective at removing water-soluble impurities while minimizing the total volume of aqueous waste.

  • Use of Brine: Perform a final wash with a saturated sodium chloride (brine) solution. Brine helps to break up emulsions and draws dissolved water out of the organic layer, which reduces the amount of drying agent needed in the next step.

  • Back-Extraction (Optional): If you suspect your product has some water solubility, you can combine all aqueous layers and perform a "back-extraction" with a small, fresh portion of IBME to recover any dissolved product.

Problem 2: How can I efficiently and safely recover IBME for reuse?

Answer & Troubleshooting Protocol:

Solvent recovery via distillation is a cornerstone of green chemistry and is highly effective for IBME.[10][11] The primary safety concern with any ether distillation is the potential presence of peroxides.[2][3][12][13]

Causality: IBME's relatively high boiling point and thermal stability make it an excellent candidate for recovery by simple or fractional distillation. Pre-treatment steps are crucial to remove water and non-volatile impurities that would otherwise contaminate the distillate or remain in the distillation pot.

Workflow Diagram: IBME Recovery and Recycling

G A Post-Reaction Organic Layer (IBME + Product) B Step 1: Peroxide Test (Is test positive?) A->B C Step 2: Quench Peroxides (e.g., with FeSO₄ solution) B->C Yes D Step 3: Dry the Organic Solution (e.g., MgSO₄, Na₂SO₄) B->D No / Negative C->D E Step 4: Filter off Drying Agent D->E F Step 5: Distillation (Atmospheric or Vacuum) E->F I Waste: Spent Drying Agent E->I G Purified IBME for Reuse F->G Collected Distillate H Distillation Residue (Product + Impurities) F->H Pot Residue

Caption: Workflow for the safe recovery and recycling of Isobutyl Methyl Ether.

Step-by-Step Protocol for IBME Recovery:

  • PEROXIDE TEST (CRITICAL): Before heating any ether, you must test for peroxides.[12][13]

    • Method 1 (Test Strips): Use commercially available peroxide test strips (e.g., Quantofix®). Moisten the test pad with your solvent and allow it to dry. Wet the pad with one drop of deionized water. The appearance of a blue color indicates the presence of peroxides.[12]

    • Method 2 (Potassium Iodide): Add 1 mL of your IBME sample to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow color indicates low peroxide levels, while a brown color indicates high levels.[13]

  • Peroxide Removal (If Necessary): If the peroxide test is positive, you must quench them before distillation. A common method is to shake the solvent with a freshly prepared aqueous solution of iron(II) sulfate.[3] Retest to ensure peroxides have been removed.[3]

  • Drying: After any aqueous washes (including peroxide quenching), thoroughly dry the IBME solution with an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[14]

  • Filtration: Filter off the drying agent. The spent drying agent should be disposed of as solid chemical waste.

  • Distillation:

    • Set up a simple or fractional distillation apparatus.

    • CRITICAL: Never distill an ether to dryness.[2] Always leave at least 20% of the liquid in the distillation flask to prevent concentration and potential detonation of any residual peroxides.[2]

    • Collect the fraction boiling at the appropriate temperature (~88°C at atmospheric pressure).

  • Purity Check: Check the purity of the recovered solvent (e.g., by GC or NMR) to ensure it is suitable for reuse in your synthesis.

Problem 3: I am concerned about the long-term storage and handling of recovered IBME.

Answer & Best Practices:

Proper storage is key to maintaining the quality of your recycled solvent and ensuring safety.

Causality: The primary risks during storage are slow peroxide formation from atmospheric oxygen and contamination.[13] Using the correct storage container and conditions mitigates these risks.

Best Practices for Storage and Handling:

  • Containers: Store recovered IBME in a tightly sealed, opaque or amber glass bottle to protect it from light, which can accelerate peroxide formation.[12][13]

  • Inert Atmosphere: For long-term storage or for use in highly air-sensitive reactions, storing the solvent under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Labeling: Clearly label the container with "Recovered Isobutyl Methyl Ether," the date of recovery, and the date it was last tested for peroxides.[2][13]

  • Segregation: Store ethers away from ignition sources and incompatible materials like strong oxidizing agents.[2][6][7][8][9][15]

  • Regular Testing: If storing for extended periods (e.g., > 1 year), re-test for peroxides before use, especially before any heating or distillation.[13]

By implementing these troubleshooting guides and best practices, you can significantly reduce the waste stream associated with your syntheses, improve process efficiency, and maintain a safer laboratory environment.

References

Validation & Comparative

A Comprehensive Comparison for the Modern Laboratory: 1-Methoxy-2-methylpropane (MTBE) vs. Tetrahydrofuran (THF) as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, safety, and environmental footprint. This guide offers an in-depth, evidence-based comparison of 1-Methoxy-2-methylpropane (Methyl tert-butyl ether, MTBE) and Tetrahydrofuran (THF), two common ethereal solvents, to inform your selection process in a variety of synthetic applications.

While THF has long been a workhorse in organic synthesis, its propensity for peroxide formation and high water miscibility present notable challenges. MTBE has emerged as a viable alternative, offering a distinct set of properties that can lead to safer, more efficient, and greener chemical processes. This guide will navigate the nuances of each solvent, supported by experimental data and practical insights.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of a solvent is paramount in predicting its behavior in a reaction. The following table provides a direct comparison of the key attributes of MTBE and THF.

PropertyThis compound (MTBE)Tetrahydrofuran (THF)References
CAS Number 1634-04-4109-99-9[1][2]
Molecular Formula C₅H₁₂OC₄H₈O[1][2]
Molecular Weight ( g/mol ) 88.1572.11[1][3]
Boiling Point (°C) 55.266[1][4]
Melting Point (°C) -109-108.4[1][4]
Density (g/mL at 20°C) 0.7400.888[1][4]
Flash Point (°C) -28-14.4[5]
Water Solubility Sparingly solubleMiscible[1][4]
Polarity (Relative) 0.1240.207
Peroxide Formation LowHigh[6]

The Critical Issue of Peroxide Formation: A Safety-First Approach

Ethereal solvents are notorious for their ability to form explosive peroxides upon exposure to air and light. This poses a significant safety risk in the laboratory, particularly when solvents are stored for extended periods or distilled to dryness.

Tetrahydrofuran (THF) is highly susceptible to peroxide formation.[7] The cyclic structure and the presence of secondary hydrogens alpha to the ether oxygen make it prone to auto-oxidation. This necessitates the addition of inhibitors like butylated hydroxytoluene (BHT) for safe storage and regular testing for the presence of peroxides.[8][9]

This compound (MTBE) , in stark contrast, exhibits a significantly lower tendency to form peroxides.[6] The presence of a tertiary butyl group sterically hinders the alpha-hydrogens, making them less susceptible to abstraction and subsequent reaction with oxygen. This inherent stability makes MTBE a safer alternative, reducing the risk of peroxide-related incidents and the need for rigorous monitoring.

Suzuki_Workflow start Start setup Combine Reactants, Catalyst, and Base start->setup add_solvent Add Anhydrous MTBE or THF setup->add_solvent degas Degas Mixture add_solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction heat->monitor workup Workup monitor->workup Reaction Complete purify Purification workup->purify end End purify->end

References

A Spectroscopic Guide to Differentiating Isomers of 1-Methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous identification of isomeric compounds is a cornerstone of ensuring purity, efficacy, and safety. The subtle differences in the branching of a carbon chain or the position of a functional group can lead to vastly different physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 1-methoxy-2-methylpropane and its five ether isomers, all sharing the molecular formula C₅H₁₂O.[1][2][3] We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for their differentiation.

The six ether isomers of C₅H₁₂O are:

  • 1-Methoxybutane (Methyl n-butyl ether)

  • 2-Methoxybutane (sec-Butyl methyl ether)

  • This compound (Isobutyl methyl ether)

  • 2-Methoxy-2-methylpropane (tert-Butyl methyl ether, MTBE)

  • 1-Ethoxypropane (Ethyl propyl ether)

  • 2-Ethoxypropane (Ethyl isopropyl ether)

This guide is designed for researchers, scientists, and drug development professionals who require a detailed understanding of how to leverage common spectroscopic techniques for the structural elucidation of these closely related compounds.

The Power of Spectroscopy in Isomer Differentiation

The differentiation of isomers relies on exploiting the unique electronic and vibrational environments of the atoms and bonds within each molecule. Spectroscopic techniques provide a non-destructive window into these molecular properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic environments of atomic nuclei (¹H and ¹³C), revealing details about the connectivity and spatial arrangement of atoms.

  • Infrared (IR) Spectroscopy measures the vibrational frequencies of chemical bonds, providing a "fingerprint" of the functional groups present.

  • Mass Spectrometry (MS) bombards molecules with electrons, causing them to fragment in predictable ways based on their structure, allowing for the determination of the molecular weight and structural features.

The following sections will explore the theoretical underpinnings and practical application of each technique in distinguishing the C₅H₁₂O ether isomers.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers due to the sensitivity of proton chemical shifts and splitting patterns to their local electronic environment. Protons adjacent to the electron-withdrawing oxygen atom of the ether will be deshielded and appear at a higher chemical shift (downfield), typically in the 3.3-4.0 ppm range.[4] The splitting pattern of each signal, governed by the n+1 rule, provides crucial information about the number of neighboring protons.

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

Comparative ¹H NMR Data of C₅H₁₂O Ether Isomers
IsomerStructureExpected ¹H NMR Signals (Chemical Shift (δ), Multiplicity, Integration)
1-Methoxybutane CH₃OCH₂CH₂CH₂CH₃δ ~3.3 (s, 3H), δ ~3.4 (t, 2H), δ ~1.5 (sextet, 2H), δ ~1.4 (sextet, 2H), δ ~0.9 (t, 3H)
2-Methoxybutane CH₃OCH(CH₃)CH₂CH₃δ ~3.3 (s, 3H), δ ~3.2 (sextet, 1H), δ ~1.4 (quintet, 2H), δ ~1.1 (d, 3H), δ ~0.9 (t, 3H)
This compound CH₃OCH₂CH(CH₃)₂δ ~3.3 (s, 3H), δ ~3.2 (d, 2H), δ ~1.9 (nonet, 1H), δ ~0.9 (d, 6H)
2-Methoxy-2-methylpropane (MTBE) CH₃OC(CH₃)₃δ ~3.2 (s, 3H), δ ~1.2 (s, 9H)[5][6]
1-Ethoxypropane CH₃CH₂OCH₂CH₂CH₃δ ~3.4 (q, 2H), δ ~3.3 (t, 2H), δ ~1.6 (sextet, 2H), δ ~1.2 (t, 3H), δ ~0.9 (t, 3H)
2-Ethoxypropane CH₃CH₂OCH(CH₃)₂δ ~3.5 (q, 2H), δ ~3.6 (septet, 1H), δ ~1.1 (d, 6H), δ ~1.2 (t, 3H)
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the ether isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Perform standard instrument shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and splitting patterns to elucidate the structure.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environments. Carbons bonded to the electronegative oxygen atom will be deshielded and appear further downfield (50-80 ppm).[4] The symmetry of the molecule plays a crucial role in the number of signals observed.

Comparative ¹³C NMR Data of C₅H₁₂O Ether Isomers
IsomerStructureNumber of SignalsExpected Chemical Shifts (δ)
1-Methoxybutane CH₃OCH₂CH₂CH₂CH₃5~58 (OCH₃), ~73 (OCH₂), ~32 (CH₂), ~19 (CH₂), ~14 (CH₃)
2-Methoxybutane CH₃OCH(CH₃)CH₂CH₃5~56 (OCH₃), ~79 (OCH), ~29 (CH₂), ~19 (CH₃), ~10 (CH₃)
This compound CH₃OCH₂CH(CH₃)₂4~58 (OCH₃), ~79 (OCH₂), ~28 (CH), ~19 (CH₃)
2-Methoxy-2-methylpropane (MTBE) CH₃OC(CH₃)₃3~49 (OCH₃), ~73 (C), ~27 (CH₃)[5][6]
1-Ethoxypropane CH₃CH₂OCH₂CH₂CH₃5~66 (OCH₂), ~71 (OCH₂), ~23 (CH₂), ~15 (CH₃), ~11 (CH₃)
2-Ethoxypropane CH₃CH₂OCH(CH₃)₂4~64 (OCH₂), ~70 (OCH), ~22 (CH₃), ~15 (CH₃)
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the ether isomer in 0.6-0.7 mL of CDCl₃ with TMS.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the sample in the spectrometer and perform shimming.

  • Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to produce singlets for each carbon signal. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Processing and Analysis: Process the data similarly to ¹H NMR and assign the chemical shifts to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying the Ether Linkage

IR spectroscopy is particularly useful for confirming the presence of the ether functional group. Ethers exhibit a characteristic strong C-O stretching vibration in the fingerprint region of the spectrum, typically between 1050 and 1150 cm⁻¹.[7] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) helps to rule out isomeric alcohols and carbonyl compounds, respectively. While the exact position of the C-O stretch can vary slightly between isomers, it is generally not sufficient for unambiguous differentiation on its own but serves as a crucial piece of confirmatory evidence.

Key IR Absorptions for C₅H₁₂O Ethers
IsomerC-O Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
All Isomers~1050 - 1150 (strong)~2850 - 3000 (C-H stretch)
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: No specific sample preparation is needed for liquid samples.

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small drop of the liquid ether isomer onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) provides the molecular weight of the compound from the molecular ion peak (M⁺) and structural information from the fragmentation pattern. The fragmentation of ethers is often initiated by cleavage of the C-O bond or the C-C bond adjacent to the oxygen (α-cleavage). The relative stability of the resulting carbocations will dictate the most abundant fragments.

Caption: Predicted major fragmentation pathways for this compound.

Comparative Mass Spectrometry Data of C₅H₁₂O Ether Isomers
IsomerMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
1-Methoxybutane 8873, 57, 45, 43
2-Methoxybutane 8873, 59, 45, 29
This compound 8873, 57, 45, 43
2-Methoxy-2-methylpropane (MTBE) 8873, 57
1-Ethoxypropane 8859, 45, 29
2-Ethoxypropane 8873, 59, 43
Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the ether isomer in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with an appropriate column to separate the isomer from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated.

Conclusion: A Multi-faceted Approach to Isomer Identification

The definitive identification of this compound and its isomers requires a synergistic approach, integrating data from multiple spectroscopic techniques. While ¹H NMR often provides the most detailed structural information for initial differentiation, ¹³C NMR confirms the carbon framework, IR spectroscopy verifies the ether functionality, and mass spectrometry provides the molecular weight and key fragmentation patterns. By understanding the principles behind each technique and the expected spectral features for each isomer, researchers can confidently and accurately elucidate the structure of these closely related compounds.

References

A Senior Application Scientist's Guide to Alternative Analytical Techniques for Quantifying 1-Methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the quantitative analysis of 1-Methoxy-2-methylpropane, more commonly known in environmental and fuel contexts as methyl tert-butyl ether (MTBE). The accurate quantification of this volatile organic compound is critical, from monitoring its presence as a groundwater contaminant to ensuring its purity as a fuel oxygenate.

This document moves beyond a simple listing of methods. It provides an in-depth comparison of established and alternative analytical techniques, grounded in experimental data and practical expertise. We will explore the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system. Our focus is on empowering you to select and implement the most appropriate technique for your specific analytical challenge.

The Industry Standard: Gas Chromatography (GC)

Gas Chromatography is the cornerstone of volatile compound analysis, and the quantification of this compound is no exception. The technique's power lies in its ability to separate volatile components from a complex matrix in the gas phase. However, the true performance of a GC-based method is profoundly influenced by two key choices: the sample introduction/preconcentration technique and the detector.

The Detector Choice: Specificity vs. Universality
  • Flame Ionization Detector (FID): The FID is a robust, cost-effective, and widely used detector that provides excellent sensitivity for almost all organic compounds.[1] Its response is proportional to the number of carbon atoms entering the flame, making it a reliable quantitative tool. However, it offers no structural information and can be susceptible to co-eluting interferences.

  • Mass Spectrometry (MS): The MS detector provides the highest degree of confidence in analytical results. It not only quantifies the analyte but also provides its mass spectrum, which serves as a chemical fingerprint, allowing for definitive identification.[2] This is crucial when analyzing complex matrices where peak co-elution is a risk. Modern GC-MS methods can achieve exceptionally low detection limits, often in the parts-per-trillion range.[3]

For the remainder of this guide, we will focus on GC-MS, as its specificity and sensitivity represent the gold standard for trace analysis. The primary "alternatives" in this space are, in fact, the various methods used to introduce the sample into the GC-MS system.

Alternative Preconcentration & Introduction Techniques for GC-MS

The challenge with quantifying trace levels of this compound, particularly in aqueous or biological samples, is its low concentration. Therefore, a preconcentration step is essential. Here, we compare the three most effective and widely adopted techniques.

Purge-and-Trap (P&T) GC-MS

This dynamic headspace technique is a benchmark for achieving ultra-low detection limits for volatile organic compounds (VOCs) in water and other liquid matrices.[4][5]

Principle of Operation: An inert gas (like helium or nitrogen) is bubbled through the sample, stripping the volatile this compound from the matrix. The gas stream is then passed through a trap containing an adsorbent material, where the analyte is concentrated. Finally, the trap is rapidly heated, desorbing the analyte into the GC-MS for analysis. Elevating the sample temperature can significantly improve the purging efficiency for more water-soluble compounds.[5][6]

  • Sample Preparation: Collect 5-10 mL of the aqueous sample in a purge-and-trap vial, ensuring no headspace. If required, add an internal standard (e.g., deuterated MTBE) and a surrogate standard.[7]

  • Purging: Place the vial in the P&T autosampler. The system will automatically purge the sample with helium at a flow rate of ~40 mL/min for approximately 11 minutes at a specified temperature (e.g., 40°C or higher for enhanced recovery).[6]

  • Trapping: The purged analytes are trapped on a sorbent trap (e.g., Tenax).

  • Desorption: The trap is rapidly heated (e.g., to 250°C) and held for 2-4 minutes to transfer the analytes to the GC column.

  • GC-MS Analysis:

    • Column: Use a column suitable for volatile compounds, such as a DB-624 or similar.[7]

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp at ~10°C/min to 200°C.

    • MS Detection: Operate in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 73, 57).[2]

Caption: Workflow for this compound analysis by P&T GC-MS.

Headspace-Solid Phase Microextraction (HS-SPME) GC-MS

SPME is a powerful, solvent-free sample preparation technique that has become a popular alternative to P&T.[8] It utilizes a fused silica fiber coated with a stationary phase. In headspace mode, the fiber is exposed to the vapor above the sample, where it adsorbs and concentrates the analytes.

Principle of Operation: The sample is placed in a sealed vial and typically heated to increase the vapor pressure of the analyte, facilitating its partitioning into the headspace. A SPME fiber is then introduced into the headspace for a set time to allow for equilibrium to be reached. The fiber is subsequently retracted and transferred to the GC injector, where the trapped analytes are thermally desorbed for analysis. The choice of fiber coating is critical; for MTBE, coatings like Divinylbenzene/Carboxen/PDMS are highly effective.[3]

  • Sample Preparation: Place a known volume of sample (e.g., 4 mL) into a 10 mL headspace vial.[9] Add a magnetic stir bar and a salting-out agent (e.g., 10% w/w NaCl) to decrease the analyte's solubility and promote its transfer to the headspace.[9] Seal the vial.

  • Incubation & Extraction: Place the vial in an autosampler tray. Incubate the sample at a controlled temperature (e.g., 35°C) with agitation for a few minutes to reach equilibrium.[9] Expose the SPME fiber to the headspace for a fixed time (e.g., 30 minutes).[9]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption (typically 1-2 minutes).

  • GC-MS Analysis: Proceed with GC-MS conditions similar to those described for the P&T method.

Caption: Workflow for this compound analysis by HS-SPME GC-MS.

Static Headspace (SHS) GC-MS

Static headspace is the simplest of the headspace techniques and is easily automated. It is particularly well-suited for screening large numbers of samples.[10]

Principle of Operation: A sample is sealed in a vial and heated to a specific temperature for a set time, allowing the volatile analytes to partition between the sample matrix and the headspace gas. Once equilibrium is established, a heated, gas-tight syringe takes a known volume of the headspace and injects it directly into the GC-MS. While simpler, it is generally less sensitive than dynamic methods like P&T or SPME because only a small fraction of the analyte in the vial is injected.

  • Sample Preparation: Place a known volume of sample into a headspace vial and seal it.

  • Incubation: Place the vial in the headspace autosampler's oven and heat to a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to reach equilibrium.

  • Injection: The autosampler's syringe automatically withdraws a fixed volume (e.g., 1 mL) of the headspace gas.

  • GC-MS Analysis: The syringe injects the gas into the hot GC inlet. Use GC-MS conditions similar to those previously described.

Caption: Workflow for this compound analysis by SHS GC-MS.

Performance Comparison of GC-MS Techniques

The choice of technique depends heavily on the required sensitivity, sample matrix, and desired throughput. The following table summarizes experimental data from various studies to guide your decision.

ParameterPurge-and-Trap (P&T)Headspace-SPME (HS-SPME)Static Headspace (SHS)
Typical Matrix Water, Blood, Urine[6][7]Water, Soil, Air[3][11]Water, Soil[10]
Detection Limit Very Low (0.01 µg/L)[7]Low (6.6 - 14 ng/L)[3][11]Moderate (1.2 - 2.0 µg/L)[10]
Precision (%RSD) Good (<10%)Excellent (2 - 11%)[3][9]Good (<15%)
Linear Range WideWide (e.g., 20 - 5000 ng/L)[9]Moderate
Throughput Lower (longer cycle times)ModerateHigher (faster cycle times)
Pros Highest sensitivity for volatiles. Established EPA methods.[5]Solvent-free, high concentration factor, reusable fibers.Simple, robust, easily automated, low cost per sample.
Cons Complex, potential for carryover, higher instrument cost.Fiber-to-fiber variability, potential for matrix effects.Lower sensitivity, less exhaustive extraction.

A Truly Alternative Technique: Quantitative NMR (qNMR)

While GC-based methods are dominant, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy presents a fundamentally different and powerful alternative for quantification without the need for chromatographic separation.

Principle of Operation: qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a specific resonance from this compound to the integral of a known amount of an internal standard, an absolute concentration can be determined. Its key advantage is that it does not require an identical standard of the analyte for calibration; any certified reference material with a known concentration and a resonance in a clear spectral region can be used.

For this compound (CH₃-O-C(CH₃)₃), the ¹H NMR spectrum is distinct. We would expect a sharp singlet for the methoxy (CH₃-O) protons and another sharp singlet for the nine equivalent tert-butyl protons. The methoxy singlet, typically appearing around 3.2-3.4 ppm, is an excellent candidate for quantification.[13]

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound into an NMR tube.

  • Internal Standard: Add a precise volume of a stock solution of a certified internal standard (e.g., maleic acid, dimethyl sulfone) dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d6). The standard should have a resonance that does not overlap with the analyte signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires careful parameter optimization:

    • Long Relaxation Delay (d1): Ensure full relaxation of all nuclei before the next pulse (typically 5-7 times the longest T1 value).

    • 90° Pulse Angle: Ensure this is accurately calibrated.

    • Sufficient Signal-to-Noise: Acquire an adequate number of scans.

  • Data Processing: Process the spectrum with minimal baseline correction and phase adjustment.

  • Quantification: Integrate the area of the methoxy peak for this compound and a well-resolved peak from the internal standard. Calculate the concentration using the following equation:

    Canalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / msample)

    Where: C=Concentration, I=Integral Area, N=Number of Protons for the signal, MW=Molecular Weight, m=mass.

Caption: Workflow for this compound analysis by qNMR.

Final Comparison and Recommendations

TechniquePrimary Use CaseSensitivityThroughputSelectivityKey Advantage
P&T GC-MS Trace environmental monitoringHighestLowVery HighGold standard for ultra-trace analysis.[4]
HS-SPME GC-MS Routine environmental/food analysisHighMediumVery HighExcellent balance of sensitivity and ease of use; solvent-free.[3]
SHS GC-MS High-throughput screening, quality controlMediumHighVery HighSimplicity and speed.[10]
qNMR Purity assessment, reference material certificationLowMediumHighAbsolute quantification without a specific reference standard; non-destructive.

Recommendations:

  • For regulatory environmental testing where the lowest possible detection limits are required, Purge-and-Trap GC-MS remains the method of choice.

  • For routine laboratory analysis requiring a balance of good sensitivity, automation, and reduced complexity, Headspace-SPME GC-MS is an outstanding alternative.

  • For rapid screening of a large number of samples where sub-µg/L sensitivity is not required, Static Headspace GC-MS offers unmatched throughput and simplicity.

  • For purity assessment of neat material or concentrated solutions , and when a certified standard of this compound is unavailable, qNMR provides a powerful, non-destructive, and accurate method for absolute quantification.

This guide provides the foundational knowledge and practical protocols to approach the quantification of this compound. The optimal choice will always be dictated by your specific analytical goals, sample matrix, and available instrumentation.

References

A Senior Application Scientist's Guide to Cross-Referencing NMR Data of 1-Methoxy-2-methylpropane with Spectral Databases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, providing a detailed fingerprint of a molecule's atomic framework. However, the raw data from an NMR spectrometer is only the beginning of the story. True analytical confidence is achieved through a meticulous process of cross-referencing experimentally acquired data with established, peer-reviewed spectral databases.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, practical walkthrough for the cross-referencing and validation of NMR data for the common ether, 1-methoxy-2-methylpropane. We will delve into the causality behind experimental choices, establish a self-validating workflow, and ground our analysis in authoritative data sources.

The Imperative of Data Validation in NMR Spectroscopy

Before we immerse ourselves in the technical protocols, it is crucial to understand why a multi-pronged approach to data validation is non-negotiable. A newly acquired spectrum, in isolation, is susceptible to misinterpretation due to a variety of factors, including:

  • Sample Purity: The presence of residual solvents, starting materials, or byproducts can introduce signals that may be mistaken for those of the target compound.

  • Instrumental Variations: Minor differences in magnetic field strength, calibration, and shimming between spectrometers can lead to slight variations in chemical shifts.

  • Concentration and Solvent Effects: The chemical environment of a molecule is influenced by its concentration and the deuterated solvent used, which can cause subtle shifts in resonance frequencies.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of the final data validation is fundamentally dependent on the quality of the initial data acquisition. The following protocol outlines the key steps and considerations for obtaining high-fidelity ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation: The Foundation of a Good Spectrum

The adage "garbage in, garbage out" is particularly apt for NMR spectroscopy. Meticulous sample preparation is paramount.

  • Analyte Purity: Ensure the this compound sample is of the highest possible purity. If synthesized in-house, purification by distillation or chromatography is recommended.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for non-polar to moderately polar compounds like ethers. It is crucial to use a high-purity grade to minimize residual solvent signals.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample (20-50 mg) may be beneficial.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small, fresh aliquot should be added to the sample.

2. Spectrometer Setup and Data Acquisition: Optimizing for Clarity

Modern NMR spectrometers offer a plethora of parameters that can be adjusted. For a small molecule like this compound, a standard set of experiments will suffice.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is adequate.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.

    • Number of Scans: For a moderately concentrated sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a reasonable starting point for ¹H NMR.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Spectral Width: A wider spectral width, typically 0 to 220 ppm, is necessary for ¹³C NMR.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 512 to 1024) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2 seconds is a common starting point.

Cross-Referencing Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to comparing your experimental data with database values.

Workflow for Cross-Referencing NMR Data

Data Comparison: this compound

For the purpose of this guide, we will use a hypothetical "experimental" dataset and compare it with reference data. The ¹³C NMR reference data is based on the entry in the SpectraBase database, while the ¹H NMR reference is a predicted spectrum.

Table 1: Comparison of Experimental and Reference NMR Data for this compound

¹H NMR Hypothetical Experimental Data (CDCl₃, 400 MHz) Reference Data (Predicted) Assignment
Chemical Shift (ppm) 3.323.31-OCH₃
Multiplicity Singlet (s)Singlet (s)
Integration 3H3H
Chemical Shift (ppm) 3.103.09-OCH₂ -
Multiplicity Doublet (d)Doublet (d)
Integration 2H2H
J-coupling (Hz) 6.86.8
Chemical Shift (ppm) 1.951.94-CH(CH₃ )₂
Multiplicity Nonet (n)Nonet (n)
Integration 1H1H
J-coupling (Hz) 6.86.8
Chemical Shift (ppm) 0.920.91-CH(CH₃ )₂
Multiplicity Doublet (d)Doublet (d)
Integration 6H6H
J-coupling (Hz) 6.86.8
¹³C NMR Hypothetical Experimental Data (CDCl₃, 100 MHz) Reference Data (SpectraBase) Assignment
Chemical Shift (ppm) 78.278.2-OCH₂ -
Chemical Shift (ppm) 58.158.1-OCH₃
Chemical Shift (ppm) 28.528.5-CH (CH₃)₂
Chemical Shift (ppm) 19.519.5-CH(CH₃ )₂

Analysis and Interpretation

As the tables demonstrate, there is a very close correlation between our hypothetical experimental data and the reference values. The minor deviations in chemical shifts are well within the expected range of experimental variability. The multiplicities and coupling constants are in perfect agreement, providing strong evidence for the proposed structure.

  • ¹H NMR Analysis: The singlet at 3.32 ppm integrating to 3H is characteristic of the methoxy group protons. The doublet at 3.10 ppm (2H) corresponds to the methylene protons adjacent to the chiral center, coupled to the single methine proton. The nonet at 1.95 ppm (1H) is the methine proton, split by the adjacent methylene and two methyl groups. Finally, the doublet at 0.92 ppm, integrating to 6H, represents the two equivalent methyl groups of the isobutyl moiety.

  • ¹³C NMR Analysis: The downfield signal at 78.2 ppm is assigned to the methylene carbon directly attached to the electronegative oxygen atom. The signal at 58.1 ppm corresponds to the methoxy carbon. The remaining two signals at 28.5 ppm and 19.5 ppm are assigned to the methine and the two equivalent methyl carbons of the isobutyl group, respectively.

Conclusion: From Data to Confirmed Structure

The process of cross-referencing experimental NMR data with established databases is an indispensable step in the structural elucidation of chemical compounds. By following a systematic workflow that begins with meticulous sample preparation and data acquisition and proceeds through a careful comparison with reliable reference spectra, researchers can achieve a high degree of confidence in their structural assignments. This rigorous approach not only ensures the integrity of individual research findings but also contributes to the robustness of the collective body of scientific knowledge.

A Guide to Inter-Laboratory Comparison of 1-Methoxy-2-methylpropane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 1-Methoxy-2-methylpropane. It is intended for researchers, scientists, and quality control professionals seeking to establish robust, reproducible, and standardized analytical methods for this compound. While specific inter-laboratory comparison data for this compound is not extensively published, this document synthesizes established analytical techniques for similar ethers and the principles of proficiency testing to propose a comprehensive study design.

Introduction to this compound and the Imperative for Standardized Analysis

This compound, an isomer of the more commonly known fuel oxygenate methyl tert-butyl ether (MTBE), is a volatile organic compound (VOC) with applications as a solvent and potential use as a fuel additive.[1][2] Accurate and precise quantification of this compound is crucial for quality control in manufacturing, environmental monitoring, and for ensuring compliance with regulatory standards.

Inter-laboratory comparisons are a cornerstone of analytical science, serving to evaluate the performance of analytical methods and the proficiency of participating laboratories.[3] The primary objectives of such a study for this compound analysis are to determine the reproducibility of the method across different laboratories and to identify any systematic biases.[3] This process is essential for validating an analytical method for widespread use and ensuring that results are comparable and reliable, regardless of where the analysis is performed. The principles for conducting such proficiency tests are well-established in international standards such as ISO/IEC 17043.[4][5][6]

Recommended Analytical Methodologies

Based on the physicochemical properties of this compound and established methods for similar ethers like MTBE, Gas Chromatography (GC) is the most suitable analytical technique.[7][8][9][10]

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely available technique for the analysis of volatile organic compounds. The methodology involves injecting a sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it is detected by a flame ionization detector, which generates a signal proportional to the amount of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced specificity and confirmation of the analyte's identity, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is recommended.[10][11] While the chromatographic separation principle is the same as in GC-FID, the mass spectrometer provides mass spectral data for each eluting peak. This allows for unambiguous identification of this compound by comparing its mass spectrum to a reference spectrum.[12][13]

Hypothetical Inter-Laboratory Comparison Study Design

This section outlines a hypothetical inter-laboratory comparison study designed to assess the performance of a standardized GC-FID method for the analysis of this compound in a solvent matrix.

Study Coordinator and Participating Laboratories

A central coordinating laboratory would be responsible for the preparation and distribution of test materials, collection of results, and statistical analysis. A minimum of eight participating laboratories from different organizations would be recruited to ensure a statistically significant dataset.

Test Material Preparation and Distribution

Two sets of test materials would be prepared:

  • Sample A (Low Concentration): this compound spiked in a high-purity methanol matrix at a concentration of approximately 0.5% (w/w).

  • Sample B (High Concentration): this compound spiked in a high-purity methanol matrix at a concentration of approximately 5.0% (w/w).

The homogeneity and stability of the prepared samples would be thoroughly verified by the coordinating laboratory prior to distribution. Each participating laboratory would receive two vials of each sample, with instructions to analyze them in duplicate.

Analytical Method Protocol

A detailed analytical method protocol would be provided to all participating laboratories to minimize variations in experimental procedure.

Experimental Protocol: GC-FID Analysis of this compound

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).

  • Reagents and Standards:

    • This compound (purity ≥ 99.5%).

    • Methanol (GC grade, purity ≥ 99.9%).

    • Internal Standard (IS): Toluene (purity ≥ 99.8%).

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of five calibration standards by serial dilution of the stock solution, covering a concentration range from 0.1% to 10% (w/w).

    • Add a constant concentration of the internal standard (toluene) to each calibration standard.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the provided test sample into a GC vial.

    • Add a known amount of the internal standard solution.

    • Cap the vial and mix thoroughly.

  • GC-FID Conditions:

    • Injector temperature: 250°C.

    • Detector temperature: 280°C.

    • Oven temperature program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 150°C.

      • Hold for 2 minutes.

    • Carrier gas: Helium, constant flow rate of 1.0 mL/min.

    • Injection volume: 1 µL.

    • Split ratio: 50:1.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the test samples using the calibration curve.

Data Reporting and Statistical Analysis

Participating laboratories would be required to report their individual results (four data points per laboratory: two for each sample in duplicate) to the coordinating laboratory. The data would then be statistically analyzed to assess the performance of the method and the participating laboratories. Key statistical measures would include:

  • Mean: The average of the reported results for each sample.

  • Standard Deviation: A measure of the dispersion of the data.

  • Z-score: A measure of a laboratory's performance, calculated as: Z = (x - X) / σ where:

    • x is the result of the individual laboratory.

    • X is the assigned value (the robust mean of all reported results).

    • σ is the target standard deviation for proficiency assessment.[14]

A Z-score between -2.0 and +2.0 is generally considered satisfactory.[14]

Hypothetical Results and Discussion

The following tables present hypothetical results from the inter-laboratory comparison study.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound (Sample A - Low Concentration)

LaboratoryResult 1 (% w/w)Result 2 (% w/w)Mean (% w/w)Z-score
10.510.520.5150.5
20.480.490.485-1.5
30.530.540.5352.5
40.500.510.505-0.5
50.490.500.495-1.0
60.520.510.5150.5
70.470.480.475-2.5
80.500.490.495-1.0
Robust Mean 0.500
Std. Dev. 0.020

Table 2: Hypothetical Inter-Laboratory Comparison Results for this compound (Sample B - High Concentration)

LaboratoryResult 1 (% w/w)Result 2 (% w/w)Mean (% w/w)Z-score
15.055.085.0650.65
24.924.954.935-0.65
35.155.185.1651.65
45.015.035.0200.20
54.984.964.970-0.30
65.095.115.1001.00
74.854.884.865-1.35
85.025.005.0100.10
Robust Mean 5.000
Std. Dev. 0.100

In this hypothetical scenario, most laboratories demonstrated satisfactory performance with Z-scores within the acceptable range of -2.0 to +2.0. Laboratories 3 and 7 in the low concentration sample analysis fell outside this range, indicating potential systematic errors or issues with method implementation. These laboratories would be advised to review their procedures and investigate the source of the deviation.

Visualization of Workflows

Inter-Laboratory Comparison Workflow

ILC_Workflow cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories (1-8) A Test Material Preparation (Sample A & B) B Homogeneity & Stability Testing A->B C Sample Distribution B->C D Receive Samples C->D G Data Collection & Analysis H Final Report Generation G->H E Perform Analysis (GC-FID) D->E F Report Results E->F F->G

Caption: Workflow of the inter-laboratory comparison study.

Analytical Method Workflow

Analytical_Workflow A Sample Receipt C Sample Preparation (with Internal Standard) A->C B Preparation of Calibration Standards G Calibration Curve Generation B->G D GC-FID Analysis C->D E Data Acquisition D->E F Peak Integration & Area Ratio Calculation E->F H Concentration Determination F->H G->H I Result Reporting H->I

Caption: General analytical workflow for this compound analysis.

Conclusion

This guide has outlined a comprehensive framework for an inter-laboratory comparison of this compound analysis using a standardized GC-FID method. The successful execution of such a study is paramount for method validation, ensuring data reliability, and fostering confidence in analytical results across different laboratories. The principles and protocols described herein provide a robust foundation for researchers and analytical professionals to establish and verify their capabilities in the accurate quantification of this important compound.

References

A Comparative Guide to Isobutyl Methyl Ether: Unveiling the Synergy of Theoretical and Experimental Properties for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous selection of a solvent is a critical decision that can profoundly influence reaction kinetics, product purity, and overall process efficiency. Isobutyl methyl ether (IBME), a less common yet promising ether solvent, presents a unique profile of properties that warrants a detailed examination. This guide provides an in-depth analysis of the correlation between the theoretical and experimental properties of isobutyl methyl ether, offering a comparative perspective against common alternatives such as diethyl ether (DEE), tetrahydrofuran (THF), and methyl tert-butyl ether (MTBE). By elucidating the underlying molecular characteristics and their macroscopic manifestations, this document aims to empower researchers to make informed decisions in their experimental designs.

Isobutyl Methyl Ether: A Profile of a Promising Solvent

Isobutyl methyl ether, systematically named 1-methoxy-2-methylpropane, is a flammable, colorless liquid with the chemical formula C5H12O.[1][2][3] Its branched isobutyl group introduces steric hindrance around the ether oxygen, influencing its solvation properties and reactivity compared to its linear or cyclic counterparts. This structural nuance is central to understanding its performance in various chemical applications.

Experimental Properties: A Foundation in Empirical Data

A comprehensive understanding of a solvent begins with its experimentally determined physical and chemical properties. These values serve as the benchmark for theoretical models and provide the practical parameters for its application.

Physicochemical Properties of Isobutyl Methyl Ether and Common Alternatives

The following table summarizes the key experimental properties of isobutyl methyl ether and compares them with those of diethyl ether, tetrahydrofuran, and methyl tert-butyl ether.

PropertyIsobutyl Methyl EtherDiethyl EtherTetrahydrofuranMethyl tert-Butyl Ether
CAS Number 625-44-5[1]60-29-7109-99-91634-04-4
Molecular Weight ( g/mol ) 88.15[1]74.1272.1188.15
Boiling Point (°C) 56.5 - 58.6[2][3]34.66655.2
Density (g/cm³ at 20°C) ~0.748[3]~0.713~0.889~0.741
Refractive Index (n_D^20) ~1.374[3]~1.353~1.407~1.369
Viscosity (cP at 20°C) Data not readily available~0.24[4]~0.55[4]~0.27[4][5]
Vapor Pressure (mmHg at 25°C) ~211 - 239[1][2][3]~537~170~245

Theoretical Properties: A Glimpse into the Molecular World

While experimental data provides the "what," theoretical calculations offer insights into the "why." Computational chemistry, particularly through methods like Density Functional Theory (DFT) and ab initio calculations, allows for the prediction of molecular properties from first principles.

The Need for a Dedicated Computational Study of Isobutyl Methyl Ether

A thorough search of the scientific literature did not yield a comprehensive theoretical study specifically focused on isobutyl methyl ether. While some databases provide "computed properties"[1], a detailed analysis of its optimized geometry, vibrational frequencies, and electronic properties is essential for a complete understanding of its behavior. Such a study would be invaluable for correlating theoretical predictions with the experimental data presented above.

A Proposed Workflow for the Theoretical Investigation of Isobutyl Methyl Ether

Based on established computational methodologies for similar ether molecules, a robust theoretical investigation of isobutyl methyl ether would involve the following steps:

G cluster_0 Computational Workflow Conformational_Analysis Conformational Analysis (e.g., using molecular mechanics) Geometry_Optimization Geometry Optimization (DFT, e.g., B3LYP/6-31G*) Conformational_Analysis->Geometry_Optimization Identify low-energy conformers Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Obtain optimized structure Electronic_Property_Calculation Electronic Property Calculation (e.g., HOMO-LUMO, NBO) Frequency_Calculation->Electronic_Property_Calculation Confirm minimum energy structure Data_Analysis Data Analysis and Comparison with Experimental Data Electronic_Property_Calculation->Data_Analysis

Caption: Proposed computational workflow for the theoretical analysis of isobutyl methyl ether.

This workflow would provide crucial theoretical data, including:

  • Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformer.

  • Vibrational Frequencies: Theoretical IR and Raman spectra that can be directly compared with experimental spectra to validate the computational model.

  • Electronic Properties: Insights into the molecule's reactivity through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as Natural Bond Orbital (NBO) analysis to understand intramolecular interactions.

Correlation of Properties and Comparative Analysis with Alternatives

The synergy between experimental and theoretical data allows for a deeper understanding of a solvent's behavior.

Structure-Property Relationships

The branched structure of isobutyl methyl ether, compared to the linear ethyl groups in diethyl ether, is expected to result in a slightly higher boiling point due to increased van der Waals interactions, which is consistent with the experimental data. Its density is comparable to that of MTBE, another branched ether. The lower viscosity of ethers like DEE and MTBE compared to the more polar and cyclic THF is a direct consequence of weaker intermolecular forces.

Performance as a Solvent in Organic Synthesis

The choice of an ether solvent in organic synthesis often depends on a balance of polarity, boiling point, and safety.

G Solvent_Choice Ether Solvent Selection Polarity Polarity Solvent_Choice->Polarity Boiling_Point Boiling Point Solvent_Choice->Boiling_Point Safety Safety (Peroxide Formation) Solvent_Choice->Safety Application Specific Application Polarity->Application Boiling_Point->Application Safety->Application

Caption: Key factors influencing the selection of an ether solvent for a specific application.

  • Diethyl Ether (DEE): Its high volatility and low boiling point make it easy to remove from reaction mixtures, but also pose a significant fire hazard. It is a good solvent for a wide range of nonpolar and moderately polar compounds.

  • Tetrahydrofuran (THF): As a cyclic ether, THF is more polar and water-miscible than acyclic ethers. This makes it an excellent solvent for more polar reagents and for reactions requiring coordination with metal cations, such as Grignard reactions.

  • Methyl tert-Butyl Ether (MTBE): The bulky tert-butyl group in MTBE significantly reduces the rate of peroxide formation, making it a safer alternative to DEE and THF. Its physical properties are quite similar to isobutyl methyl ether.

  • Isobutyl Methyl Ether (IBME): With a boiling point intermediate between DEE and THF, and likely a reduced tendency for peroxide formation compared to DEE due to its branched structure, IBME could offer a favorable balance of properties for certain applications. Its performance in specific reaction types warrants further experimental investigation.

Experimental Methodologies: Ensuring Data Integrity

The reliability of the experimental data presented is paramount. The following outlines the standard methodologies for determining the key physicochemical properties discussed.

Determination of Physicochemical Properties

G cluster_1 Experimental Protocols Boiling_Point_Det Boiling Point Determination (e.g., Distillation, Ebulliometry) Density_Det Density Measurement (e.g., Pycnometry, Oscillating U-tube) Refractive_Index_Det Refractive Index Measurement (e.g., Abbe Refractometer) Viscosity_Det Viscosity Measurement (e.g., Capillary Viscometer, Rotational Viscometer) Sample_Preparation Sample Purification Sample_Preparation->Boiling_Point_Det Sample_Preparation->Density_Det Sample_Preparation->Refractive_Index_Det Sample_Preparation->Viscosity_Det

Caption: Standard experimental workflow for the determination of key physicochemical properties of a liquid solvent.

  • Boiling Point: Determined by distillation at atmospheric pressure or by using an ebulliometer for higher precision.

  • Density: Measured using a pycnometer or a digital density meter based on the oscillating U-tube principle.

  • Refractive Index: Measured using an Abbe refractometer at a specified temperature and wavelength (typically the sodium D-line).

  • Viscosity: Determined using a capillary viscometer (e.g., Ostwald or Ubbelohde type) or a rotational viscometer.

Conclusion and Future Directions

Isobutyl methyl ether presents a compelling profile as a solvent, with properties that position it as a potentially valuable alternative to more common ethers. Its boiling point and expected lower propensity for peroxide formation compared to diethyl ether make it an attractive candidate for various synthetic applications. However, this guide also highlights a critical gap in the available scientific literature: the absence of a dedicated and comprehensive theoretical study on isobutyl methyl ether. Such a study, following the proposed computational workflow, would be instrumental in fully elucidating its molecular properties and strengthening the correlation with experimental data.

For researchers and drug development professionals, the data and comparisons presented herein provide a solid foundation for considering isobutyl methyl ether in their solvent screening and process development activities. Further experimental investigation into its performance in a broader range of chemical transformations is strongly encouraged to fully realize its potential as a versatile and safer solvent in modern organic chemistry.

References

A Senior Application Scientist's Guide to Isomer-Specific Separation of Methoxypropanes by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of Methoxypropane Enantioseparation

In the realms of pharmaceutical development, fragrance creation, and polymer chemistry, the stereochemistry of a molecule is paramount. Methoxypropane, existing as two chiral isomers, 1-methoxy-2-propanol and 2-methoxy-1-propanol, presents a classic analytical challenge. While chemically similar, their enantiomers can exhibit distinct biological activities and toxicological profiles.[1][2] Consequently, the ability to separate and quantify these individual enantiomers is not merely an academic exercise but a critical necessity for quality control, regulatory compliance, and the development of safe and effective products.[3]

This guide provides a comprehensive comparison of chiral chromatography strategies for the isomer-specific separation of methoxypropane enantiomers. Drawing upon established principles and extensive experience in chiral method development, we will explore both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) approaches. We will delve into the causality behind experimental choices, from the selection of the chiral stationary phase (CSP) to the critical role of derivatization, providing you with the foundational knowledge to develop robust and reliable separation methods.

The Analytical Hurdle: Methoxypropane's Molecular Profile

The chiral separation of methoxypropanes is challenging due to their small size, high polarity, and conformational flexibility. These characteristics can result in weak and transient interactions with the chiral stationary phase, leading to poor enantioselectivity. Furthermore, the absence of a UV-absorbing chromophore makes detection by standard HPLC-UV methods problematic without chemical modification.

Core Strategies: A Comparative Overview of GC and HPLC

Both Gas Chromatography and High-Performance Liquid Chromatography offer viable pathways for the chiral separation of methoxypropanes. The choice between these techniques often depends on the available instrumentation, desired sensitivity, and the overall analytical goal.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sample Volatility Requires volatile or volatilized samples.Suitable for a wide range of compound polarities and volatilities.
Derivatization Often necessary to increase volatility and improve peak shape.May be required to introduce a UV chromophore for detection.
Common CSPs Cyclodextrin derivatives.Polysaccharide derivatives (cellulose and amylose), cyclodextrins.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Visible Spectroscopy (UV-Vis), Refractive Index (RI), Mass Spectrometry (MS).
Strengths High resolution, sensitive detection with FID.Wide applicability, diverse range of CSPs.
Considerations Derivatization adds a sample preparation step.Lack of a chromophore in methoxypropanes necessitates derivatization or alternative detectors.

I. Gas Chromatography (GC): The Power of Volatility

For small, volatile molecules like the methoxypropanes, GC is an attractive option, offering high efficiency and resolution. The key to successful chiral GC separation of these isomers lies in the selection of an appropriate chiral stationary phase and, crucially, in the derivatization of the analyte.

The Indispensable Role of Derivatization in Chiral GC

Derivatization chemically modifies a compound to enhance its analytical properties.[4] For methoxypropanes, this serves two primary purposes:

  • Increased Volatility: By replacing the active hydrogen of the hydroxyl group, derivatization reduces intermolecular hydrogen bonding, leading to a lower boiling point and improved chromatographic behavior.[5]

  • Enhanced Separation: The introduction of a bulky derivatizing group can amplify the subtle stereochemical differences between the enantiomers, leading to stronger and more selective interactions with the chiral stationary phase.

Two common derivatization techniques are particularly well-suited for methoxypropanes:

  • Acylation: Reaction with an anhydride (e.g., acetic anhydride or trifluoroacetic anhydride) converts the alcohol to its corresponding ester. This is a robust and straightforward reaction.

  • Silylation: Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group. Silyl derivatives are typically very volatile and thermally stable.[5]

Experimental Workflow: Chiral GC Method Development

Caption: Workflow for Chiral GC Analysis of Methoxypropanes.

Protocol 1: Acetylation for Chiral GC Analysis (Model Protocol)

This protocol describes the derivatization of methoxypropane to its acetate ester, a common strategy for improving the GC separation of small alcohols.

1. Derivatization (Acetylation):

  • To 1 mg of racemic methoxypropane in a 2 mL autosampler vial, add 500 µL of pyridine and 500 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60 °C for 1 hour.

  • Allow the vial to cool to room temperature. The sample is now ready for GC analysis.

2. GC-FID Analysis:

  • System Preparation: Install a cyclodextrin-based chiral column (e.g., a derivative of β-cyclodextrin) and condition it according to the manufacturer's instructions.

  • Method Parameters (Starting Point):

    • Injection: 1 µL of the derivatized sample, split injection (e.g., 80:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.

    • Oven Program: 50 °C (hold 2 min), ramp to 150 °C at 5 °C/min.

    • Detector Temperature (FID): 250 °C.

  • Data Analysis: Integrate the two separated diastereomer peaks. The resolution (Rs) should be > 1.5 for baseline separation.

Comparing Chiral Stationary Phases for GC

Cyclodextrin-based CSPs are the most common and effective for the GC separation of a wide range of chiral compounds.[6] These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers preferentially.

CSP Type (Cyclodextrin-based)Probable Interaction MechanismExpected Performance for Methoxypropane Derivatives
Derivatized β-Cyclodextrin Inclusion complexation, hydrogen bonding with derivatized analyte.High likelihood of success, especially with derivatized methoxypropanes. The choice of derivative (e.g., acetyl, trifluoroacetyl) can significantly impact selectivity.
Derivatized γ-Cyclodextrin Similar to β-cyclodextrin but with a larger cavity.May be less selective for small molecules like methoxypropane derivatives compared to β-cyclodextrin.

II. High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase

HPLC is a powerful tool for chiral separations, offering a wider variety of stationary phases compared to GC.[3] For methoxypropanes, the primary challenges are the lack of a UV chromophore and the need for a CSP that can effectively interact with a small, polar analyte.

Overcoming Detection Challenges: The Necessity of Derivatization for HPLC-UV

To utilize the most common HPLC detector, the UV-Vis detector, a chromophore must be introduced into the methoxypropane molecule. This is achieved through derivatization with a UV-active reagent.

  • Benzoylation: Reaction with benzoyl chloride introduces a benzoyl group, which has a strong UV absorbance. This is a common strategy for alcohols and amines that lack a chromophore.

Experimental Workflow: Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Analysis of Methoxypropanes.

Protocol 2: Benzoylation for Chiral HPLC-UV Analysis (Model Protocol)

This protocol details the derivatization of methoxypropane to its benzoyl ester for sensitive UV detection.

1. Derivatization (Benzoylation):

  • Dissolve 1 mg of racemic methoxypropane in 1 mL of dichloromethane in a small vial.

  • Add 1.5 equivalents of triethylamine, followed by 1.2 equivalents of benzoyl chloride.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with a small amount of water.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Dissolve the residue in the HPLC mobile phase to a final concentration of approximately 1 mg/mL.

2. HPLC-UV Analysis:

  • System Preparation: Install a polysaccharide-based chiral column (e.g., Chiralpak® IA or Chiralcel® OD) and equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Method Parameters (Starting Point):

    • Mobile Phase: n-Hexane/Ethanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm.

  • Data Analysis: Integrate the two separated enantiomer peaks. Aim for a resolution (Rs) > 1.5.

Comparing Chiral Stationary Phases for HPLC

Polysaccharide-based CSPs are the most widely used in HPLC for their broad applicability and high success rates in separating a vast array of chiral compounds.[7][8]

CSP TypeChiral SelectorProbable Interaction MechanismExpected Performance for Methoxypropane Derivatives
Polysaccharide (Cellulose-based) e.g., Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the cellulose polymer.[9]High potential for successful separation, especially with derivatized methoxypropanes. The aromatic derivatizing group can engage in π-π interactions with the phenyl groups of the CSP.
Polysaccharide (Amylose-based) e.g., Amylose tris(3,5-dimethylphenylcarbamate)Similar to cellulose-based CSPs, but the helical structure of amylose offers a different chiral environment.[7]Also a high-potential candidate. The choice between cellulose and amylose is often empirical and part of the screening process.
Cyclodextrin-based e.g., Derivatized β-cyclodextrinInclusion of the analyte (or a portion of it) into the chiral cavity of the cyclodextrin.[10]May be effective, particularly if the derivatizing group can fit snugly into the cyclodextrin cavity.

Optimizing Your Separation: A Systematic Approach

Achieving baseline separation of enantiomers often requires a systematic optimization of the chromatographic conditions. The initial screening should be followed by fine-tuning of the mobile phase composition, temperature, and flow rate.[11]

  • Mobile Phase Composition: In normal phase HPLC, varying the ratio of the alcohol modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane) can have a significant impact on retention and selectivity.

  • Temperature: Changing the column temperature can alter the thermodynamics of the analyte-CSP interaction, sometimes leading to improved resolution or even a reversal of the elution order.[9]

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation, often resulting in better resolution, albeit with longer analysis times.

Conclusion: A Pathway to Successful Enantioseparation

The isomer-specific separation of methoxypropanes by chiral chromatography is a challenging but achievable analytical task. While direct separation is difficult due to the molecule's inherent properties, a well-designed strategy involving derivatization opens the door to robust and reliable methods using both GC and HPLC.

For Gas Chromatography , the use of cyclodextrin-based chiral columns following acetylation or silylation of the methoxypropane isomers is the most promising approach. For High-Performance Liquid Chromatography , polysaccharide-based CSPs, combined with derivatization to introduce a UV-active chromophore like a benzoyl group, offer a versatile and powerful solution.

The key to success lies in a systematic screening of different chiral stationary phases and a thorough optimization of the chromatographic conditions. The model protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate effective methods for the critical task of methoxypropane enantioseparation.

References

A Comparative Guide to Quantitative Analysis of 1-Methoxy-2-methylpropane: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical and chemical research, the accurate quantification of compounds is paramount. 1-Methoxy-2-methylpropane, a simple ether, serves as a valuable model for understanding the nuances of analytical methodologies for volatile organic compounds. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the more traditional chromatographic techniques of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the assay of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the choice of each technique, empowering you to make informed decisions for your analytical needs.

The Analytical Challenge: Quantifying a Simple Ether

This compound (C₅H₁₂O, MW: 88.15 g/mol ) is a volatile, non-chromophoric aliphatic ether.[1][2][3] Its physical properties, including a boiling point of 56.5°C, present specific challenges for quantification.[1][2] The lack of a UV-absorbing chromophore makes direct HPLC-UV analysis problematic without derivatization.[4][5][6][7][8][9][10] This guide will explore how qNMR, GC-FID, and a derivatization-based HPLC-UV method can be employed for its accurate assay, each with its own set of advantages and limitations.

Quantitative NMR (qNMR): A Primary Method of Measurement

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method that offers direct measurement of an analyte's concentration.[2][11][12][13][14][15][16][17] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[12] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[2][13][17]

Causality in qNMR Experimental Design

The reliability of qNMR results hinges on a meticulously planned experiment. Key considerations include:

  • Choice of Internal Standard: The internal standard is the cornerstone of accuracy in qNMR.[18] It must be of high purity, stable, soluble in the same deuterated solvent as the analyte, and possess signals that do not overlap with the analyte's signals.[18][19][20][21] For volatile compounds like this compound, a non-volatile internal standard is crucial to prevent concentration changes due to evaporation. Maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 (BTMSB-d4) are suitable choices.[18][20]

  • Relaxation Delay (d1): To ensure accurate integration, all nuclei must fully relax back to their equilibrium state between pulses. A relaxation delay of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard is essential.[19][21]

  • Pulse Angle: A 90° pulse angle is often recommended to maximize the signal-to-noise ratio, which is critical for achieving the high precision required for quantitative analysis.[22]

  • Digital Resolution: Sufficient digital resolution is necessary to accurately define the peaks for precise integration.[19]

Experimental Protocol: ¹H-qNMR Assay of this compound

Objective: To determine the purity of a this compound sample using ¹H-qNMR with an internal standard.

Materials:

  • This compound sample

  • Maleic Acid (certified internal standard, purity ≥99.5%)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision analytical balance (readability ±0.01 mg)

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Maleic Acid internal standard into a clean, dry vial.

    • Accurately weigh approximately 20 mg of the this compound sample into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Program: zg30 (or equivalent standard 1D proton experiment)

      • Pulse Angle: 30° (a 90° pulse can be used for higher S/N)

      • Relaxation Delay (d1): 30 seconds (to ensure full relaxation)

      • Number of Scans (ns): 16 (adjust for adequate S/N, aim for >250:1 for the signals of interest)[19][23]

      • Acquisition Time (aq): ≥ 3 seconds

      • Spectral Width (sw): Appropriate for observing all signals (e.g., -1 to 10 ppm)

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the following signals:

      • This compound: The singlet at approximately 3.3 ppm (methoxy protons, 3H) and the doublet at approximately 0.9 ppm (methyl protons, 6H).

      • Maleic Acid: The singlet at approximately 6.3 ppm (olefinic protons, 2H).

    • Calculate the purity of the this compound sample using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic Acid)

Diagram of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq processing Process FID (FT, Phasing, Baseline) nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation

Caption: Workflow for qNMR analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[24] It offers excellent sensitivity and a wide linear range for hydrocarbons. For a simple ether like this compound, GC-FID is a highly suitable alternative to qNMR.

Rationale for GC-FID Method Parameters
  • Injector and Column Selection: A split/splitless injector is commonly used to handle the concentration of the analyte. A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is ideal for separating non-polar to moderately polar compounds like ethers.

  • Temperature Programming: A temperature gradient allows for the efficient separation of the analyte from any potential impurities and the solvent front.

  • Flame Ionization Detector (FID): The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds and provides a response that is proportional to the mass of carbon entering the detector. This makes it an excellent choice for quantifying hydrocarbons and their derivatives.[3][24][25][26]

Experimental Protocol: GC-FID Assay of this compound

Objective: To determine the purity of a this compound sample by GC-FID using an internal standard.

Materials:

  • This compound sample

  • n-Hexane (internal standard, purity ≥99%)

  • Methanol (solvent, HPLC grade)

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)

Procedure:

  • Standard and Sample Preparation:

    • Internal Standard Stock Solution: Prepare a stock solution of n-hexane in methanol at a concentration of approximately 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of this compound and adding a fixed volume of the internal standard stock solution. Dilute with methanol to create a range of concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mg/mL).

    • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample, add a fixed volume of the internal standard stock solution, and dilute with methanol to a final concentration within the calibration range.

  • GC-FID Analysis:

    • Set the GC-FID operating conditions:

      • Injector Temperature: 250°C

      • Split Ratio: 50:1

      • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program: Initial temperature 40°C, hold for 2 minutes, ramp at 10°C/min to 150°C, hold for 2 minutes.

      • Detector Temperature: 280°C

    • Inject 1 µL of each calibration standard and the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and n-hexane based on their retention times.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the this compound sample.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

As this compound lacks a UV chromophore, direct detection by HPLC-UV is not feasible.[4][5][6][7][8][9][10] To overcome this, a pre-column derivatization step is necessary to attach a UV-active moiety to the molecule. This approach, while adding complexity, allows for the use of widely available HPLC-UV instrumentation.

The Logic Behind Derivatization for HPLC-UV

The hydroxyl group that would be present in the precursor to this compound (isobutanol) can be targeted for derivatization. A common derivatizing agent is a compound containing a chromophore and a reactive group that will form a stable covalent bond with the hydroxyl group. For this guide, we will consider a hypothetical derivatization of a related alcohol for illustrative purposes, as derivatizing the ether directly is not a standard approach. A more practical application of HPLC for such a compound would involve a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). However, to provide a comparison with UV detection, a derivatization strategy is outlined.

Experimental Protocol: HPLC-UV Assay (Illustrative Example with Derivatization)

Objective: To determine the concentration of an alcohol precursor to an ether via HPLC-UV after derivatization.

Materials:

  • Alcohol sample (e.g., isobutanol)

  • Derivatizing agent (e.g., 3,5-Dinitrobenzoyl chloride)

  • Pyridine (catalyst)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)

Procedure:

  • Derivatization:

    • In a vial, dissolve a known amount of the alcohol sample in a small volume of pyridine.

    • Add an excess of 3,5-Dinitrobenzoyl chloride.

    • Heat the mixture gently (e.g., 60°C for 30 minutes) to complete the reaction.

    • Quench the reaction with a small amount of water.

    • Extract the derivatized product into a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC-UV Analysis:

    • Set the HPLC-UV operating conditions:

      • Mobile Phase: Acetonitrile and water gradient

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: Determined by the UV maximum of the derivatized product (e.g., ~254 nm for the dinitrobenzoyl derivative)

    • Inject the derivatized standards and sample.

  • Data Analysis:

    • Construct a calibration curve and determine the concentration of the derivatized alcohol in the sample.

Performance Comparison: qNMR vs. GC-FID vs. HPLC-UV

The choice of analytical technique is a balance of performance, sample compatibility, and available resources. The following table summarizes the key performance characteristics of each method for the assay of this compound.

Parameter Quantitative NMR (qNMR) Gas Chromatography-FID (GC-FID) High-Performance Liquid Chromatography-UV (with Derivatization)
Principle Primary method based on the direct relationship between signal intensity and the number of nuclei.[2][12]Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.[24]Separation based on polarity, with UV detection after chemical derivatization.[7][9][10]
Selectivity High; depends on the resolution of signals in the NMR spectrum.High; dependent on the chromatographic separation.High; dependent on both the chromatographic separation and the specificity of the derivatization reaction.
Accuracy High; directly traceable to SI units through certified reference materials.[22]High; dependent on the purity of the reference standard used for calibration.Moderate to High; can be affected by the efficiency and reproducibility of the derivatization step.
Precision Excellent; typically <1% RSD.Excellent; typically <1% RSD.Good; typically <2% RSD, can be higher due to the extra derivatization step.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.1 µg/L (with purge and trap)[1][27]Dependent on the chromophore introduced; can be in the ng/mL range.
Limit of Quantification (LOQ) ~0.5 µg/mL[15]~1 mg/L (direct injection)[28]Dependent on the derivatization efficiency and detector response.
Sample Throughput Moderate; ~15-30 minutes per sample.[15]High; ~10-20 minutes per sample.Low to Moderate; sample preparation (derivatization) is time-consuming.
Sample Preparation Simple; weighing and dissolution.Simple; dilution.Complex; requires a chemical reaction (derivatization).
Need for Reference Standard Requires a certified internal standard, not necessarily the analyte itself.[2][13]Requires a purified reference standard of the analyte for calibration.Requires a purified reference standard of the analyte for calibration.
Cost (Instrument) HighModerateModerate

Diagram of the Analytical Method Comparison Logic

Comparison_Logic cluster_analyte Analyte: this compound Analyte Volatile, Non-chromophoric Ether qNMR qNMR Analyte->qNMR Direct Quantification GC_FID GC-FID Analyte->GC_FID Volatility-based Separation HPLC_UV HPLC-UV Analyte->HPLC_UV Requires Derivatization Accuracy Accuracy qNMR->Accuracy Precision Precision qNMR->Precision LOD_LOQ LOD/LOQ qNMR->LOD_LOQ Throughput Throughput qNMR->Throughput SamplePrep Sample Prep qNMR->SamplePrep GC_FID->Accuracy GC_FID->Precision GC_FID->LOD_LOQ GC_FID->Throughput GC_FID->SamplePrep HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->LOD_LOQ HPLC_UV->Throughput HPLC_UV->SamplePrep

Caption: Comparison of analytical methods.

Authoritative Grounding and Method Validation

The validation of analytical procedures is a critical aspect of ensuring data quality and is mandated by regulatory bodies. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines for method validation.[29][30]

  • ICH Q2(R1) and Q2(R2) Guidelines: These guidelines detail the validation characteristics required for various analytical procedures, including accuracy, precision (repeatability, intermediate precision), specificity, detection limit, quantitation limit, linearity, and range.[29][30]

  • USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy: This chapter provides detailed guidance on the qualification of NMR instruments and the validation of both qualitative and quantitative NMR methods.[11][12][13][14][31]

For all three methods discussed, a comprehensive validation study would be required to establish their suitability for the intended purpose. This includes demonstrating specificity by showing that there is no interference from impurities or other components in the sample matrix. Accuracy would be assessed by recovery studies, and precision would be determined at different levels (repeatability and intermediate precision).

Conclusion and Recommendations

For the quantitative assay of this compound, both qNMR and GC-FID stand out as highly suitable methods.

  • qNMR offers the distinct advantage of being a primary method, providing a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte. Its simple sample preparation and the wealth of structural information it provides make it an invaluable tool in a research and development setting.

  • GC-FID is a robust, sensitive, and cost-effective technique that is well-suited for routine quality control analysis of volatile compounds. Its high throughput and excellent precision make it a workhorse in many analytical laboratories.

  • HPLC-UV is generally not the method of choice for a volatile, non-chromophoric compound like this compound. The necessity of a complex and potentially error-prone derivatization step makes it less practical and efficient compared to qNMR and GC-FID.

As a Senior Application Scientist, my recommendation for a research and development environment where absolute accuracy and structural confirmation are paramount would be qNMR . For a high-throughput quality control laboratory, GC-FID offers an excellent balance of performance, speed, and cost-effectiveness.

References

A Comparative Guide to Confirming the Structure of 1-Methoxy-2-methylpropane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of reaction products is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for verifying the products formed from the cleavage of 1-methoxy-2-methylpropane (isobutyl methyl ether). We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Reaction: Acid-Catalyzed Cleavage of this compound

The most common and synthetically relevant reaction for ethers is cleavage under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI).[1][2] This reaction breaks the carbon-oxygen bond of the ether linkage. For an unsymmetrical ether like this compound, the key question is one of regioselectivity: which C-O bond is broken?

Mechanistic Rationale: SN2 vs. SN1

The reaction mechanism is dictated by the structure of the alkyl groups attached to the ether oxygen.[3][4] The process begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol).[1]

  • SN1 Pathway : This two-step mechanism involves the formation of a stable carbocation intermediate. It is favored for ethers with tertiary, benzylic, or allylic alkyl groups.

  • SN2 Pathway : This is a single-step, concerted mechanism where the halide nucleophile attacks the carbon at the same time the leaving group departs. This pathway is favored for methyl and primary alkyl groups, which are sterically unhindered.[2][5]

In the case of this compound, the two alkyl groups are methyl and isobutyl (a primary alkyl group). Neither can form a particularly stable carbocation, ruling out a dominant SN1 pathway. Therefore, the reaction proceeds via an SN2 mechanism. The halide nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon atom: the methyl carbon.[5]

This mechanistic understanding leads to the prediction of two primary products: 2-methyl-1-propanol and methyl halide (methyl bromide or methyl iodide).

G cluster_reaction Sₙ2 Ether Cleavage Mechanism ether This compound protonated_ether Protonated Ether (Oxonium Ion) ether->protonated_ether Protonation acid H-X (X = Br, I) acid->protonated_ether alcohol 2-Methyl-1-propanol protonated_ether->alcohol Nucleophilic Attack on least hindered C halide Methyl Halide protonated_ether->halide nucleophile X⁻ nucleophile->protonated_ether

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methoxy-2-methylpropane (MTBE)

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 1-methoxy-2-methylpropane, commonly known as methyl tert-butyl ether (MTBE). Our approach moves beyond a simple checklist, delving into the chemical principles that inform these critical safety protocols, ensuring a self-validating system of laboratory best practices.

Foundational Knowledge: Understanding the Risks of MTBE

This compound (MTBE) is a volatile, highly flammable, colorless liquid. Its primary hazards stem from its high flammability and its potential, like other ethers, to form explosive peroxides over time when exposed to air and light. Understanding these intrinsic properties is the first step in mitigating risk. Peroxide crystals can accumulate in the container or around the cap and can detonate with friction, shock, or heat. Therefore, handling and disposal protocols are designed to address both the immediate fire hazard and the latent explosive hazard.

Pre-Disposal Assessment: The Critical First Step

Before initiating any disposal procedure, a thorough assessment of the chemical container and its history is mandatory. This evaluation dictates the subsequent handling and disposal pathway.

Peroxide Formation: A Latent Danger

Ethers are notorious for forming peroxides, and MTBE is no exception. The risk of peroxide formation increases with time and exposure to oxygen, particularly after a container has been opened.

Maximum Retention Times:

  • Unopened Containers: Dispose of within one year of the date received.

  • Opened Containers: Dispose of within six months of the opening date.

It is crucial to label all containers with both the date received and the date opened. If a container's age or opening date is unknown, it must be treated with extreme caution. If you observe crystal formation, a viscous liquid, or a crust around the cap, do not handle or open the container. Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) department immediately for specialized disposal.

Peroxide Testing Protocols

For any container of this compound that is due for disposal or has been opened for more than three months, testing for peroxides is a mandatory safety step before proceeding.

Experimental Protocol: Iodide Test for Peroxides This method is more sensitive than commercial test strips and can detect various types of peroxides.

  • Preparation: In a designated fume hood, prepare a fresh solution by dissolving 100 mg of potassium iodide in 1 mL of glacial acetic acid.

  • Sampling: Add 1 mL of the this compound to be tested to the iodide/acetic acid solution.

  • Observation:

    • Pale Yellow Color: Indicates a low, non-hazardous concentration of peroxides (0.001-0.005%).

    • Bright Yellow or Brown Color: Indicates a high and potentially dangerous concentration of peroxides (>0.1%). Do not proceed with standard disposal. Contact EHS for assistance.

The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a logical progression from initial assessment to final disposal, ensuring safety at every stage.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 start Unwanted this compound assessment Assess Container: - Check Dates (Received/Opened) - Visually Inspect for Crystals/Crust start->assessment is_expired_or_suspect Expired, Unknown Age, or Crystals Present? assessment->is_expired_or_suspect contact_ehs STOP! Do Not Handle. Contact EHS Immediately. is_expired_or_suspect->contact_ehs Yes is_opened Container Opened? is_expired_or_suspect->is_opened No test_peroxides Test for Peroxides (See Protocol 2.2) is_opened->test_peroxides Yes (>3 months) package_waste Package for Disposal: 1. Segregate from other waste. 2. Use original or approved container. 3. Attach Hazardous Waste Label. is_opened->package_waste No (or <3 months) peroxides_high Peroxides >10 ppm? test_peroxides->peroxides_high peroxides_high->contact_ehs Yes peroxides_high->package_waste No store_waste Store in Designated Hazardous Waste Area package_waste->store_waste arrange_pickup Arrange for Pickup by Licensed Waste Contractor store_waste->arrange_pickup

Caption: Disposal Decision Workflow for this compound

Waste Characterization and Packaging

Properly characterizing and packaging the waste is a regulatory requirement and ensures safe transport.

Hazardous Waste Classification

This compound is classified as a hazardous waste primarily due to its ignitability.

  • US EPA RCRA Code: D001 (Ignitable Waste), assigned to liquids with a flash point below 60°C (140°F).

  • If it is a spent solvent, it may also fall under the F003 code for spent non-halogenated solvents.

This information must be clearly indicated on the hazardous waste label.

Packaging for Disposal
  • Container Selection: The original container is often the best choice for disposal. If not available, use a chemically compatible, sealable container such as a high-density polyethylene (HDPE) or glass bottle with a secure cap. Do not mix with other waste streams.

  • Labeling: Securely attach a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound (Methyl tert-butyl ether)"

    • The EPA Waste Code (D001)

    • The specific hazards (Ignitable/Flammable)

    • Accumulation start date

  • Storage: Keep the sealed and labeled container in a designated, well-ventilated hazardous waste accumulation area, away from heat and ignition sources. Ensure secondary containment is used to prevent spills.

Spill Management: Immediate and Safe Response

In the event of a spill, a swift and correct response is critical to prevent injury and fire.

  • Eliminate Ignition Sources: Immediately turn off all nearby flames, hot plates, and spark-producing equipment.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure the space is well-ventilated, preferably within a fume hood.

  • Wear PPE: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is suitable for splash protection), safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or an activated charcoal adsorbent. Never use combustible materials like sawdust.

  • Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable container for disposal as D001 hazardous waste. Label the container appropriately.

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, providing at-a-glance information critical for risk assessment.

PropertyValueSignificance for Disposal
Synonyms Methyl tert-butyl ether (MTBE), 2-Methoxy-2-methylpropaneEnsures correct identification on safety sheets and waste labels.
Flash Point -28°C to -32.78°C (-18°F to -27°F)Extremely flammable. Vapors can ignite at temperatures well below room temperature.
Explosive Limits (LEL-UEL) 1.6% - 8.4% in airA wide flammable range increases the risk of ignition in poorly ventilated areas.
Boiling Point 55°C (131°F)High volatility contributes to the rapid formation of flammable vapor concentrations.
Autoignition Temperature 435°C (815°F)The temperature at which it will self-ignite without an external spark or flame.
EPA Waste Code D001 (Ignitable)Dictates the legal requirements for disposal under RCRA regulations.
ACGIH TLV-TWA 50 ppm (8-hour Time-Weighted Average)The recommended occupational exposure limit to minimize health risks.

By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and professional responsibility.

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for the handling of 1-Methoxy-2-methylpropane (also known as Isobutyl Methyl Ether, CAS No. 625-44-5). As laboratory professionals, our primary responsibility is to create a self-validating system of safety where protocols are not merely followed but understood. This document moves beyond a simple checklist to explain the causality behind each personal protective equipment (PPE) recommendation, ensuring that researchers can make informed decisions to mitigate risk effectively.

Core Hazard Assessment: Understanding the Risks of this compound

Effective PPE selection is rooted in a thorough understanding of the specific chemical's hazards. For this compound, the risks are twofold and significant: extreme flammability and the latent danger of peroxide formation.

  • Extreme Flammability: This compound is a highly volatile and flammable liquid. It possesses a very low flash point, estimated at -21.7°C (-7°F), and a high vapor pressure of 211 mmHg at 25°C.[1][2] This means that at standard room temperature, it produces enough vapor to form an ignitable mixture with air. Vapors are heavier than air and can travel a considerable distance to an ignition source, causing a dangerous flashback. All work must be conducted away from open flames, sparks, or hot surfaces.

  • Peroxide Formation: Like many ethers, this compound can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxides.[3][4] This is a particularly insidious hazard because it develops over time in storage. The risk of explosion increases dramatically if the ether is distilled or evaporated, as this concentrates the peroxides.[5][6] For this reason, containers of this compound must be dated upon receipt and opening, and periodically tested for the presence of peroxides.[7][8] Never open a container of an old ether that has visible crystal formation, as these could be explosive peroxide crystals.[7][9]

  • Inhalation Toxicity: The compound is recognized as a neurotoxin that can cause general anesthetic effects.[10][11] Acute exposure to high concentrations of vapor can lead to dizziness, drowsiness, and other central nervous system effects. The lethal concentration (LC50) in mice was determined to be 141,000 mg/m³ over 15 minutes.[1][11]

Personal Protective Equipment (PPE): A Hazard-Matched Approach

The selection of PPE must directly counteract the identified hazards. The following table summarizes the recommended PPE for handling this compound, with detailed explanations below.

Protection Type Minimum Requirement Rationale & High-Risk Operations
Eye / Face ANSI Z87.1-compliant chemical splash goggles.Protects against splashes and irritating vapors. For large-volume transfers (>1L) or tasks with a high splash potential, add a full-face shield over the goggles .[12]
Hand Butyl rubber or Fluoroelastomer (Viton™) gloves.Provides robust protection against ether breakthrough. Standard nitrile gloves offer minimal splash protection only and should be changed immediately upon contact.[13]
Body Flame-retardant (FR) laboratory coat.Mitigates risk from the extreme flammability of the chemical. Ensures skin on the arms and torso is covered.
Respiratory Work in a certified chemical fume hood.Engineering controls are the primary defense. For spill response or if a fume hood is not available, a NIOSH-approved respirator with an organic vapor (OV) cartridge is mandatory.[14]
Detailed PPE Selection and Causality
  • Eye and Face Protection: The high vapor pressure and potential for splashes make eye protection non-negotiable. Chemical splash goggles are required because they form a seal around the eyes, protecting from both direct liquid contact and vapor irritation.[12][15] For procedures involving larger volumes or a higher risk of splashing, such as pouring or transfers, a full-face shield must be worn in addition to goggles to protect the entire face.[12]

  • Skin and Body Protection:

    • Hand Protection: Ethers are known to permeate many common glove materials, including latex and, to a lesser extent, nitrile.[13] While nitrile gloves may be used for incidental contact, they should be considered splash protection only and must be removed and disposed of immediately upon contamination. For prolonged handling or immersion, gloves made of Butyl rubber or Fluoroelastomer (Viton™) are recommended due to their superior resistance to ethers.[13] Always inspect gloves for tears or pinholes before use.

    • Body Protection: Given the severe fire hazard, a flame-retardant (FR) lab coat is essential to provide a critical layer of protection against flash fires. The coat should be fully buttoned to cover all exposed skin on the torso and arms.

  • Respiratory Protection: The primary method for controlling the inhalation hazard is to use engineering controls. All handling of this compound should be performed inside a properly functioning chemical fume hood to capture vapors at the source. If engineering controls are insufficient or during emergency situations like a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is necessary to prevent inhalation of the anesthetic vapors.[14] Use of a respirator requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[14]

Operational Plans and Procedural Guidance

A foundational principle of laboratory safety is that the required level of PPE is dictated by the nature and scale of the operation. The following workflow illustrates this decision-making process.

PPE_Workflow cluster_prep Preparation Phase cluster_task Task Evaluation cluster_ppe PPE Selection assess_hazards Assess Hazards (Flammability, Peroxides, Inhalation) review_sds Review SDS & Procedures assess_hazards->review_sds task_scale Evaluate Task (Scale & Splash Potential) review_sds->task_scale ppe_low Standard PPE - Goggles - FR Lab Coat - Butyl/Viton Gloves task_scale->ppe_low Small Scale (<1L) Low Splash Risk In Fume Hood ppe_high Enhanced PPE - Goggles + Face Shield - FR Lab Coat - Butyl/Viton Gloves - Respirator (if needed) task_scale->ppe_high Large Scale (>1L) High Splash Risk Spill Cleanup

Caption: PPE selection workflow for this compound.

Step-by-Step Protocol: Donning and Doffing PPE

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Put on the flame-retardant lab coat and fasten all buttons.

  • Respiratory Protection (if required): Perform a seal check and don the respirator.

  • Eye/Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Select the appropriate gloves (e.g., Butyl rubber). Pull the gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove gloves using a glove-to-glove, skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash hands.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, from the back to the front.

  • Body Protection: Unbutton and remove the lab coat. Turn it inside out as you remove it to contain any surface contamination.

  • Respiratory Protection (if required): Remove the respirator.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

All disposable PPE that has been contaminated with this compound, particularly gloves, must be treated as hazardous waste. Place used gloves and any other contaminated disposable items into a designated, sealed hazardous waste container for collection by your institution's environmental health and safety department.[6] Do not dispose of contaminated items in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.